Product packaging for Petasitenine(Cat. No.:CAS No. 60102-37-6)

Petasitenine

货号: B1232291
CAS 编号: 60102-37-6
分子量: 381.4 g/mol
InChI 键: CZQLULNMKQAIQL-PFDMWMSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Petasitenine is a spiro-epoxide.
This compound has been reported in Farfugium japonicum, Petasites japonicus, and Pittocaulon bombycophole with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO7 B1232291 Petasitenine CAS No. 60102-37-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLULNMKQAIQL-PFDMWMSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60102-37-6
Record name Petasitenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60102-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petasitenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PETASITENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 130 °C
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical structure and properties of Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Petasitenine: Chemical Structure and Properties

Introduction

This compound, also known as Fukinotoxin, is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites and Farfugium genera, such as Petasites japonicus (giant butterbur) and Farfugium japonicum.[1][2][3][4] As a member of the otonecine-type pyrrolizidine alkaloids, this compound is of significant interest to researchers and toxicologists due to its demonstrated hepatotoxicity and carcinogenicity.[2][5][6] It is a carcinogenic metabolite of neothis compound, another alkaloid present in these plants.[2][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for this compound.

Chemical Identity and Structure

This compound is classified as an azaspirodecane derivative and is structurally characterized by a complex macrocyclic diester of a necine base (otonecine).[8] Its identity is well-established through various spectroscopic and analytical techniques.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name (1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione[9]
Synonyms Fukinotoxin, NSC-279000, NSC-288753[2][9]
CAS Number 60102-37-6[9][10]
Molecular Formula C₁₉H₂₇NO₇[2][9]
Canonical SMILES C[C@@H]1C[C@@]2(--INVALID-LINK--C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C[9][11]
InChI Key CZQLULNMKQAIQL-PFDMWMSASA-N[9][11]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are crucial for its isolation, characterization, and understanding its behavior in biological systems.

Physicochemical Data

Quantitative physicochemical data for this compound are presented below.

PropertyValueReference
Molecular Weight 381.42 g/mol [2]
Monoisotopic Mass 381.17875220 Da[9][11]
Melting Point 129 - 130 °C[9]
Physical Description Solid[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]
XLogP3 0.6[9]
Spectroscopic Data

Characterization and quantification of this compound rely on standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the connectivity and stereochemistry of the molecule. While specific spectral data is not detailed in the provided results, its use in characterization is standard for natural products.[10][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.[10] High-resolution mass spectrometry provides the exact mass, confirming the molecular formula.[11] Quantitative analyses are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Predicted collision cross-section (CCS) values for various adducts have been calculated to aid in identification.[11]

Biological Activity and Toxicology

This compound is a well-documented hepatotoxin and carcinogen.[1][5] Its toxicity is linked to its metabolic activation within the liver.

Neothis compound, a related alkaloid, is rapidly absorbed and metabolized into the more toxic this compound.[7][14] The toxicity of this compound manifests as liver damage, including necrosis and hemorrhage.[1][5] A key indicator of its cytotoxic effect is the leakage of lactate dehydrogenase (LDH) from damaged liver cells.[2][14] Studies have also shown that this compound can inhibit mitochondrial respiration and interfere with the cell cycle, suggesting multiple mechanisms of toxicity.[6][10] Chronic exposure in animal models has been shown to induce tumors in the liver, specifically hemangioendothelial sarcomas and liver cell adenomas.[1][5]

Petasitenine_Toxicity_Pathway cluster_absorption Absorption & Metabolism cluster_toxicity Hepatotoxicity Neothis compound Neothis compound This compound This compound Neothis compound->this compound Deacetylation (Liver Enzymes) Hepatocytes Hepatocytes This compound->Hepatocytes Targets Mitochondrial_Dysfunction Mitochondrial Dysfunction Hepatocytes->Mitochondrial_Dysfunction Cell_Damage Cellular Damage (Necrosis) Hepatocytes->Cell_Damage LDH_Leakage LDH Leakage (Biomarker) Cell_Damage->LDH_Leakage Carcinogenesis Carcinogenesis (Chronic Exposure) Cell_Damage->Carcinogenesis

Caption: Metabolic activation of neothis compound to this compound and its subsequent hepatotoxic effects.

Experimental Methodologies

This section details the protocols used in key studies to investigate the properties and toxicity of this compound.

Isolation from Petasites japonicus

This compound is isolated from the young flower stalks of Petasites japonicus.[1][5] While specific details of the extraction and purification process are proprietary to the original research, the general methodology involves:

  • Extraction: Maceration of the plant material with a suitable organic solvent (e.g., methanol or ethanol).

  • Partitioning: Acid-base partitioning to separate the alkaloid fraction from other plant constituents.

  • Chromatography: Purification of the crude alkaloid extract using techniques such as column chromatography (e.g., silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[8]

In Vivo Carcinogenicity Study in Rats

A study on the carcinogenic activity of this compound was conducted using ACI rats.[1][5]

  • Animal Model: Male and female ACI rats, 1 month old.

  • Test Substance Preparation: this compound was first dissolved in a small amount of ethyl alcohol and then diluted with distilled water to the desired concentrations.

  • Administration: The this compound solution was provided as drinking water ad libitum.

  • Dosage Groups:

    • Group I (High Dose): 0.05% solution of this compound.

    • Group II (Low Dose): 0.01% solution of this compound.

  • Endpoint Evaluation: Animals were monitored for morbidity and mortality. Upon termination of the experiment, a complete necropsy was performed, with a particular focus on the liver for histological examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor formation.[1]

In Vitro Hepatotoxicity Assay

The hepatotoxicity of this compound can be assessed in vitro using human hepatocyte-like cells.[13][14]

  • Cell Line: Human hepatocyte-like cell line HepaRG.

  • Treatment: Cells are cultured to confluence and then incubated with varying concentrations of this compound.

  • Incubation: The incubation period typically ranges from 24 to 48 hours to observe cytotoxic effects.

  • Endpoint Measurement (LDH Assay): Cytotoxicity is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells. The LDH level is a direct indicator of cell membrane integrity loss.

  • Data Analysis: The amount of LDH released is measured spectrophotometrically and compared between treated and untreated (control) cells to determine the dose-dependent toxicity of this compound.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HepaRG Cells in Culture Plates B Culture to Confluence A->B C Treat Cells with This compound Concentrations B->C Start Treatment D Incubate for 24-48 hours C->D E Collect Culture Supernatant D->E End Incubation F Perform LDH Assay E->F G Measure Absorbance F->G H Calculate Cytotoxicity vs. Control G->H

Caption: Experimental workflow for the in vitro assessment of this compound-induced hepatotoxicity.

Pharmacokinetic Analysis by LC-MS/MS

The concentration of this compound in biological matrices like plasma is determined using a validated LC-MS/MS method.[13]

  • Sample Preparation: Plasma samples are deproteinized, typically by adding an equal volume of methanol, followed by centrifugation to remove precipitated proteins.

  • Liquid Chromatography (LC): The supernatant is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate) is used to separate this compound from other plasma components.

  • Tandem Mass Spectrometry (MS/MS): The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Conclusion

This compound is a potent hepatotoxic and carcinogenic pyrrolizidine alkaloid with a well-defined chemical structure. Its toxicological properties, particularly its role as a carcinogenic metabolite, necessitate careful monitoring and regulation of its presence in foodstuffs and herbal medicines derived from Petasites species. The experimental protocols outlined in this guide provide a foundation for researchers in toxicology and drug development to further investigate the mechanisms of this compound toxicity and to develop strategies for risk assessment and mitigation.

References

An In-depth Technical Guide to the Petasitenine Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Petasitenine is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, notably Petasites japonicus[1]. Like many PAs, it is a hepatotoxic and carcinogenic compound produced by the plant as a chemical defense against herbivores[2]. Understanding its biosynthetic pathway is critical for toxicology, drug development, and agricultural science. This guide provides a detailed overview of the this compound biosynthesis pathway, integrating current knowledge on the formation of its two core components: the otonecine necine base and the petasitic necic acid. It includes a summary of the key enzymes, detailed experimental protocols for pathway analysis, and visualizations of the metabolic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a bifurcated pathway where two major structural components, a necine base and a necic acid, are synthesized separately from primary metabolism and subsequently joined by esterification.

Biosynthesis of the Necine Base Moiety (Otonecine)

The necine base of this compound is otonecine, which is derived from the more common retronecine base. The pathway originates from the polyamine pool.

  • Formation of Putrescine and Spermidine: The pathway begins with the amino acid L-arginine, which is converted into putrescine. Putrescine and spermidine, both fundamental polyamines in plants, serve as the direct precursors for the necine base[3][4].

  • Homospermidine Synthesis: The first committed and pathway-specific step is the formation of the symmetrical polyamine homospermidine. This reaction is catalyzed by Homospermidine Synthase (HSS) , the only well-characterized enzyme of PA biosynthesis[4][5]. HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine[6]. The HSS gene is believed to have evolved on multiple independent occasions through the duplication of the gene for deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[6][7][8].

  • Cyclization to the Pyrrolizidine Core: Homospermidine undergoes oxidation, which is likely catalyzed by a copper-dependent diamine oxidase. This generates an unstable dialdehyde intermediate that spontaneously cyclizes via an intramolecular Mannich reaction to form the pyrrolizidine-1-carbaldehyde[3][4].

  • Formation of Retronecine: The carbaldehyde is reduced to 1-hydroxymethylpyrrolizidine. A series of subsequent, yet uncharacterized, desaturation and hydroxylation steps convert this intermediate into the pivotal necine base, retronecine[4].

  • Conversion to Otonecine: this compound is an otonecine-type PA. The otonecine structure is formed from retronecine, although the precise enzymatic mechanism for this conversion in Petasites remains to be fully elucidated.

Biosynthesis of the Necic Acid Moiety (Petasitic Acid)

The necic acid portion of this compound, known as petasitic acid, is a complex, modified sesquiterpenoid. Its biosynthesis follows the terpenoid pathway.

  • Origin from Farnesyl Pyrophosphate (FPP): The pathway starts with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 compound farnesyl pyrophosphate (FPP).

  • Formation of the Eremophilane Skeleton: Petasitic acid is built on an eremophilane-type sesquiterpenoid skeleton. This structure is formed from FPP via a terpene synthase-catalyzed cyclization. A key feature of eremophilane biosynthesis is a characteristic 1,2-methyl shift, which distinguishes it from the more common eudesmane-type sesquiterpenes[9].

  • Late-Stage Modifications: Following the creation of the core eremophilane backbone, a series of extensive oxidative modifications occur to produce the final petasitic acid structure. These reactions, including hydroxylations, epoxidations, and dehydrogenations, are likely catalyzed by a suite of tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases. The specific enzymes responsible for these transformations in Petasites have not yet been characterized.

Final Assembly: Esterification

The final step in this compound biosynthesis is the esterification of the otonecine base with the activated petasitic acid. This reaction joins the two separately synthesized moieties to form the macrocyclic structure of the final alkaloid. This esterification is presumed to be catalyzed by an acyltransferase, potentially from the BAHD acyltransferase family, which is commonly involved in plant secondary metabolism[4].

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the complete biosynthetic pathway, from primary metabolites to the final this compound structure.

Petasitenine_Biosynthesis cluster_necine Necine Base Pathway (Otonecine) cluster_necic Necic Acid Pathway (Petasitic Acid) cluster_final Final Assembly Arg L-Arginine Put Putrescine Arg->Put Hspd Homospermidine Put->Hspd Homospermidine Synthase (HSS) Spd Spermidine Spd->Hspd Homospermidine Synthase (HSS) P1C Pyrrolizidine-1-carbaldehyde Hspd->P1C Diamine Oxidase (Putative) HMP 1-Hydroxymethyl-pyrrolizidine P1C->HMP Reduction Ret Retronecine HMP->Ret Desaturation & Hydroxylation Oto Otonecine Ret->Oto Conversion This compound This compound Oto->this compound Acyltransferase (Putative) IPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Erem Eremophilane Skeleton FPP->Erem Terpene Synthase (+ Methyl Shift) PetAcid Petasitic Acid Erem->PetAcid Oxidations (P450s etc.) PetAcid->this compound PA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plant Material (e.g., roots, leaves) p2 Grinding & Homogenization p1->p2 p3 Acidic Extraction p2->p3 p4 Centrifugation p3->p4 p5 SPE Cleanup (SCX Cartridge) p4->p5 p6 Elution p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 HPLC-MS/MS Injection p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM mode) a2->a3 d1 Peak Integration a3->d1 d3 Concentration Calculation d1->d3 d2 Calibration Curve Generation d2->d3 Final_Report Final_Report d3->Final_Report Final Report (µg/kg)

References

Natural occurrence of Petasitenine in medicinal herbs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of Petasitenine in Medicinal Herbs

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in several medicinal plants, most notably within the Petasites and Tussilago genera of the Asteraceae family.[1][2] PAs are a large class of secondary metabolites that plants produce as a defense mechanism against herbivores.[3] However, many PAs, including this compound, are of significant concern to researchers, drug developers, and regulatory bodies due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[4][5] this compound itself has been identified as a carcinogenic metabolite of neothis compound.[6]

The use of medicinal herbs containing these alkaloids, such as Butterbur (Petasites hybridus) and Coltsfoot (Tussilago farfara), for treating ailments like migraines, allergies, and coughs, necessitates rigorous quality control and a thorough understanding of their toxic constituents.[2][7] This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data, detailed analytical protocols for its detection, and an examination of its toxicological pathway.

Natural Occurrence and Quantitative Data

This compound and related PAs are not uniformly distributed within plants; their concentrations can vary significantly based on the species, plant part, geographical location, and even between individual plants within the same population.[8][9][10] The rhizomes are often found to contain higher concentrations of PAs compared to the leaves.[9][10] Below is a summary of quantitative analyses of this compound and other major PAs in relevant medicinal herbs.

Table 1: Quantitative Analysis of Pyrrolizidine Alkaloids in Petasites Species
Plant SpeciesPlant PartAlkaloid(s) MeasuredConcentration RangeReference(s)
Petasites hybridusRhizomesTotal Pyrrolizidine Alkaloids5 - 90 ppm (mg/kg)[9]
Petasites hybridusLeavesTotal Pyrrolizidine Alkaloids0.02 - 1.50 ppm (mg/kg)[9]
Petasites hybridusRhizomesSenecionine & Integerrimine<2 - 150 ppm (each)[8]
Petasites hybridus (from Austria)RhizomesTotal Pyrrolizidine Alkaloids<2 - 500 mg/kg[10]
Petasites japonicusNot specifiedThis compound & Neothis compoundMajor PAs present[1][6]
Table 2: Quantitative Analysis of Pyrrolizidine Alkaloids in Tussilago farfara (Coltsfoot)
Plant SpeciesPlant PartAlkaloid(s) MeasuredConcentration RangeReference(s)
Tussilago farfara (in vitro)Shoots & LeavesSenecionine & Senkirkine (sum)1.23 - 10.47 mg/100g d.w. (12.3 - 104.7 ppm)[11]
Tussilago farfara (from Poland)LeavesTotal Pyrrolizidine Alkaloids0.06 - 1.04 µg/g d.m. (0.06 - 1.04 ppm)[12]
Tussilago farfara (commercial sample)Not specifiedSenkirkine2.5 - 11.2 ppm[13]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant matrices and derived products is critical for safety assessment. The most robust methods rely on chromatographic separation coupled with mass spectrometry.

Sample Preparation and Extraction

Effective extraction is crucial for isolating PAs from complex plant material. A common approach involves solid-liquid extraction with an acidified solvent, followed by solid-phase extraction (SPE) for cleanup.

Protocol: Acidified Methanol Extraction and SPE Cleanup (Adapted from[12][14])

  • Homogenization : Air-dry the plant material (e.g., leaves, rhizomes) at room temperature and grind it into a fine powder.[12]

  • Extraction : Weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 10 mL of an extraction solvent (e.g., 70% methanol in water, acidified with 0.1% formic or citric acid).[12][14]

  • Sonication/Shaking : Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes or on a mechanical shaker for 1-2 hours to ensure thorough extraction.

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a Diol or C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing methanol followed by acidified water through it.

    • Load the filtered extract onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., dichloromethane) to remove interfering non-polar compounds.

    • Elute the PA fraction with methanol.

  • Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.[12]

G Diagram 1: General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis A Plant Material (e.g., Rhizomes, Leaves) B Drying & Grinding A->B C Acidified Solvent Extraction B->C D Centrifugation & Filtration C->D E Solid-Phase Extraction (SPE) Cleanup D->E F UHPLC Separation (e.g., HSS T3 Column) E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Data Processing & Quantification G->H

Diagram 1: General Workflow for this compound Analysis
UHPLC-MS/MS Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.[5][15]

Protocol: UHPLC-MS/MS Analysis (Adapted from[5][6])

  • Chromatographic System : An ACQUITY UPLC system or equivalent.

  • Column : ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm). Maintain column temperature at 40 °C.

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution :

    • 0–1 min: 5% B

    • 1–10 min: Linear gradient from 5% to 80% B

    • 10–14 min: Hold at 80% B

    • 14–15 min: Return to 5% B

    • 15–16 min: Hold at 5% B for re-equilibration.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 3 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • This compound : Precursor ion m/z 382 → Product ion m/z 168.[6]

    • Neothis compound : Precursor ion m/z 424 → Product ion m/z 122.[6]

  • Quantification : Create a calibration curve using certified reference standards of this compound. Calculate the concentration in the sample based on the peak area response.

G Diagram 2: Logical Relationship of PAs in Medicinal Herbs cluster_herbs Medicinal Herbs cluster_pas Pyrrolizidine Alkaloids (PAs) herb1 Petasites hybridus (Butterbur) pa1 This compound herb1->pa1 contains pa3 Senecionine herb1->pa3 contains pa5 Integerrimine herb1->pa5 contains herb2 Tussilago farfara (Coltsfoot) herb2->pa3 contains pa4 Senkirkine herb2->pa4 contains herb3 Petasites japonicus herb3->pa1 contains pa2 Neothis compound herb3->pa2 contains pa2->pa1 metabolizes to

Diagram 2: Logical Relationship of PAs in Medicinal Herbs

Toxicological Pathway: Metabolic Activation

The toxicity of this compound, like other carcinogenic PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[4] This process converts the parent alkaloid into highly reactive electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids or DHP-esters).

The key steps are:

  • Hepatic Metabolism : Cytochrome P450 enzymes in the liver oxidize the this compound molecule.

  • Formation of DHP-esters : This oxidation produces unstable and highly reactive DHP-esters.

  • Adduct Formation : These reactive metabolites can then bind covalently to cellular macromolecules, including DNA and proteins.

  • Cellular Damage and Genotoxicity : The formation of DHP-DNA adducts can lead to mutations, chromosomal damage, and the initiation of carcinogenesis, ultimately resulting in hepatotoxicity and the development of liver tumors such as hemangioendothelial sarcomas.[4][16]

G Diagram 3: Metabolic Activation Pathway of this compound cluster_cellular Cellular Targets cluster_outcome Toxicological Outcome A This compound (Ingested from Herb) B Hepatic Metabolism (Cytochrome P450 Enzymes) A->B In Liver C Reactive DHP-Ester (Dehydrothis compound) B->C Oxidation D1 DNA C->D1 D2 Proteins C->D2 E1 DNA Adducts D1->E1 E2 Protein Adducts D2->E2 F Genotoxicity & Cellular Damage E1->F E2->F G Hepatotoxicity & Carcinogenesis F->G

Diagram 3: Metabolic Activation Pathway of this compound

Conclusion

This compound is a significant, naturally occurring toxin in several widely used medicinal herbs. The concentration of this and other PAs can be highly variable, underscoring the necessity for stringent analytical testing of all herbal preparations derived from Petasites and Tussilago species. The detailed experimental protocols provided herein, particularly UHPLC-MS/MS, offer the required sensitivity and specificity for accurate quantification. Understanding the metabolic activation pathway is crucial for drug development professionals to appreciate the profound health risks associated with PA exposure and to develop strategies, such as producing certified PA-free extracts, to ensure patient safety.

References

Petasitenine-Induced Hepatotoxicity: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the hepatotoxicity induced by petasitenine, a pyrrolizidine alkaloid of significant toxicological concern.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, such as the Japanese butterbur (Petasites japonicus).[1][2] PAs are a large group of phytotoxins known for their hepatotoxic, carcinogenic, and genotoxic properties.[3][4][5] The consumption of PA-containing herbal remedies, teas, and contaminated foodstuffs poses a significant risk to human health, with this compound being a well-documented hepatocarcinogen.[2][3] Understanding the mechanism of its toxicity is critical for risk assessment, diagnosis, and the development of potential therapeutic interventions.

The core of this compound's toxicity lies in its metabolic activation within the liver, which transforms the relatively inert parent compound into highly reactive metabolites. These metabolites initiate a cascade of cellular events, culminating in severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS).[4][6]

Core Mechanism of this compound Hepatotoxicity

The toxicological action of this compound is not direct but requires a multi-step process initiated by hepatic metabolism. This process can be broken down into three key phases: metabolic activation, cellular damage and oxidative stress, and the resulting pathophysiological response.

Metabolic Activation

The initial and rate-limiting step in this compound toxicity is its bioactivation by cytochrome P450 (CYP) enzymes in the liver.[5][7] this compound, being a retronecine-type PA, possesses a 1,2-unsaturated necine base, which is the structural feature responsible for its high toxicity.[8]

Hepatic CYP enzymes, primarily from the CYP3A and CYP2B subfamilies, catalyze the oxidation of this compound.[8][9] This reaction converts the alkaloid into a highly electrophilic and reactive pyrrolic ester, commonly referred to as a dehydropyrrolizidine (DHP) ester.[7][10] These DHP metabolites are the ultimate toxic agents responsible for initiating cellular injury.[11]

Metabolic_Activation This compound This compound (Inactive Pyrrolizidine Alkaloid) CYP_Enzymes Hepatic Cytochrome P450 (CYP3A4, CYP2B6) This compound->CYP_Enzymes DHP Dehydrothis compound (Reactive Pyrrolic Metabolite) CYP_Enzymes->DHP Oxidation

Caption: Metabolic activation of this compound in the liver.

Macromolecular Adduct Formation and Glutathione Depletion

Once formed, the reactive DHP metabolites rapidly react with nucleophilic groups on cellular macromolecules, including proteins and DNA, to form covalent adducts.[5][10] This process has two major competing consequences: detoxification and intoxication.

  • Detoxification Pathway: DHP metabolites can be conjugated with the reduced form of glutathione (GSH), a critical intracellular antioxidant.[10] This reaction forms pyrrole-GSH conjugates that are more water-soluble and can be readily excreted from the body.[10]

  • Intoxication Pathway: When the rate of DHP formation overwhelms the capacity of the GSH detoxification pathway, the reactive metabolites bind to cellular proteins and DNA.[10][12] The formation of pyrrole-protein adducts impairs the function of essential enzymes and structural proteins, leading to cellular dysfunction.[10] The formation of pyrrole-DNA adducts is the basis for the genotoxicity and carcinogenicity of this compound.[13]

A critical consequence of this process is the progressive depletion of hepatic GSH stores.[12][14] The loss of GSH compromises the cell's primary defense against oxidative stress, rendering it highly susceptible to further damage.[14]

Oxidative Stress, Mitochondrial Dysfunction, and Cell Death

The depletion of GSH and the direct actions of this compound's metabolites trigger a state of severe oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[4] This toxicological cascade leads to mitochondrial dysfunction, a central event in drug-induced liver injury.[15][16]

The key events in this downstream pathway include:

  • Sustained JNK Activation: Cellular stress activates signal transduction pathways, including the c-Jun N-terminal kinase (JNK) pathway. Sustained activation of JNK promotes cell death by mediating mitochondrial dysfunction.[15][16]

  • Mitochondrial Permeability Transition (MPT): Activated JNK can translocate to the mitochondria, inducing the MPT. This involves the opening of pores in the mitochondrial membrane, leading to a loss of mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[15][17]

  • Hepatocyte Death: The culmination of these events is hepatocyte death through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death), depending on the severity of the insult and the availability of intracellular ATP.[18]

Cellular_Toxicity_Cascade cluster_0 Initiation cluster_1 Cellular Targets & Stress cluster_2 Signaling & Organelle Damage cluster_3 Outcome DHP Dehydrothis compound GSH Glutathione (GSH) DHP->GSH Detoxification Macromolecules Cellular Proteins & DNA DHP->Macromolecules Intoxication GSH_Depletion GSH Depletion GSH->GSH_Depletion Adducts Adduct Formation Macromolecules->Adducts ROS Oxidative Stress (ROS ↑) GSH_Depletion->ROS Adducts->ROS JNK Sustained JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria MPT Mitochondrial Permeability Transition (MPT) Mitochondria->MPT Apoptosis Apoptosis MPT->Apoptosis Necrosis Necrosis MPT->Necrosis

Caption: Signaling cascade of this compound-induced cellular toxicity.

Pathophysiological Manifestation: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

The primary clinical manifestation of severe PA poisoning, including that from this compound, is Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease (VOD).[6][19][20] This condition results from toxic injury to the sinusoidal endothelial cells of the liver.[7][20]

The damage to these endothelial cells leads to their sloughing and subsequent obstruction of the hepatic sinusoids and terminal hepatic venules.[6][7] This blockage impedes blood flow out of the liver, causing sinusoidal congestion, hemorrhage, and centrilobular hepatocyte necrosis.[2][8] Clinically, HSOS presents with a triad of symptoms: painful hepatomegaly, ascites, and jaundice.[6]

Experimental Evidence and Protocols

The hepatotoxicity of this compound has been characterized through both in vivo animal models and in vitro cell-based assays.

In Vivo Studies

Animal models, particularly rodents, are essential for studying the complex, whole-organism effects of this compound.[21][22]

Table 1: Quantitative Data from In Vivo Studies on this compound Hepatotoxicity

Animal Model Administration Route & Dose Duration Key Findings & Pathology Reference
ACI Rats 0.05% this compound solution in drinking water Up to 72 days All rats died or were moribund. Livers showed necrosis, hemorrhage, and proliferation of bile ducts. [2]

| ACI Rats | 0.01% this compound solution in drinking water | > 160 days | 8 of 10 surviving rats developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas). |[2] |

Representative Experimental Protocol: Chronic Hepatotoxicity Study in Rats

  • Animal Model: Male ACI (ACI/N) rats, 4-6 weeks old.

  • Acclimatization: Animals are housed in controlled conditions (12-hr light/dark cycle, constant temperature and humidity) for one week prior to the experiment, with free access to standard chow and water.

  • Grouping: Animals are randomly assigned to a control group (receiving regular drinking water) and a treatment group.

  • Dosing Regimen: The treatment group receives a 0.01% (w/v) solution of this compound as their sole source of drinking water.[2] The volume consumed and body weights are monitored regularly.

  • Study Duration: The study continues for over 160 days or until animals become moribund.[2]

  • Sample Collection: At termination, blood is collected for serum biochemistry analysis (ALT, AST). The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin.

  • Analysis:

    • Serum Biochemistry: Measurement of liver enzymes (ALT, AST) to quantify hepatocellular damage.

    • Histopathology: Fixed liver tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of necrosis, hemorrhage, and tumor formation.[2]

Experimental_Workflow cluster_0 Preparation cluster_1 Intervention cluster_2 Data Collection cluster_3 Analysis acclimatize Animal Acclimatization (e.g., ACI Rats) grouping Randomized Grouping (Control vs. Treatment) acclimatize->grouping dosing Chronic Dosing (e.g., 0.01% this compound in drinking water) grouping->dosing monitoring Monitor Health & Body Weight dosing->monitoring termination Study Termination (>160 days) monitoring->termination sampling Sample Collection (Blood, Liver Tissue) termination->sampling biochem Serum Biochemistry (ALT, AST) sampling->biochem histology Histopathology (H&E Staining) sampling->histology

Caption: Generalized workflow for an in vivo this compound study.

In Vitro Studies

In vitro models, using human-derived liver cell lines such as HepaRG, allow for the investigation of specific cellular mechanisms in a controlled environment.[3][23]

Table 2: Quantitative Data from In Vitro Studies

Cell Line Compound Concentration Endpoint Finding Reference
HepaRG This compound High concentrations Lactate Dehydrogenase (LDH) Leakage Caused hepatotoxicity as indicated by LDH leakage. [23]

| HepaRG | Neothis compound | High concentrations | Lactate Dehydrogenase (LDH) Leakage | Caused hepatotoxicity as indicated by LDH leakage. |[23] |

Representative Experimental Protocol: Cell Viability Assay

  • Cell Culture: Human hepatic HepaRG cells are cultured and differentiated according to established protocols to achieve a hepatocyte-like phenotype.

  • Seeding: Differentiated cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).[3]

  • Treatment: Cells are incubated with various concentrations of this compound (e.g., ranging from 0 to 800 µM) for a specified time, such as 24 hours.[3] A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Viability Assessment (CCK-8):

    • Following incubation, a Cell Counting Kit-8 (CCK-8) reagent is added to each well.[3]

    • The plate is incubated for 1-2 hours at 37°C.[3]

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The hepatotoxicity of this compound is a complex, metabolism-dependent process. It is initiated by CYP-mediated bioactivation to reactive pyrrolic metabolites, which then cause widespread cellular damage through adduct formation, glutathione depletion, oxidative stress, and mitochondrial failure. This cascade ultimately leads to hepatocyte death and the clinical manifestation of HSOS.

For drug development professionals, this mechanism highlights several key points:

  • Metabolic Profiling: Early-stage screening of compounds for the potential to form reactive metabolites via CYP3A4 is crucial.

  • Structural Alerts: The 1,2-unsaturated pyrrolizidine structure is a potent toxicophore that should be avoided in drug design.

  • Biomarkers: The formation of pyrrole-protein adducts and depletion of GSH can serve as potential biomarkers for PA-induced liver injury.[10]

Future research should focus on developing more sensitive biomarkers for early detection of PA exposure and on exploring therapeutic strategies aimed at replenishing hepatic glutathione or inhibiting downstream death signaling pathways like JNK activation.

References

The Metabolic Journey of Petasitenine: From Neopetasitenine to a Carcinogenic Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolism of petasitenine, a carcinogenic pyrrolizidine alkaloid, and its formation from its precursor, neothis compound. This document is intended for researchers, scientists, and drug development professionals interested in the toxicokinetics and metabolic pathways of these compounds.

Introduction

This compound and neothis compound are pyrrolizidine alkaloids (PAs) found in certain plants, notably Petasites japonicus (fuki). While neothis compound is often present in higher concentrations in the plant, its metabolic conversion to the more toxic and carcinogenic this compound is a significant concern for human health. Understanding the mechanisms of this biotransformation, the enzymes involved, and the subsequent detoxification pathways is crucial for risk assessment and the development of potential mitigation strategies. This guide summarizes the key quantitative data, details the experimental protocols used to study these processes, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters and in vitro toxicity data for neothis compound and this compound, primarily derived from studies in rats and extrapolated to humans.

ParameterNeothis compoundThis compoundSpeciesDosageSource
Oral Administration
AbsorptionRapid-Rat1.0 mg/kg[1][2]
Conversion to this compoundRapid-Rat1.0 mg/kg[1][2]
Plasma Clearance-SlowRat1.0 mg/kg[1][2]
Plasma Concentrations (in vivo, Rat)
Cmax (approx.)> this compound (initial phase)< Neothis compound (initial phase)Rat1.0 mg/kg oral neothis compound[2]
Concentration at ~2 hours< this compound> Neothis compoundRat1.0 mg/kg oral neothis compound[2]
In Vitro Hepatotoxicity (HepaRG cells)
LDH LeakageConcentration-dependentConcentration-dependentHumanHigh concentrations[2]

Table 1: Pharmacokinetic and In Vitro Toxicity Data for Neothis compound and this compound. This table provides a comparative summary of the absorption, metabolism, and toxicity of neothis compound and its metabolite, this compound.

Metabolic Pathways and Bioactivation

The conversion of neothis compound to this compound is a critical bioactivation step that significantly increases its toxicity. This process is primarily mediated by hepatic enzymes.

Bioactivation by Cytochrome P450 Enzymes

Neothis compound undergoes deacetylation to form this compound. This is followed by oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver. This oxidation generates a highly reactive pyrrolic ester, dehydrothis compound. Dehydrothis compound is an electrophilic intermediate that can readily bind to cellular macromolecules, such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

This compound Bioactivation Pathway Neothis compound Neothis compound This compound This compound Neothis compound->this compound Deacetylation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) This compound->Dehydrothis compound CYP450 (e.g., CYP3A4) Oxidation MacromoleculeAdducts Macromolecule Adducts (DNA, Proteins) Dehydrothis compound->MacromoleculeAdducts Covalent Binding Toxicity Hepatotoxicity Carcinogenicity MacromoleculeAdducts->Toxicity

Metabolic bioactivation of neothis compound to this compound and subsequent toxicity.
Detoxification via Glutathione Conjugation

The reactive intermediate, dehydrothis compound, can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process forms a more water-soluble and less toxic glutathione conjugate that can be excreted from the body. The balance between the bioactivation and detoxification pathways is a critical determinant of the ultimate toxicity of neothis compound.

Detoxification Pathway Dehydrothis compound Dehydrothis compound (Reactive Metabolite) GSH_Conjugate Glutathione Conjugate (Less Toxic) Dehydrothis compound->GSH_Conjugate Glutathione S-Transferase (GST) GSH Glutathione (GSH) GSH->GSH_Conjugate Excretion Excretion GSH_Conjugate->Excretion

Detoxification of the reactive this compound metabolite via glutathione conjugation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and neothis compound metabolism.

In Vivo Animal Studies (Rat Model)

This protocol describes the oral administration of neothis compound to rats and subsequent blood sample collection for pharmacokinetic analysis.

Workflow:

In Vivo Experimental Workflow AnimalAcclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley rats) Dosing 2. Oral Administration (Neothis compound at 1.0 mg/kg) AnimalAcclimatization->Dosing BloodSampling 3. Serial Blood Sampling (e.g., via tail vein at multiple time points) Dosing->BloodSampling PlasmaSeparation 4. Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis 5. LC-MS/MS Analysis (Quantification of Neothis compound and this compound) PlasmaSeparation->SampleAnalysis PK_Analysis 6. Pharmacokinetic Analysis SampleAnalysis->PK_Analysis

Workflow for in vivo pharmacokinetic studies in rats.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (8 weeks old) are acclimatized for at least one week before the experiment.

  • Dosing: Neothis compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a dose of 1.0 mg/kg body weight.

  • Blood Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged at 3,000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Quantitative Analysis by LC-MS/MS

This protocol details the method for the simultaneous quantification of neothis compound and this compound in plasma samples.

Instrumentation:

  • Liquid Chromatograph: Shimadzu LC-30AD system or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-XS tandem mass spectrometer or equivalent.

  • Column: YMC-Triart C18 column (e.g., 2.0 x 150 mm, 3 µm) maintained at 40°C.

Reagents:

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or a structurally similar compound.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-5 min: Linear gradient to 90% B

      • 5-7 min: Hold at 90% B

      • 7-7.1 min: Return to 10% B

      • 7.1-10 min: Re-equilibration at 10% B

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for neothis compound, this compound, and the internal standard should be optimized.

In Vitro Hepatotoxicity Assay (LDH Leakage)

This protocol describes the assessment of neothis compound and this compound-induced cytotoxicity in human hepatocyte-like HepaRG cells by measuring lactate dehydrogenase (LDH) leakage.

Materials:

  • Cells: Differentiated HepaRG cells.

  • Reagents: Neothis compound, this compound, cell culture medium, LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding: Seed HepaRG cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to differentiate for at least two weeks.

  • Treatment:

    • Prepare a series of concentrations of neothis compound and this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

    • To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.

  • Calculation:

    • Calculate the percentage of LDH leakage as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Conclusion

The metabolic transformation of neothis compound to the carcinogenic this compound is a critical event in the toxicology of this class of pyrrolizidine alkaloids. The bioactivation is primarily mediated by CYP3A4, leading to the formation of a reactive electrophile that can cause significant cellular damage. Detoxification via glutathione conjugation represents a key protective mechanism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the toxicokinetics and metabolic fate of these and similar compounds. A thorough understanding of these processes is essential for assessing the risks associated with human exposure and for the development of safer consumer products and pharmaceuticals.

References

In Vivo Toxicological Profile of Petasitenine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitenine, a naturally occurring pyrrolizidine alkaloid found in certain plants of the Petasites genus, has been the subject of toxicological research due to its potential for severe hepatotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the in vivo toxicological studies on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

This compound is a member of the pyrrolizidine alkaloid family, a group of compounds known for their toxic effects, particularly on the liver. The presence of this compound in some traditional herbal remedies and foodstuffs has raised concerns about its potential health risks. Understanding the in vivo toxicology of this compound is crucial for risk assessment and for the development of strategies to mitigate its harmful effects.

Quantitative Toxicological Data

The in vivo toxicity of this compound has been primarily investigated in rodent models. The following tables summarize the key quantitative data from these studies.

Table 1: Carcinogenicity of this compound in ACI Rats
DoseRoute of AdministrationDuration of ExposureKey FindingsIncidence of Liver TumorsReference
0.05% solution in drinking waterOralUp to 72 daysLethal toxicity, liver necrosis, hemorrhage, and proliferation of bile ducts.All animals died or were sacrificed before tumor development.[1]
0.01% solution in drinking waterOral> 160 daysDevelopment of liver tumors.8 out of 10 animals (80%)[1]
---Hemangioendothelial sarcomas5 out of 10 animals (50%)[1]
---Liver cell adenomas5 out of 10 animals (50%)[1]
ControlOral> 160 daysNo tumors observed in the liver.0%[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo toxicological studies of this compound.

Carcinogenicity Study in ACI Rats
  • Animal Model: Male and female ACI rats.

  • Test Substance: this compound, a pyrrolizidine alkaloid isolated from the young flower stalks of Petasites japonicus Maxim.

  • Administration: this compound was dissolved in drinking water at concentrations of 0.05% and 0.01%.

  • Dosing Regimen: The solutions were provided to the rats as their sole source of drinking water.

  • Duration: The study continued for over 160 days for the 0.01% dose group. The 0.05% dose group experiment was terminated at 72 days due to lethal toxicity.

  • Parameters Monitored:

    • Animal survival and general health.

    • Gross and microscopic examination of the liver and other organs.

  • Histopathology: Liver tissues were fixed, sectioned, and stained for microscopic examination to identify necrosis, hemorrhage, bile duct proliferation, and tumor formation.[1]

Acute Toxicity and Cellular Effects Study in Rats
  • Animal Model: Rats (strain not specified).

  • Test Substance: A toxic dose of this compound.

  • Administration: Route of administration not explicitly stated, but likely oral or parenteral.

  • Parameters Monitored:

    • Electron Microscopy: Liver tissues were processed for electron microscopy to observe ultrastructural changes in hepatocytes. Key observations included nucleolar segregation and degradation of the endoplasmic reticulum, such as the formation of concentric whorls.

    • Mitochondrial Function: Mitochondria were isolated from rat liver cells to assess the effect of this compound on the respiratory system.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.

Metabolic Activation and Formation of Adducts

The generally accepted mechanism of pyrrolizidine alkaloid-induced toxicity involves a multi-step process initiated by the cytochrome P450 enzyme system in the liver.

cluster_0 Hepatocyte This compound This compound CYP450 Cytochrome P450 (CYP3A4, CYP2B6) This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->Dehydrothis compound GSH Glutathione (GSH) Dehydrothis compound->GSH Conjugation Protein_Adducts Pyrrole-Protein Adducts Dehydrothis compound->Protein_Adducts Covalent Binding DNA_Adducts Pyrrole-DNA Adducts Dehydrothis compound->DNA_Adducts Covalent Binding GSH_Conjugate GSH Conjugate (Detoxification) GSH->GSH_Conjugate Detoxification Excretion GSH_Conjugate->Detoxification Cellular_Damage Cellular Damage & Toxicity Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Figure 1: Metabolic activation of this compound in hepatocytes.

This metabolic activation leads to the formation of highly reactive pyrrolic esters, such as dehydrothis compound. These electrophilic metabolites can then bind covalently to cellular macromolecules, including proteins and DNA, forming adducts. This process depletes cellular stores of glutathione (GSH), a key antioxidant, leading to oxidative stress and cellular damage.

Cellular Stress and Apoptotic Signaling

While direct in vivo evidence for specific signaling pathway activation by this compound is limited, the known effects of pyrrolizidine alkaloids suggest the involvement of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. The formation of protein adducts and the induction of oxidative stress are potent activators of JNK signaling.

Petasitenine_Metabolites This compound Metabolites (Pyrrolic Esters) Oxidative_Stress Oxidative Stress (ROS Generation) Petasitenine_Metabolites->Oxidative_Stress ER_Stress ER Stress Petasitenine_Metabolites->ER_Stress ASK1 ASK1 Oxidative_Stress->ASK1 ER_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun) JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis Hepatocyte_Injury Hepatocyte Injury AP1->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury

Figure 2: Proposed JNK signaling in this compound-induced hepatotoxicity.

Sustained activation of the JNK pathway can lead to the transcription of pro-apoptotic genes via the activation of transcription factors like AP-1 (c-Jun), ultimately resulting in hepatocyte apoptosis and contributing to liver injury.

Fibrosis and Chronic Liver Injury

Chronic exposure to pyrrolizidine alkaloids is known to induce liver fibrosis. While not specifically demonstrated for this compound in the available literature, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key mediator of fibrosis in response to liver injury. It is plausible that chronic hepatocyte injury and inflammation induced by this compound could lead to the activation of this pathway.

Chronic_Injury Chronic Hepatocyte Injury (due to this compound) Kupffer_Cells Kupffer Cells Chronic_Injury->Kupffer_Cells Activation TGF_beta TGF-β Kupffer_Cells->TGF_beta Secretion HSCs Hepatic Stellate Cells (HSCs) Activated_HSCs Activated HSCs (Myofibroblasts) HSCs->Activated_HSCs TGF_beta->HSCs Activation ECM_Deposition Extracellular Matrix (ECM) Deposition (Collagen) Activated_HSCs->ECM_Deposition Production Fibrosis Liver Fibrosis ECM_Deposition->Fibrosis

Figure 3: Postulated role of TGF-β in this compound-induced liver fibrosis.

Upon chronic liver injury, Kupffer cells (resident liver macrophages) can become activated and release TGF-β. This cytokine then activates hepatic stellate cells (HSCs), causing them to differentiate into myofibroblasts. These activated HSCs are the primary source of extracellular matrix proteins, such as collagen, and their excessive deposition leads to the development of liver fibrosis.

Conclusion

The in vivo toxicological data on this compound clearly demonstrate its potent hepatotoxic and carcinogenic properties in animal models. The primary mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that cause cellular damage through covalent binding to macromolecules and induction of oxidative stress. While the specific signaling pathways have not been fully elucidated for this compound, the involvement of stress-activated pathways like JNK and pro-fibrotic pathways like TGF-β is highly probable based on the known toxicology of pyrrolizidine alkaloids. Further research is warranted to fully characterize the dose-response relationship, establish a definitive acute LD50, and delineate the precise signaling cascades involved in this compound-induced toxicity. This knowledge is essential for the accurate assessment of human health risks and the development of potential therapeutic interventions.

References

Petasitenine and Cellular Apoptosis: A Technical Overview of a Pyrrolizidine Alkaloid's Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct and specific effects of petasitenine on cellular apoptosis pathways are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the known cytotoxic effects of this compound and related pyrrolizidine alkaloids (PAs), contextualized within the established mechanisms of cellular apoptosis. The signaling pathways and experimental protocols described herein are based on general knowledge of apoptosis research and studies on structurally similar PAs.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, is recognized for its hepatotoxic and carcinogenic properties. While its precise molecular interactions within apoptotic signaling cascades remain to be fully elucidated, studies on related PAs suggest a likely involvement in inducing programmed cell death through various mechanisms, including the intrinsic and extrinsic pathways, generation of oxidative stress, and mitochondrial dysfunction. This document synthesizes the available toxicological data for this compound and outlines the fundamental apoptotic pathways and experimental methodologies relevant to investigating its potential as a cytotoxic agent.

Known Biological Effects of this compound

This compound is primarily known for its toxicity, particularly its detrimental effects on the liver. Research has established its role as a hepatocarcinogen in animal models.

Cytotoxicity and Carcinogenicity

Studies in rats have demonstrated that this compound can induce liver necrosis, hemorrhage, and the proliferation of bile ducts.[1] At a concentration of 0.05% in drinking water, it led to the death of all treated rats within 72 days.[1] A lower concentration of 0.01% resulted in the development of liver tumors, specifically hemangioendothelial sarcomas and liver cell adenomas, in a significant portion of the animals surviving beyond 160 days.[1]

In silico predictions of this compound's toxicological properties suggest it possesses hepatotoxicity.[2] These predictive models also indicate potential for rodent carcinogenicity and developmental toxicity.[2]

Cellular Apoptosis Pathways: A General Overview

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. It is primarily executed through two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are the key executioners of apoptosis.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4][5] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which subsequently activates initiator caspase-8.[3][4] Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which in turn activates the intrinsic pathway.[3]

The Intrinsic Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[6] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] Cytosolic cytochrome c, along with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which activates caspase-9.[3] Activated caspase-9 then proceeds to activate effector caspases.

dot

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax, Bak) caspase8->bcl2_family tBid cleavage caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 cellular_stress Intracellular Stress (e.g., DNA Damage, Oxidative Stress) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Potential Mechanisms of Pyrrolizidine Alkaloid-Induced Apoptosis

While direct evidence for this compound is limited, studies on other PAs provide insights into their pro-apoptotic mechanisms.

  • Oxidative Stress: Many PAs induce the production of reactive oxygen species (ROS), leading to cellular oxidative stress, which is a known trigger for the intrinsic apoptotic pathway.[7]

  • Mitochondrial Dysfunction: PAs have been shown to disrupt the mitochondrial membrane potential and promote the release of cytochrome c, key events in the intrinsic pathway.[7][8]

  • Caspase Activation: The activation of caspases, particularly caspase-3 and caspase-9, has been observed in cells treated with various PAs, indicating the involvement of the mitochondrial-mediated apoptotic cascade.[7][9]

Quantitative Data on this compound and Related PAs

Direct quantitative data on this compound-induced apoptosis is scarce. However, in silico toxicity prediction studies and experimental data on related PAs offer some insights.

CompoundOrganism/Cell LineEndpointObservationReference
This compound RatCarcinogenicity0.01% in drinking water induced liver tumors.[1]
This compound In silicoHepatotoxicityPredicted to be hepatotoxic.[2]
This compound In silicoOral LD50 (rat)Predicted at 0.264 g/kg.[2]
Intermedine HepD (human hepatocytes)ApoptosisInduced dose-dependent apoptosis.[7]
Retrorsine, Monocrotaline HepaRG (human hepatocytes)CytotoxicityExhibited concentration-dependent cytotoxicity.[8]
Clivorine Huh-7.5 (human hepatoma)ApoptosisInduced apoptosis in a concentration-dependent manner.[9]

Experimental Protocols for Apoptosis Assessment

Investigating the apoptotic effects of a compound like this compound would involve a series of established in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a common method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Cell Treatment: Treat cells with the test compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[11][12]

  • Incubation: Incubate the cells in the dark at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathways.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cytochrome c).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

dot

Experimental_Workflow start Cell Culture (e.g., HepG2, HepaRG) treatment Treatment with this compound (Dose- and Time-Dependent) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detection protein_analysis Western Blot Analysis treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_detection->flow_cytometry flow_cytometry->data_analysis protein_targets Detection of Apoptotic Markers (Caspases, Bcl-2 family, etc.) protein_analysis->protein_targets protein_targets->data_analysis

Caption: A hypothetical experimental workflow for investigating this compound-induced apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other toxic pyrrolizidine alkaloids, possesses significant cytotoxic properties that are likely mediated, at least in part, through the induction of apoptosis. However, a detailed understanding of its specific molecular targets and the signaling pathways it modulates is currently lacking.

Future research should focus on:

  • In vitro studies using relevant cell lines (e.g., hepatocytes, cancer cell lines) to definitively characterize the apoptotic effects of this compound.

  • Mechanistic investigations to identify the specific interactions of this compound with key apoptotic regulators.

  • Comparative studies with other PAs to understand the structure-activity relationships governing their pro-apoptotic potential.

A thorough elucidation of these aspects will be crucial for a comprehensive risk assessment of this compound and for exploring any potential, albeit unlikely given its toxicity, therapeutic applications of its cytotoxic properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicology of Petasitenine

Introduction

This compound, a pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, has garnered significant attention in the field of toxicology due to its demonstrated carcinogenic and hepatotoxic properties. As a component of certain herbal remedies and a potential contaminant in food sources, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe therapeutic agents. This technical guide provides a comprehensive review of the existing literature on this compound toxicology, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

Parameter Species Route of Administration Value Observations Reference
Carcinogenicity ACI RatsOral (in drinking water)0.05% solutionAll animals died or were in a moribund condition within 72 days. Livers showed necrosis, hemorrhage, and proliferation of bile ducts.[1]
Carcinogenicity ACI RatsOral (in drinking water)0.01% solution8 out of 10 animals surviving beyond 160 days developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas).[1]

Table 1: Carcinogenicity Data for this compound

Parameter Species Route of Administration Predicted Value Method Reference
LD50 RatOral0.264 g/kg (264 mg/kg)TOPKAT (Computer-assisted technology)
LOAEL (chronic) RatOral0.002 g/kg (2 mg/kg)TOPKAT (Computer-assisted technology)

Table 2: Predicted Acute and Chronic Toxicity of this compound

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of toxicological data. The following sections describe the protocols from key studies on this compound.

Carcinogenicity Study in ACI Rats (Hirono et al., 1977)

This seminal study established the carcinogenic potential of this compound.

  • Test Substance: this compound, a pyrrolizidine alkaloid isolated from the young flower stalks of Petasites japonicus Maxim.

  • Animal Model: ACI rats.

  • Experimental Groups:

    • Group 1 (High Dose): Received a 0.05% solution of this compound in their drinking water.

    • Group 2 (Low Dose): Received a 0.01% solution of this compound in their drinking water.

    • Control Group: Received drinking water without this compound.

  • Duration: The study was conducted long-term, with observations extending beyond 160 days for the low-dose group.[1]

  • Observations and Endpoints:

    • Daily observation for clinical signs of toxicity and mortality.

    • Gross and histopathological examination of the liver and other organs upon necropsy.

    • The primary endpoint was the incidence of liver tumors.

  • Key Findings:

    • The high-dose group exhibited severe acute toxicity, leading to death or a moribund state within 72 days.[1] Liver pathology in this group included necrosis, hemorrhage, and significant proliferation of the bile ducts.[1]

    • In the low-dose group, a high incidence of liver tumors (80%) was observed in animals that survived beyond 160 days.[1] The tumors were identified as hemangioendothelial sarcomas and liver cell adenomas.[1]

    • No liver tumors were observed in the control group.[1]

In Vitro Hepatotoxicity Assessment (Yanagi et al., 2021)

This study investigated the direct cytotoxic effects of this compound on liver cells.

  • Cell Line: Human hepatocyte-like cell line (HepaRG).

  • Test Substance: this compound.

  • Methodology:

    • HepaRG cells were exposed to varying concentrations of this compound.

    • Cytotoxicity was assessed by measuring the leakage of lactate dehydrogenase (LDH) into the cell culture medium. Increased LDH leakage is an indicator of cell membrane damage and cell death.

  • Key Findings: this compound caused a dose-dependent increase in LDH leakage, indicating its direct hepatotoxic potential.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound, like other carcinogenic pyrrolizidine alkaloids, is primarily attributed to its metabolic activation into reactive metabolites that can damage cellular macromolecules, particularly DNA.

Metabolic Activation

The bioactivation of this compound is a critical initiating step in its toxic cascade. This process is generally understood to occur in the liver and involves cytochrome P450 (CYP) enzymes.

Metabolic_Activation This compound This compound CYP450 Cytochrome P450 (Oxidation) This compound->CYP450 Reactive_Pyrrolic_Ester Reactive Pyrrolic Ester (Electrophilic) CYP450->Reactive_Pyrrolic_Ester Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Pyrrolic_Ester->Detoxification DNA_Adducts DNA Adducts Reactive_Pyrrolic_Ester->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Reactive_Pyrrolic_Ester->Protein_Adducts Hepatotoxicity Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation of this compound to a reactive electrophile.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the reactive pyrrolic ester of this compound is the primary mechanism underlying its genotoxicity and carcinogenicity. These adducts can lead to mutations and chromosomal damage, initiating the process of carcinogenesis.

Genotoxicity_Pathway DNA_Adducts This compound-DNA Adducts Replication_Errors DNA Replication Errors DNA_Adducts->Replication_Errors Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations Mutations Gene Mutations (e.g., in p53, K-ras) Replication_Errors->Mutations Genomic_Instability Genomic Instability Mutations->Genomic_Instability Chromosomal_Aberrations->Genomic_Instability Tumor_Initiation Tumor Initiation Genomic_Instability->Tumor_Initiation Tumor_Progression Tumor Progression Tumor_Initiation->Tumor_Progression Cancer Hepatocellular Carcinoma & Hemangiosarcoma Tumor_Progression->Cancer

Caption: Proposed pathway from DNA adduct formation to cancer.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay, such as the one conducted by Hirono and colleagues.

Carcinogenicity_Workflow Animal_Acclimation Animal Acclimation (ACI Rats) Group_Allocation Group Allocation (Control, Low Dose, High Dose) Animal_Acclimation->Group_Allocation Dosing Chronic Dosing (this compound in drinking water) Group_Allocation->Dosing Monitoring In-life Monitoring (Clinical signs, Body weight, Mortality) Dosing->Monitoring Termination Scheduled or Moribund Termination Monitoring->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination (Liver and other tissues) Necropsy->Histopathology Data_Analysis Data Analysis (Tumor incidence, Statistical analysis) Histopathology->Data_Analysis

Caption: Workflow for a rodent carcinogenicity study.

Conclusion

The available evidence strongly indicates that this compound is a potent carcinogen and hepatotoxin. Its toxicity is mediated through metabolic activation to a reactive pyrrolic ester that forms adducts with DNA and other cellular macromolecules. While the carcinogenicity in rats is well-documented, a significant gap exists in the literature regarding experimentally determined acute toxicity (LD50) and no-observed-adverse-effect levels (NOAELs). Further research is warranted to precisely identify the specific cytochrome P450 isozymes responsible for this compound's metabolic activation, to characterize the specific this compound-DNA adducts formed, and to elucidate the detailed downstream signaling pathways that are disrupted. A more complete toxicological profile will be essential for accurate risk assessment and for guiding the development of any potential therapeutic applications of this compound-containing compounds.

References

A Technical Guide to the Biological Activity of Petasitenine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, notably Petasites japonicus (Fuki), which is consumed as a vegetable in some parts of Asia.[1][2] Like many pyrrolizidine alkaloids, this compound and its related compounds are of significant interest to researchers due to their pronounced biological effects, primarily their toxicity. PAs are generally produced by plants as a defense mechanism against herbivores.[3][4] The core chemical structure of PAs consists of a necine base esterified with a necic acid, a combination that leads to a vast structural diversity.[5]

This technical guide provides an in-depth overview of the biological activity of this compound and its closely related analogs. It focuses on summarizing quantitative data, detailing key experimental methodologies, and visualizing the underlying metabolic and experimental processes to serve as a comprehensive resource for professionals in research and drug development. The primary focus of existing research has been on the hepatotoxic and carcinogenic properties of this compound, which are the central themes of this document.

Core Biological Activities: Hepatotoxicity and Carcinogenicity

The most significant and well-documented biological activities of this compound are its severe hepatotoxicity and potent carcinogenicity.[6][7] These effects are not unique to this compound but are characteristic of many 1,2-unsaturated PAs. The toxicity is not caused by the parent alkaloid itself but by its metabolic activation in the liver.

Mechanism of Action

The toxicity of this compound is initiated by its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process converts the alkaloid into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[8] These electrophilic metabolites can then readily alkylate cellular macromolecules, including DNA and proteins.[9] The formation of DNA adducts can lead to mutations and genotoxicity, which is the underlying mechanism for the observed carcinogenicity.[9] Protein adduct formation disrupts cellular function, leading to cytotoxicity, necrosis, and the inhibition of vital cellular processes, culminating in liver damage.[6]

cluster_0 In Vivo (Liver) cluster_1 Cellular Targets cluster_2 Toxicological Outcomes This compound This compound CYP450 Cytochrome P450 (Metabolic Activation) This compound->CYP450 Oxidation DHPA Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->DHPA Macromolecules DNA & Proteins DHPA->Macromolecules Alkylation Adducts DNA/Protein Adducts Cytotoxicity Cytotoxicity & Necrosis Adducts->Cytotoxicity Genotoxicity Genotoxicity & Mutations Adducts->Genotoxicity Tumors Tumor Formation (Carcinogenesis) Genotoxicity->Tumors

Metabolic activation pathway of this compound leading to toxicity.

Quantitative Toxicological Data

The toxicity of this compound has been quantified in several key studies. This data is crucial for understanding its potency and risk assessment.

In Vivo Carcinogenicity Studies

Studies in animal models, particularly rats, have been instrumental in defining the carcinogenic potential of this compound.

Table 1: Carcinogenic Activity of this compound in ACI Rats

Concentration in Drinking Water Observation Period Key Findings & Tumor Incidence Reference
0.05% Up to 72 days All rats died or were moribund. Livers showed necrosis, hemorrhage, and bile duct proliferation. [7]

| 0.01% | > 160 days | 8 out of 10 surviving rats developed liver tumors (5 hemangioendothelial sarcomas, 5 liver cell adenomas). |[7] |

In Vitro Cytotoxicity

The direct toxic effect on liver cells has been evaluated in vitro using human hepatocyte-like cell lines. A common metric for cytotoxicity is the measurement of lactate dehydrogenase (LDH) leakage, which indicates compromised cell membrane integrity.

Table 2: In Vitro Hepatotoxicity of this compound and its Precursor, Neothis compound

Compound Cell Line Assay Key Findings Reference
This compound HepaRG LDH Leakage Caused significant, dose-dependent LDH leakage. [2][10]

| Neothis compound | HepaRG | LDH Leakage | Also caused significant, dose-dependent LDH leakage. |[2][10] |

Note: Neothis compound is a closely related analog and precursor to this compound, often found alongside it in P. japonicus. It is rapidly converted to this compound in vivo.[10][11]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. This section details the methodologies used in the key studies cited.

Protocol 1: In Vivo Carcinogenicity Assessment in Rats

This protocol is based on the methodology described by Hirono et al. (1977) for assessing the carcinogenic activity of this compound.[7]

  • Animal Model: ACI rats (specific pathogen-free).

  • Housing: Animals are housed in controlled conditions with standard diet and water provided ad libitum (for the control group).

  • Grouping and Treatment:

    • Control Group: Receives standard drinking water.

    • Low-Dose Group: Receives a 0.01% solution of this compound as their sole source of drinking water.

    • High-Dose Group: Receives a 0.05% solution of this compound as their sole source of drinking water.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, rough coat). Body weight and water consumption are recorded regularly.

  • Study Duration: The study continues until animals become moribund or for a predetermined extended period (e.g., >160 days) to allow for tumor development.

  • Endpoint Analysis:

    • A complete necropsy is performed on all animals.

    • The liver and other major organs are weighed and examined for gross pathological changes.

    • Tissues, particularly from the liver, are preserved in formalin, processed for histology, and examined microscopically for evidence of necrosis, fibrosis, bile duct proliferation, and tumors.

start Start: ACI Rats grouping Randomize into 3 Groups start->grouping control Group 1 (Control) Standard Water grouping->control low_dose Group 2 (Low Dose) 0.01% this compound grouping->low_dose high_dose Group 3 (High Dose) 0.05% this compound grouping->high_dose monitoring Daily Monitoring & Regular Weight Checks control->monitoring low_dose->monitoring high_dose->monitoring endpoint Endpoint: Moribund State or Study Termination monitoring->endpoint necropsy Necropsy & Gross Pathology endpoint->necropsy histology Histopathological Examination (Liver & Other Tissues) necropsy->histology start Culture HepaRG Cells plate Seed Cells into Multi-Well Plates start->plate treat Treat Cells with this compound (Multiple Concentrations + Controls) plate->treat incubate Incubate for 24-48 Hours treat->incubate collect Collect Culture Supernatant incubate->collect assay Perform LDH Assay on Supernatant collect->assay measure Measure Absorbance (Spectrophotometer) assay->measure analyze Calculate % Cytotoxicity measure->analyze

References

Petasitenine: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitenine, a pyrrolizidine alkaloid found in plants of the Petasites genus, is a compound of significant interest to the scientific community due to its pronounced biological effects, notably its hepatotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, mechanisms of action, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is a macrocyclic pyrrolizidine alkaloid. Its unique chemical structure is responsible for its biological activity and toxicity.

IdentifierValueReference
CAS Number 60102-37-6[1][2]
Molecular Formula C₁₉H₂₇NO₇[1]
Molecular Weight 381.42 g/mol [1]
IUPAC Name (1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione[1]
InChI Key CZQLULNMKQAIQL-PFDMWMSASA-N[1]
SMILES C[C@@H]1C[C@@]2(--INVALID-LINK--C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C[1]
Synonyms Fukinotoxin, NSC-279000[1][3]

Biological Activity and Mechanism of Action

This compound is primarily known for its toxicological properties. As a pyrrolizidine alkaloid, its toxicity is mediated by its metabolic activation in the liver.

Hepatotoxicity

The primary toxic effect of this compound is severe liver damage. It is a known hepatotoxin, and its mechanism involves several cellular processes. The metabolic activation of this compound by cytochrome P450 enzymes in the liver leads to the formation of highly reactive pyrrolic esters. These reactive metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

Studies on pyrrolizidine alkaloids indicate that their hepatotoxicity is mediated through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors, which activates caspase-8, also leading to the activation of executioner caspases.

dot

Hepatotoxicity_Pathway This compound This compound CYP450 Cytochrome P450 (Metabolic Activation) This compound->CYP450 Reactive Metabolites Reactive Pyrrolic Esters Adduct Formation Adduct Formation Reactive Metabolites->Adduct Formation Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Hepatocyte Injury Hepatocyte Injury CYP450->Reactive Metabolites Cellular Macromolecules Cellular Macromolecules (Proteins, DNA) Mitochondrial Dysfunction Mitochondrial Dysfunction Adduct Formation->Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Apoptosis->Hepatocyte Injury Genotoxicity_Pathway This compound This compound Metabolic Activation Metabolic Activation (CYP450) This compound->Metabolic Activation DNA Adducts DHP-derived DNA Adducts Mutations Mutations & Chromosomal Aberrations DNA Adducts->Mutations Tumorigenesis Tumorigenesis Reactive Metabolites Reactive Pyrrolic Esters Metabolic Activation->Reactive Metabolites Reactive Metabolites->DNA Adducts DNA DNA Genomic Instability Genomic Instability Mutations->Genomic Instability Genomic Instability->Tumorigenesis Isolation_Workflow Plant Material Plant Material Pure this compound Pure this compound Characterization Spectroscopic Characterization (MS, NMR) Pure this compound->Characterization Solvent Extraction Solvent Extraction (e.g., Methanol) Crude Extract Crude Extract Solvent Extraction->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Column Chromatography Column Chromatography (Silica Gel) Crude Alkaloid Fraction->Column Chromatography Enriched Fractions This compound-Enriched Fractions Column Chromatography->Enriched Fractions HPLC Purification Preparative HPLC Enriched Fractions->HPLC Purification HPLC Purification->Pure this compound

References

An In-depth Technical Guide on the Health Risks Associated with Petasitenine in Herbal Remedies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Petasitenine, a pyrrolizidine alkaloid (PA) found in certain plants of the Petasites genus, poses significant health risks, including severe hepatotoxicity and carcinogenicity. Plants containing this compound, such as Petasites japonicus (Butterbur), have been used in traditional herbal remedies, raising public health concerns. This document provides a comprehensive technical overview of the toxicological profile of this compound, detailing its mechanism of action, quantitative toxicity data from preclinical studies, and the experimental protocols used to assess its risk. The core of its toxicity lies in its metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic metabolites, which form adducts with cellular macromolecules, leading to widespread cellular damage, induction of apoptosis, and genotoxicity. This guide synthesizes current research to offer a detailed resource for professionals in toxicology and drug development.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring otonecine-type pyrrolizidine alkaloid found in plants such as Petasites japonicus (Japanese butterbur or Fuki).[1] PAs are a large class of phytotoxins produced by thousands of plant species worldwide, primarily as a defense mechanism against herbivores.[2] Structurally, toxic PAs are characterized by a 1,2-unsaturated necine base esterified with one or two necic acids.[3] This structural feature is a prerequisite for their bioactivation and subsequent toxicity.[3] The consumption of PA-containing plants, often through herbal teas, traditional medicines, or contaminated food, has been linked to severe liver damage and cancer in both humans and livestock.[4][5] this compound, specifically, has been identified as a potent hepatotoxin and carcinogen in animal models.[6][7] This guide focuses on the molecular mechanisms of this compound toxicity, presents key quantitative data, and outlines relevant experimental methodologies.

Mechanism of Toxicity

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver. This process can be delineated into two major interconnected pathways: a cytotoxicity pathway leading to hepatotoxicity and a genotoxicity pathway leading to carcinogenicity.

2.1 Metabolic Activation and Cytotoxicity

Upon ingestion, this compound is absorbed and transported to the liver, the primary site of its metabolism. Hepatic cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, oxidize the unsaturated necine base of this compound.[6][8] This bioactivation step generates highly reactive and electrophilic pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs).[8]

These DHPAs are potent alkylating agents that readily bind to cellular nucleophiles, such as proteins and nucleic acids, forming stable adducts.[9] The formation of pyrrole-protein adducts disrupts cellular function, leading to cytotoxicity.[8] This cellular damage manifests as:

  • Oxidative Stress: The metabolic process and subsequent cellular injury lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[10] This imbalance causes damage to lipids, proteins, and mitochondria.

  • Apoptosis Induction: PA metabolites trigger programmed cell death (apoptosis). Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, which converge to activate executioner caspases (e.g., caspase-3), leading to systematic cell dismantling.[1][3]

  • Necrosis and Organ Damage: At high concentrations, the cellular damage can lead to necrosis.[6] In animal studies, this compound exposure results in observable liver damage, including hemorrhage, necrosis, and proliferation of bile ducts, culminating in hepatic veno-occlusive disease (HVOD), also known as sinusoidal obstruction syndrome (SOS).[6][7]

Petasitenine_Metabolic_Activation_and_Cytotoxicity cluster_0 Systemic Circulation cluster_1 Hepatocyte cluster_2 Cellular Damage Pathways cluster_3 Pathological Outcome This compound This compound Ingestion Metabolism Metabolic Activation (Cytochrome P450) This compound->Metabolism Liver Uptake DHPA Reactive Pyrrolic Metabolites (DHPAs) Metabolism->DHPA ProteinAdducts Pyrrole-Protein Adducts DHPA->ProteinAdducts ROS Oxidative Stress (ROS) DHPA->ROS ProteinAdducts->ROS Apoptosis Apoptosis Induction ProteinAdducts->Apoptosis Hepatotoxicity Hepatotoxicity (Necrosis, Hemorrhage, HVOD) ProteinAdducts->Hepatotoxicity ROS->Apoptosis ROS->Hepatotoxicity Apoptosis->Hepatotoxicity

Fig. 1: Metabolic activation and cytotoxicity pathway of this compound.

2.2 Genotoxicity and Carcinogenicity

The reactive metabolites of this compound are also genotoxic. DHPAs can be hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), another reactive species.[7][8] Both DHPAs and DHP can form covalent adducts with DNA bases.[7][11] These DHP-derived DNA adducts are promutagenic lesions that can lead to mutations during DNA replication if not repaired.[12] The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer.

Animal studies have unequivocally demonstrated the carcinogenicity of this compound, which induces liver tumors, including hemangioendothelial sarcomas and liver cell adenomas, in rats.[6][7] This genotoxic mechanism is considered a general pathway for the carcinogenicity of most toxic PAs.[7]

Petasitenine_Genotoxicity_Pathway This compound This compound CYP450 CYP450 Metabolism (in Liver) This compound->CYP450 DHPA Dehydropyrrolizidine Alkaloids (DHPAs) CYP450->DHPA Hydrolysis Hydrolysis DHPA->Hydrolysis Adducts DHP-DNA Adducts DHPA->Adducts DHP DHP Metabolite Hydrolysis->DHP DHP->Adducts DNA Cellular DNA DNA->Adducts Mutation Mutations (Replication Errors) Adducts->Mutation Tumor Tumor Initiation (e.g., Liver Cancer) Mutation->Tumor

Fig. 2: Genotoxicity pathway leading to this compound-induced carcinogenicity.

2.3 Apoptosis Signaling Pathways

This compound-induced apoptosis involves a complex interplay of signaling cascades. Both the extrinsic and intrinsic pathways are implicated.[3]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding cell surface receptors (e.g., FasR). This leads to the formation of a death-inducing signaling complex (DISC), which activates initiator caspase-8.[1]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage and oxidative stress. Pro-apoptotic proteins (e.g., Bax, Bak) cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[1]

Both activated caspase-8 and caspase-9 converge to activate executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[1]

PA_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Metabolites Reactive PA Metabolites (DHPAs, DHP) FasR Death Receptors (e.g., FasR) Metabolites->FasR Stress Cellular Stress (DNA Damage, ROS) Metabolites->Stress DISC DISC Formation FasR->DISC Casp8 Caspase-8 (Active) DISC->Casp8 CaspExec Executioner Caspases (Caspase-3, -7) Casp8->CaspExec Mito Mitochondrion Stress->Mito CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 Casp9->CaspExec Apoptosis Apoptosis CaspExec->Apoptosis

Fig. 3: Signaling pathways of pyrrolizidine alkaloid-induced apoptosis.

Quantitative Toxicity Data

The following tables summarize key quantitative data from preclinical studies on this compound and related PAs.

Table 1: In Vivo Carcinogenicity and Toxicity of this compound in ACI Rats

Parameter Concentration / Dose Route of Administration Duration Key Findings Reference
Acute Toxicity 0.05% in drinking water Oral Up to 72 days Lethal; induced liver necrosis, hemorrhage, and bile duct proliferation. [6][7]

| Carcinogenicity | 0.01% in drinking water | Oral | >160 days | 80% tumor incidence (hemangioendothelial sarcomas, liver cell adenomas). |[6][7] |

Table 2: Estimated Human Plasma Concentrations of this compound Associated with Toxicity (Derived from PBPK Modeling of Neothis compound)

Toxicity Outcome Equivalent Daily Oral Dose (Neothis compound) Exposure Duration Estimated Mean Plasma Conc. (this compound) Reference
Lethal Outcome 3.0 mg/kg 4 days 30 ng/mL [12]
Hepatic Veno-Occlusive Disease 1.3 mg/kg 14 days 13 ng/mL [12]

| Long-term Toxicity | 0.015 mg/kg | 90 days | ~0.1 ng/mL |[12] |

Table 3: Pyrrolizidine Alkaloid Content in Petasites Species

Plant Species Plant Part PA Measured Concentration Range Reference
Petasites japonicus Petioles Total PAs 1.5 - 7.9 mg/kg (wet base)

| Petasites hybridus | Rhizomes | Senecionine & Integerrimine | <2 - 150 ppm (mg/kg) | |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the toxicity of this compound.

4.1 Protocol: Carcinogenicity Study in ACI Rats [7]

  • Objective: To determine the carcinogenic potential of this compound.

  • Animal Model: Inbred ACI rats, 1 month old, of both sexes.

  • Housing: Standard laboratory conditions.

  • Experimental Groups:

    • Group I (High Dose): Received a 0.05% (w/v) solution of this compound in distilled water.

    • Group II (Low Dose): Received a 0.01% (w/v) solution of this compound in distilled water.

    • Control Group: Received distilled water only.

  • Administration: The solutions were provided as the sole source of drinking water.

  • Duration: Animals were maintained on their respective treatments and observed for the development of tumors or moribund condition for the duration of the experiment (over 160 days for the low-dose group).

  • Endpoint Analysis:

    • Gross Pathology: At necropsy, all organs were examined for visible tumors or abnormalities.

    • Histopathology: Liver and other tissues were fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) for microscopic examination to identify neoplastic changes, necrosis, and other pathological features.

Fig. 4: Experimental workflow for the rat carcinogenicity bioassay.

4.2 Protocol: In Vitro PA Metabolism Assay [12]

  • Objective: To determine the metabolic rate of PAs by liver enzymes.

  • Biological System: Pooled human or rat liver microsomes or S9 fractions (e.g., from Corning Life Sciences).

  • Reagents:

    • This compound (or other PA substrate) at 10 µM.

    • NADPH-generating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • 100 mM Potassium phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare an incubation mixture containing the liver fraction (e.g., 1.0 mg protein/mL), the PA substrate, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

    • Centrifuge the mixture to pellet the protein.

  • Endpoint Analysis:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent PA and any formed metabolites.

    • The elimination rate is calculated based on the decrease in substrate concentration over time.

4.3 Protocol: Analysis of PAs in Herbal Materials by LC-MS/MS [12]

  • Objective: To extract and quantify this compound and other PAs from plant matrices.

  • Sample Preparation (Extraction):

    • Homogenize the sample material (e.g., tea leaves, herbal powder).

    • Extract the PAs using an acidified methanol solution (e.g., 40 mL of 0.05 M sulfuric acid in 50% methanol).

    • Shake or sonicate the mixture, then centrifuge to separate the solid material.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol and water.

    • Load the acidic extract onto the cartridge. PAs will bind to the sorbent.

    • Wash the cartridge with an acidic solution to remove neutral and acidic interferences.

    • Elute the PAs using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution program (e.g., water and acetonitrile, both with formic acid).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each target PA in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 382 → 168 for this compound).[12]

    • Quantification: Use a calibration curve prepared from certified reference standards.

Conclusion and Risk Assessment

The data presented in this guide confirm that this compound is a potent hepatotoxic and carcinogenic pyrrolizidine alkaloid. Its presence in herbal remedies derived from Petasites species constitutes a serious health risk. The mechanism of toxicity is well-understood and involves metabolic activation in the liver to reactive metabolites that cause cellular damage through covalent binding to macromolecules, oxidative stress, and induction of apoptosis, ultimately leading to liver injury and cancer.

For drug development professionals, any formulation containing extracts from PA-producing plants must undergo rigorous purification and analytical testing to ensure the complete removal of these toxins. Regulatory bodies have established limits for PA contamination in food and herbal products. The development of sensitive analytical methods, such as LC-MS/MS, is crucial for monitoring and enforcing these safety standards. Given the clear evidence of harm, the use of unprocessed or unpurified herbal preparations containing this compound is strongly discouraged.

References

An In-Depth Technical Guide to the Regulatory Landscape and Toxicological Profile of Petasitenine in Food and Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory limits, analytical methodologies, and toxicological understanding of petasitenine, a carcinogenic pyrrolizidine alkaloid (PA), in the context of food and animal feed safety. This document is intended to serve as a critical resource for professionals engaged in research, quality control, and the development of pharmaceuticals and other regulated products.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in certain plants, most notably Petasites japonicus (butterbur). It is a known hepatotoxin and has been demonstrated to be carcinogenic in animal studies.[1] this compound itself is a metabolite of neothis compound, another PA present in the same plant species.[2] The presence of this compound and other PAs in the food chain, primarily through the contamination of crops, honey, herbal teas, and supplements, poses a potential risk to human and animal health.

Regulatory Framework for this compound and Pyrrolizidine Alkaloids

The global regulatory landscape for PAs is not harmonized, with the European Union having the most explicitly defined regulations. This compound, however, is not individually regulated; instead, limits are often set for the sum of several PAs.

European Union

The European Union has established maximum levels for the sum of 21 specific PAs, along with 14 other co-eluting PAs, in various foodstuffs through Commission Regulation (EU) 2023/915 .[3][4] It is crucial to note that This compound is not on this list of regulated PAs .

The European Food Safety Authority (EFSA) selected the regulated PAs based on their co-occurrence in contaminated food and feed samples and their known toxicity.[5] The focus is on a group of PAs that are most commonly found and pose the greatest risk. The maximum levels are for the sum of these PAs, calculated using a lower bound approach (assuming that any non-quantified PAs are present at a concentration of zero).

Table 1: Maximum Levels for the Sum of Regulated Pyrrolizidine Alkaloids in a Selection of Foodstuffs in the EU (Commission Regulation (EU) 2023/915)

Food CategoryMaximum Level (µg/kg)
Tea (Camellia sinensis) and flavored tea (dried product)150
Herbal infusions (dried product)200
Rooibos, anise, lemon balm, chamomile, thyme, peppermint, lemon verbena (dried product) and mixtures exclusively of these400
Food supplements containing herbal ingredients, including extracts400
Pollen-based food supplements, pollen and pollen products500
Dried herbs (excluding those listed below)400
Borage, lovage, marjoram, oregano (dried) and mixtures exclusively of these1000
Cumin seeds400
Borage leaves (fresh, frozen) for the final consumer750
United States

The U.S. Food and Drug Administration (FDA) does not have specific regulatory limits or action levels for this compound or other PAs in food and animal feed.[2][6] Instead, the FDA operates under the general provisions of the Federal Food, Drug, and Cosmetic Act, which deems a food adulterated if it contains any poisonous or deleterious substance that may render it injurious to health. The FDA's enforcement approach is guided by the principle of keeping such contaminants at levels that are as low as reasonably achievable (ALARA). The agency may take regulatory action on a case-by-case basis.[2][6]

Animal Feed

Specific regulatory limits for this compound or the sum of PAs in animal feed are not established in the primary jurisdictions.

  • United States (AAFCO): The Association of American Feed Control Officials (AAFCO) does not list specific maximum levels for PAs in its Official Publication.[3][8] AAFCO provides guidelines for contaminants in mineral feed ingredients and has a process for defining feed ingredients, which includes an assessment of potential contaminants.[3] However, this does not translate to explicit regulatory limits for PAs in complete feeds.

Table 2: Summary of Regulatory Status for this compound

Jurisdiction/BodyFoodFeed
European Union Not individually regulated. Maximum levels exist for the sum of 35 other PAs.No specific maximum levels.
United States (FDA) No specific action level. General adulteration provisions apply (ALARA principle).No specific action level. General adulteration provisions apply.
AAFCO N/ANo specific maximum levels established.

Analytical Methodology for this compound and Other PAs

The standard analytical technique for the detection and quantification of this compound and other PAs in complex matrices like food and herbal products is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Detailed Experimental Protocol: UHPLC-MS/MS Analysis of PAs in Herbal Supplements

This protocol is a representative example based on established methodologies.

1. Sample Preparation

  • Homogenization: Grind the herbal supplement to a fine, homogenous powder.
  • Extraction:
  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.
  • Fortify with an appropriate internal standard solution (e.g., isotopically labeled PAs).
  • Vortex for 1 minute to ensure thorough mixing.
  • Extract using an ultrasonic bath for 30 minutes at 50°C.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.
  • Solid-Phase Extraction (SPE) Cleanup:
  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
  • Dry the cartridge under a stream of nitrogen for 10 minutes.
  • Elute the PAs with two 5 mL aliquots of a freshly prepared solution of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A system capable of delivering gradients at high pressure.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 10.0 | 60 | | 12.0 | 95 | | 14.0 | 95 | | 14.1 | 5 | | 16.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and other target PAs must be optimized.

Toxicological Profile and Signaling Pathways of this compound

This compound, like other 1,2-unsaturated PAs, is not directly toxic. It requires metabolic activation in the liver to exert its genotoxic and carcinogenic effects.

Metabolic Activation and DNA Adduct Formation

The primary pathway for this compound's toxicity involves its metabolism by cytochrome P450 (CYP) enzymes in the liver. This process converts the PA into a highly reactive pyrrolic ester, dehydro-petasitenine. This electrophilic metabolite can then bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of these adducts is a critical initiating event in the carcinogenicity of PAs.

Metabolic_Activation_of_this compound This compound This compound ReactiveMetabolite Dehydro-petasitenine (Reactive Pyrrolic Ester) This compound->ReactiveMetabolite Metabolic Activation (Oxidation) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) DNA_Adduct This compound-DNA Adducts ReactiveMetabolite->DNA_Adduct Covalent Binding DNA DNA Cellular_Response_to_Petasitenine_DNA_Adducts cluster_0 DNA Damage cluster_1 DNA Damage Response cluster_2 Cellular Outcomes cluster_3 Hepatotoxicity Pathway DNA_Adduct This compound-DNA Adducts ATM ATM Activation DNA_Adduct->ATM JNK JNK Pathway Activation DNA_Adduct->JNK p53 p53 Activation ATM->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair Mutations Mutations / Carcinogenesis DNARepair->Mutations If repair fails Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity JNK->Hepatotoxicity

References

Methodological & Application

Application Note and Protocol: Quantification of Petasitenine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, most notably those of the genus Petasites (butterbur).[1][2][3] Due to the known hepatotoxicity of many PAs, accurate and reliable quantification of this compound in plant extracts is crucial for the safety assessment of herbal medicines, dietary supplements, and other botanical products.[2][4][5] High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a widely used and effective technique for the selective and sensitive determination of this compound.[1][6][7]

This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method. The protocol covers sample preparation, chromatographic conditions, and method validation parameters based on established scientific literature.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A robust sample preparation procedure is essential to extract this compound from the complex plant matrix and remove interfering substances. This protocol employs an acidic extraction followed by solid-phase extraction (SPE) for sample clean-up.

Materials and Reagents:

  • Dried and powdered plant material

  • Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol[8]

  • Neutralization Solution: 2.5% Ammonia in Methanol[8]

  • SPE Cartridges: Strong Cation Exchange (e.g., MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Ammonium Formate (analytical grade)

  • This compound analytical standard

  • Dry ice

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • pH indicator strips

  • Folded filters

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • Vortex mixer

Protocol:

  • Grinding: To ensure homogeneity, mix the entire plant sample with dry ice (ratio 2:1) and grind to a fine powder (particle size ~0.5 mm).[9]

  • Extraction:

    • Weigh 2.0 g of the homogenized plant powder into a 50 mL centrifuge tube.[9]

    • Add 20 mL of the Extraction Solution (0.05 M H₂SO₄ in 50% MeOH).[8][9]

    • Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.[9]

    • Centrifuge the sample for 10 minutes at approximately 3800 x g.[9]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of Extraction Solution.

    • Combine the supernatants from both extractions.[9]

  • Neutralization and Filtration:

    • Neutralize the combined extracts to pH 7 using the Neutralization Solution. Monitor the pH with indicator strips.[9]

    • Filter the neutralized extract through a folded filter to remove any remaining particulate matter.[9]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the filtered extract onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds (e.g., with water and methanol).

    • Elute the this compound from the cartridge using 4 mL of 2.5% ammonia in methanol.[8]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 v/v water:methanol).[10]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[10]

HPLC Method for this compound Quantification

This section outlines the chromatographic conditions for the analysis of this compound.

Instrumentation:

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC™ HSS T3 (100mm × 2.1mm, 1.8µm) or equivalent C18 column[6]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.05% Formic Acid[6]
Gradient Elution A time-programmed gradient may be necessary to separate this compound from other PAs. A typical starting point would be 5-10% B, increasing to 95% B over 10-15 minutes.
Flow Rate 0.25 mL/min[6]
Injection Volume 5 - 10 µL
Column Temperature 40°C
Detection UV at 230 nm[11] or MS/MS detection for higher sensitivity and specificity[4][6]

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Create a series of working standard solutions by diluting the stock solution with the initial mobile phase to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Data Presentation

HPLC Method Parameters
ParameterValue
Instrument UPLC-UV / HPLC-TOF-MS[6]
Column Acquity UPLC™ HSS T3 (100mm × 2.1mm, 1.8µm)[6]
Mobile Phase A: 50mM Ammonium Formate; B: Acetonitrile with 0.05% Formic Acid[6]
Flow Rate 0.25 mL/min[6]
Detection (UV) 230 nm[11]
Injection Volume 10 µL[3]
Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12][13][14][15]

Validation ParameterTypical Acceptance CriteriaExample Data
Specificity The peak for this compound should be well-resolved from other components in the plant extract matrix.No interfering peaks at the retention time of this compound.
Linearity (R²) R² ≥ 0.9950.999
Range Typically 80-120% of the expected concentration.[13]0.1 - 10 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 2% for repeatability and intermediate precision.< 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.001 µg/mL (by HPLC-TOF-MS)
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.0.003 µg/mL (by HPLC-TOF-MS)
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate, mobile phase composition).% RSD < 5% for changes in flow rate (±10%) and mobile phase composition (±2%).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing start Plant Material grinding Grinding with Dry Ice start->grinding extraction Acidic Extraction (0.05 M H2SO4 in 50% MeOH) grinding->extraction centrifugation Centrifugation extraction->centrifugation neutralization Neutralization centrifugation->neutralization filtration Filtration neutralization->filtration spe Solid-Phase Extraction (SPE) filtration->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_sample Sample for HPLC reconstitution->final_sample hplc_analysis HPLC Separation (C18 Column, Gradient Elution) final_sample->hplc_analysis detection UV or MS/MS Detection hplc_analysis->detection quantification Quantification detection->quantification calibration Calibration Curve (this compound Standard) calibration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper sample preparation, including acidic extraction and SPE clean-up, is critical for accurate results. The method should be fully validated to ensure its suitability for routine quality control and safety assessment of botanical products containing Petasites or other this compound-containing plants. The use of UHPLC-MS/MS can offer enhanced sensitivity and specificity for the detection of trace levels of this compound.[4][6]

References

Application Note: Sensitive and Selective Detection of Petasitenine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of petasitenine, a carcinogenic pyrrolizidine alkaloid, in biological samples. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in toxicological studies, pharmacokinetic analysis, and food safety assessment.

Introduction

This compound is a toxic pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, commonly known as butterbur.[1] It is a deacetylated metabolite of neothis compound and is recognized for its hepatocarcinogenic properties.[2][3] Due to the potential health risks associated with the consumption of herbal remedies and food products containing these plants, sensitive and accurate analytical methods are required for the detection and quantification of this compound. This application note presents a robust LC-MS/MS method for the determination of this compound in plasma samples, offering high sensitivity and specificity.

Experimental Protocol

Materials and Reagents
  • This compound standard (CAS No: 60102-37-6)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control plasma

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add an equal volume of methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

  • LC System: Shimadzu LC-30AD or equivalent

  • Column: YMC-Triart C18 (3 µm, 2.0 mm × 150 mm)[2]

  • Column Temperature: 40°C[2]

  • Mobile Phase A: Methanol[2]

  • Mobile Phase B: 10 mM Ammonium Acetate in Water[2]

  • Flow Rate: 0.30 mL/min[2]

  • Injection Volume: 1.0 µL[2]

  • Gradient Program:

    • 0-5.5 min: Linear gradient from 5% to 60% A[2]

    • 5.6-7.0 min: Hold at 100% A[2]

    • 7.1-9.0 min: Hold at 5% A for re-equilibration[2]

Under these conditions, the retention time for this compound is approximately 3.7 minutes.[2]

Mass Spectrometry

A tandem mass spectrometer is used for the detection of this compound in positive electrospray ionization mode.

  • MS System: Waters Xevo TQ-XS or equivalent[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 382 → 168[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of this LC-MS/MS method for the analysis of this compound.

ParameterValueReference
Retention Time3.7 min[2]
Precursor Ion (m/z)382[2]
Product Ion (m/z)168[2]
Limit of Detection (LOD)≥ 0.10 ng/mL[2]
Limit of Quantification (LOQ)≥ 1.0 ng/mL[2]

Signaling Pathways and Experimental Workflows

Petasitenine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Methanol_add Add equal volume of Methanol Plasma->Methanol_add Vortex Vortex (1 min) Methanol_add->Vortex Centrifuge Centrifuge (2000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS Inject into LC-MS/MS Supernatant->LC_MS Chromatography C18 Column Separation LC_MS->Chromatography MS_Detection ESI+ MS/MS Detection (MRM) Chromatography->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Petasitenine_Fragmentation Precursor This compound [M+H]⁺ m/z 382 Product Product Ion m/z 168 Precursor->Product Collision-Induced Dissociation (CID)

Caption: Fragmentation of this compound in the mass spectrometer.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in toxicological research and food safety monitoring.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine, also known as Fukinotoxin, is a toxic pyrrolizidine alkaloid found in plants of the Petasites genus, such as Petasites japonicus (butterbur). Due to its potential hepatotoxicity and carcinogenicity, the sensitive and specific detection and quantification of this compound are crucial in drug development, herbal medicine safety, and toxicology studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the characterization and quantification of this compound. This document provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound is essential for developing robust and specific mass spectrometry-based analytical methods. This compound is an otonecine-type pyrrolizidine alkaloid with a molecular formula of C₁₉H₂₇NO₇ and a monoisotopic mass of 381.1787 Da. In positive ion electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 382.

Collision-induced dissociation (CID) of the precursor ion at m/z 382 leads to the formation of several characteristic product ions. The most significant and commonly monitored fragmentation pathway involves the transition to a product ion at m/z 168 [1]. This major fragmentation provides a highly specific transition for the quantification of this compound in complex matrices.

Based on the structure of this compound and the general fragmentation patterns of otonecine-type pyrrolizidine alkaloids, a plausible fragmentation pathway is proposed. The fragmentation is initiated by the cleavage of the ester bonds and subsequent rearrangement of the macrocyclic ring.

Table 1: Quantitative Data for this compound MS/MS Fragmentation

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRelative Abundance
382168C₉H₁₀O₆Major
382150C₁₀H₁₂O₆Minor
382122C₁₁H₁₂O₇Minor

Note: Relative abundance is designated as Major or Minor based on typical fragmentation patterns of otonecine-type alkaloids. Actual percentages can vary depending on instrumental conditions.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound in various sample matrices using liquid chromatography-tandem mass spectrometry.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline and may need to be optimized based on the specific sample matrix.

  • Plant Material:

    • Homogenize 1 g of the dried and powdered plant material.

    • Extract with 10 mL of methanol/water (80:20, v/v) by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.

  • Biological Fluids (Plasma, Urine):

    • To 100 µL of the biological fluid, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 80
    10.0 80
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (m/z): 382.2

    • Product Ion (m/z): 168.1

    • Collision Energy: 25 eV

    • Cone Voltage: 30 V

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound, highlighting the formation of the major product ion.

Petasitenine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions This compound This compound [M+H]⁺ m/z = 382 Fragment168 Fragment m/z = 168 This compound->Fragment168 Major Pathway - C₉H₁₀O₆ Fragment150 Fragment m/z = 150 This compound->Fragment150 Minor Pathway - C₁₀H₁₂O₆ Fragment122 Fragment m/z = 122 This compound->Fragment122 Minor Pathway - C₁₁H₁₂O₇

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The logical flow of the analytical process for this compound is depicted in the following workflow diagram.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material, Biological Fluid) Preparation Sample Preparation (Extraction, Protein Precipitation) Sample->Preparation Filtration Filtration (0.22 µm) Preparation->Filtration LC_Separation LC Separation (C18 Reversed-Phase) Filtration->LC_Separation Ionization ESI Ionization (Positive Mode) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM: 382 -> 168) Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

References

Application Notes and Protocols for the Extraction of Petasitenine from Herbal Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid (PA) found in certain plants, such as Petasites japonicus (butterbur), which are sometimes used in herbal supplements.[1][2][3] PAs are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[4][5] Regulatory bodies worldwide have established strict limits for PA content in food and herbal products.[6] Therefore, accurate and reliable methods for the extraction and quantification of this compound in herbal supplements are crucial for quality control and safety assessment.

These application notes provide a detailed protocol for the extraction of this compound from herbal supplement matrices using solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes quantitative data related to the analysis of pyrrolizidine alkaloids, including this compound, in various matrices. This data is compiled from multiple studies and demonstrates the typical performance of the analytical methods described.

ParameterValueMatrixAnalytical MethodReference
Recovery 72.5–123.7%Herbal MedicinesLC-MS/MS[1][2][3]
70.6–151.7%Herbal MedicinesLC-MS/MS[1][2][3]
80.6–130.9%Herbal MedicinesLC-MS/MS[1][2][3]
70.3–122.9%Herbal MedicinesLC-MS/MS[1][2][3]
67.1–106.9%Herbal MedicinesLC-MS/MS[1][2][3]
Limit of Detection (LOD) 0.015–0.75 µg/kgHoney, Milk, TeaUHPLC-MS/MS
Limit of Quantification (LOQ) 0.05–2.5 µg/kgHoney, Milk, TeaUHPLC-MS/MS
Intraday Precision (RSD) < 15%Honey, Milk, TeaUHPLC-MS/MS
Interday Precision (RSD) < 15%Honey, Milk, TeaUHPLC-MS/MS

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from herbal supplements.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade), Sulfuric acid (reagent grade), Ammonia solution.

  • Standards: this compound analytical standard.

  • Solid-Phase Extraction (SPE): C18 or mixed-mode cation exchange (MCX) SPE cartridges.

  • Equipment: Homogenizer, ultrasonic bath, centrifuge, SPE manifold, nitrogen evaporator, analytical balance, pH meter, vortex mixer, LC-MS/MS system.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of methanol and water (e.g., 5:95, v/v) to create calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation and Extraction
  • Homogenization: Weigh 1-2 g of the powdered herbal supplement into a centrifuge tube. For solid supplements, grinding to a fine powder is necessary to ensure homogeneity.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol) to the sample.[1][2]

    • Thoroughly wet the sample and sonicate for 15-30 minutes in an ultrasonic bath.[6]

    • Centrifuge the mixture at approximately 4000 x g for 10 minutes.[6]

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with a fresh portion of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Neutralization: Adjust the pH of the combined extracts to approximately 7 using an ammonia solution.[6]

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition the SPE cartridge (C18 or MCX) by passing methanol followed by water through it.[6]

  • Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities. A subsequent wash with a low percentage of methanol in water can also be performed.

  • Elution: Elute the this compound from the cartridge using methanol. An ammonia solution in methanol (e.g., 2.5%) can be used for elution from MCX cartridges.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Homogenize Herbal Supplement Extraction Extract with Acidified Methanol/Water Homogenization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Neutralization Neutralize Extract Centrifugation->Neutralization Conditioning Condition SPE Cartridge Neutralization->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute this compound Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound Extraction and Analysis.

General Signaling Pathway for this compound Toxicity

signaling_pathway cluster_cellular_damage Cellular Damage cluster_cellular_response Cellular Response This compound This compound (in Herbal Supplement) Metabolism Metabolic Activation (Liver Cytochrome P450) This compound->Metabolism ReactiveMetabolites Reactive Pyrrolic Esters (Alkylating Agents) Metabolism->ReactiveMetabolites DNA_Adducts DNA Adducts and Cross-linking ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest Apoptosis Apoptosis Protein_Adducts->Apoptosis Hepatotoxicity Hepatotoxicity & Carcinogenicity CellCycleArrest->Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: General Pathway of this compound-Induced Hepatotoxicity.

References

Application Notes and Protocols for Assessing Petasitenine Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the cytotoxic effects of petasitenine, a pyrrolizidine alkaloid of toxicological interest. The following sections detail standard in vitro assays, including protocols for assessing cell viability, membrane integrity, and apoptosis. While specific quantitative data for this compound's cytotoxicity is limited in publicly available literature, the provided protocols can be readily adapted for its evaluation.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides a template for how such data should be presented. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayExposure Time (hours)IC50 (µM)Reference
HepG2MTT24, 48, 72Data not available[Insert Reference]
HepaRGLDH24High concentrations[1][Insert Reference]
A549MTT48Data not available[Insert Reference]
Caco-2MTT48Data not available[Insert Reference]

Note: "High concentrations" indicates that a cytotoxic effect was observed, but a specific IC50 value was not reported in the cited literature.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound incubate_24h->treat_this compound incubate_exposure Incubate (24, 48, 72h) treat_this compound->incubate_exposure mtt_assay MTT Assay incubate_exposure->mtt_assay Cell Viability ldh_assay LDH Assay incubate_exposure->ldh_assay Membrane Integrity caspase_assay Caspase-3/7 Assay incubate_exposure->caspase_assay Apoptosis measure_absorbance Measure Absorbance/ Luminescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance caspase_assay->measure_absorbance calculate_ic50 Calculate IC50/ % Cytotoxicity/ Fold Change measure_absorbance->calculate_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound bcl2_family Bcl-2 Family (Bax/Bak activation) This compound->bcl2_family death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors mito_release Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_release cytochrome_c Cytochrome c Release mito_release->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 disc DISC Formation (FADD, pro-caspase-8) death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->bcl2_family via Bid cleavage caspase8->caspase37 apoptosis Apoptosis (Cellular Dismantling) caspase37->apoptosis

Caption: General overview of apoptosis signaling pathways.

oxidative_stress_pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress Induction cluster_damage Cellular Damage cluster_signaling Stress Signaling This compound This compound ros_production Increased ROS Production This compound->ros_production antioxidant_depletion Depletion of Antioxidants (e.g., GSH) This compound->antioxidant_depletion lipid_peroxidation Lipid Peroxidation ros_production->lipid_peroxidation protein_oxidation Protein Oxidation ros_production->protein_oxidation dna_damage DNA Damage ros_production->dna_damage apoptosis_induction Apoptosis Induction lipid_peroxidation->apoptosis_induction mapk_activation MAPK Activation (e.g., JNK, p38) dna_damage->mapk_activation mapk_activation->apoptosis_induction cell_death Cell Death apoptosis_induction->cell_death

References

Animal Models for Studying Petasitenine-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine, a pyrrolizidine alkaloid found in plants of the Petasites genus, is a known hepatotoxin. Understanding its mechanisms of liver injury is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for establishing and utilizing animal models to study this compound-induced liver injury. The protocols are based on published studies and general principles of toxicology research.

I. Application Notes

1. Overview of this compound-Induced Liver Injury

This compound is a pro-toxin that requires metabolic activation in the liver to exert its toxic effects. Like other toxic pyrrolizidine alkaloids, it is metabolized by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death.

The liver injury induced by this compound in animal models can manifest as:

  • Acute Hepatotoxicity: At high doses, this compound can cause acute liver failure characterized by extensive centrilobular necrosis and hemorrhage.

  • Chronic Hepatotoxicity and Carcinogenicity: Long-term exposure to lower doses of this compound can lead to the development of liver tumors, including hemangioendothelial sarcomas and liver cell adenomas.

2. Animal Model Selection

The ACI (August Copenhagen Irish) rat strain has been successfully used in studies of this compound-induced hepatotoxicity and carcinogenicity.[1] This inbred strain is well-characterized and suitable for long-term studies. Other rodent strains, such as Sprague-Dawley or Wistar rats, may also be susceptible, but their response to this compound would need to be characterized.

3. Dosing and Administration

Oral administration of this compound in drinking water is a common and effective method for inducing liver injury in rats.[1] This method mimics the route of human exposure through contaminated herbal remedies or food.

  • For Acute Liver Injury: A higher concentration of this compound (e.g., 0.05% in drinking water) can be used to induce acute hepatotoxicity.[1]

  • For Chronic Liver Injury and Carcinogenesis: A lower concentration (e.g., 0.01% in drinking water) administered over a longer period (e.g., >160 days) is suitable for studying chronic liver damage and tumor development.[1]

II. Experimental Protocols

1. Protocol for Induction of Acute Liver Injury with this compound

a. Materials:

  • This compound

  • Vehicle for solubilization (if necessary, depending on the salt form of this compound)

  • ACI rats (male or female, 8-10 weeks old)

  • Standard laboratory chow and water

  • Animal caging and husbandry equipment

  • Equipment for blood collection and tissue harvesting

b. Procedure:

  • Animal Acclimation: Acclimate ACI rats to the laboratory environment for at least one week before the start of the experiment.

  • Preparation of this compound Solution: Prepare a 0.05% (w/v) solution of this compound in drinking water. The stability of the solution should be monitored, and fresh solutions should be prepared regularly (e.g., every 2-3 days).

  • Administration: Provide the this compound solution as the sole source of drinking water to the experimental group. A control group should receive untreated drinking water.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in food and water consumption.

  • Endpoint: The study can be terminated at a predefined time point (e.g., after a certain number of days) or when animals in the experimental group become moribund. In one study, all rats receiving a 0.05% solution died or were moribund within 72 days.[1]

  • Sample Collection: At the endpoint, collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and perform a necropsy. Collect the liver for histopathological analysis and other molecular assays.

2. Protocol for Induction of Chronic Liver Injury and Tumors with this compound

a. Materials: Same as for the acute model.

b. Procedure:

  • Animal Acclimation: As in the acute model.

  • Preparation of this compound Solution: Prepare a 0.01% (w/v) solution of this compound in drinking water.

  • Administration: Provide the this compound solution as the sole source of drinking water for an extended period (e.g., 160 days or longer).[1]

  • Monitoring: Monitor the animals weekly for body weight changes and general health status.

  • Endpoint: The study is typically long-term. In one study, animals surviving beyond 160 days were monitored for tumor development.[1]

  • Sample Collection: At the end of the study, collect blood and liver tissue as described for the acute model.

3. Assessment of Liver Injury

a. Serum Biochemistry:

  • Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin as indicators of liver damage.

b. Histopathology:

  • Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Evaluate sections for evidence of necrosis, hemorrhage, inflammation, bile duct proliferation, and fibrosis.

  • For chronic studies, examine for the presence of adenomas and sarcomas.

III. Data Presentation

Table 1: Hypothetical Serum Biochemistry Data in an Acute this compound Liver Injury Model

GroupTreatmentALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
1Control (Vehicle)35 ± 580 ± 10150 ± 200.2 ± 0.1
2This compound (0.05%)500 ± 75800 ± 100300 ± 501.5 ± 0.5

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. (Note: These are example data as specific values for this compound were not found in the literature search).

Table 2: Tumor Incidence in a Chronic this compound Liver Injury Model

GroupTreatmentDuration (days)Number of AnimalsAnimals with Liver Tumors (%)Tumor Types
1Control>160100 (0%)None
2This compound (0.01%)>160108 (80%)Hemangioendothelial sarcoma, Liver cell adenoma

Data adapted from Hirono et al., 1977.[1]

IV. Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced liver injury, based on the known metabolism of pyrrolizidine alkaloids and their downstream cellular effects.

Petasitenine_Hepatotoxicity_Pathway cluster_Metabolism Metabolic Activation (Hepatocyte) cluster_Cellular_Damage Cellular Damage cluster_Signaling_and_Outcome Signaling and Cellular Outcome This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Oxidation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion MitochondrialDysfunction Mitochondrial Dysfunction ProteinAdducts->MitochondrialDysfunction Apoptosis Apoptosis DNAAdducts->Apoptosis OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress OxidativeStress->MitochondrialDysfunction JNK_Activation JNK Pathway Activation MitochondrialDysfunction->JNK_Activation JNK_Activation->Apoptosis Necrosis Necrosis JNK_Activation->Necrosis LiverInjury Liver Injury Apoptosis->LiverInjury Necrosis->LiverInjury

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Workflow for Animal Studies

The following diagram outlines the general workflow for conducting animal studies to investigate this compound-induced liver injury.

Experimental_Workflow start Start: Animal Acclimation dosing This compound Administration (e.g., in drinking water) start->dosing monitoring In-life Monitoring (Body weight, clinical signs) dosing->monitoring endpoint Endpoint Determination (Time-point or moribund state) monitoring->endpoint sample_collection Sample Collection (Blood, Liver Tissue) endpoint->sample_collection analysis Analysis sample_collection->analysis serum_biochem Serum Biochemistry (ALT, AST, ALP, Bilirubin) analysis->serum_biochem histopathology Histopathology (H&E staining, Scoring) analysis->histopathology molecular_analysis Molecular Analysis (e.g., Western blot for JNK) analysis->molecular_analysis end End: Data Interpretation serum_biochem->end histopathology->end molecular_analysis->end

Caption: General experimental workflow for this compound animal studies.

References

Development of a Petasitenine Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites genus, most notably Petasites japonicus (butterbur) and Farfugium japonicum.[1][2] As a member of the pyrrolizidine alkaloid class of compounds, this compound is recognized for its significant hepatotoxic and carcinogenic properties.[3][4] The development of a well-characterized this compound reference standard is crucial for accurate quantification in toxicological studies, quality control of herbal products, and research into the mechanisms of pyrrolizidine alkaloid-induced toxicity. These application notes provide a comprehensive overview of the development of a this compound reference standard, including its isolation, purification, characterization, and proposed mechanisms of action.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the development of a reference standard.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₇[5]
Molecular Weight 381.42 g/mol [5]
CAS Number 60102-37-6[5]
Appearance Crystalline solid[5]
Melting Point 129-130 °C[5]
Solubility Soluble in methanol, ethanol, and other organic solvents.[6]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Petasites japonicus

This protocol describes a generalized method for the isolation and purification of this compound from the flower stalks of Petasites japonicus. This procedure is based on established methods for the extraction of pyrrolizidine alkaloids and should be optimized for specific laboratory conditions and starting material.

Materials:

  • Fresh or dried flower stalks of Petasites japonicus

  • Methanol (ACS grade)

  • Sulfuric acid (0.5 M)

  • Ammonia solution (25%)

  • Zinc dust

  • Dichloromethane (HPLC grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Rotary evaporator

  • pH meter

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • Dragendorff's reagent for TLC visualization

Procedure:

  • Extraction:

    • Homogenize 500 g of fresh or 100 g of dried, powdered Petasites japonicus flower stalks.

    • Macerate the homogenized plant material in 2 L of methanol for 48 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C.

    • Acidify the concentrated extract to pH 2 with 0.5 M sulfuric acid.

    • Extract the acidified solution three times with an equal volume of dichloromethane to remove non-alkaloidal compounds. Discard the dichloromethane layers.

    • To the aqueous layer, add zinc dust in small portions with stirring until the solution becomes colorless to reduce any N-oxides to the free base.

    • Filter the solution to remove the excess zinc dust.

    • Make the filtrate alkaline to pH 9-10 with 25% ammonia solution.

    • Extract the alkaline solution five times with an equal volume of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dried dichloromethane extract in vacuo to obtain the crude alkaloid fraction.

  • Purification by Column Chromatography:

    • Prepare a silica gel column (e.g., 50 cm length x 3 cm diameter) using a slurry of silica gel in hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the silica gel with the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, v/v)

      • Hexane:Ethyl Acetate (8:2, v/v)

      • Hexane:Ethyl Acetate (7:3, v/v)

      • Hexane:Ethyl Acetate (1:1, v/v)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, v/v)

    • Collect fractions of approximately 20 mL.

    • Monitor the fractions by TLC using a mobile phase of chloroform:methanol:ammonia (85:14:1, v/v/v). Visualize the spots by spraying with Dragendorff's reagent. This compound will appear as an orange-brown spot.

    • Combine the fractions containing pure this compound based on the TLC analysis.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone-hexane.

Protocol 2: Characterization of the this compound Reference Standard

The identity and purity of the isolated this compound must be rigorously confirmed. The following analytical techniques are recommended for the comprehensive characterization of the reference standard.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with UV detection

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Procedure: Dissolve a known amount of the purified this compound in the mobile phase. Inject onto the HPLC system and record the chromatogram. Purity is determined by the area percentage of the main peak. A purity of ≥98% is desirable for a reference standard.

2. Identity Confirmation by Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Mode: Positive ion mode

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). The expected m/z for this compound is approximately 382.18.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to obtain characteristic fragmentation patterns for structural confirmation.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR and ¹³C NMR spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • Procedure: Record the ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) should be compared with published data for this compound to confirm the structure.

4. Functional Group Analysis by Infrared (IR) Spectroscopy

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy

  • Sample Preparation: KBr pellet or as a thin film

  • Procedure: Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

Protocol 3: Quantification of this compound in a Sample

Once the reference standard is established, it can be used for the accurate quantification of this compound in unknown samples, such as herbal extracts or biological matrices, using a validated analytical method like HPLC-MS/MS.

Materials:

  • This compound reference standard

  • Sample for analysis

  • HPLC-MS/MS system

  • Solvents and reagents as per the validated analytical method

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound reference standard at known concentrations in a suitable solvent.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate and validated extraction procedure.

  • Calibration Curve: Inject the standard solutions into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC-MS/MS system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of this compound-Induced Hepatotoxicity

This compound, like other toxic pyrrolizidine alkaloids, requires metabolic activation in the liver to exert its toxic effects. This process involves a cascade of cellular events leading to hepatocyte damage.

Petasitenine_Toxicity_Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Pyrrolic Ester) CYP450->Dehydrothis compound Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydrothis compound->Macromolecules Electrophilic Attack GSH Glutathione (GSH) Dehydrothis compound->GSH Conjugation Adducts Pyrrole-Protein/DNA Adducts Macromolecules->Adducts CellularDamage Cellular Stress & Dysfunction Adducts->CellularDamage Detoxification Detoxification & Excretion GSH->Detoxification Apoptosis Apoptosis CellularDamage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Figure 1. Metabolic activation and toxicity pathway of this compound.

The primary mechanism of this compound-induced hepatotoxicity involves its bioactivation by cytochrome P450 enzymes in the liver to form a highly reactive pyrrolic ester, dehydrothis compound. This electrophilic metabolite can then bind to cellular nucleophiles, such as proteins and DNA, forming adducts. The formation of these adducts disrupts cellular function, leading to oxidative stress, and the induction of apoptotic pathways, ultimately resulting in liver damage. Glutathione (GSH) plays a protective role by conjugating with the reactive metabolite, leading to its detoxification and excretion.

Workflow for Reference Standard Development

The development of a this compound reference standard follows a systematic workflow to ensure its quality and suitability for its intended use.

Reference_Standard_Workflow cluster_0 Phase 1: Sourcing and Isolation cluster_1 Phase 2: Characterization and Purity Assessment cluster_2 Phase 3: Documentation and Release PlantMaterial Collection of Petasites japonicus Extraction Solvent Extraction PlantMaterial->Extraction Purification Column Chromatography Extraction->Purification Purity HPLC Purity Purification->Purity Identity Mass Spectrometry (Identity) Purity->Identity Structure NMR & IR (Structure) Identity->Structure Quantification qNMR (optional) Structure->Quantification CoA Certificate of Analysis (CoA) Generation Quantification->CoA Stability Stability Assessment CoA->Stability Release Release as Reference Standard Stability->Release

Figure 2. Workflow for the development of a this compound reference standard.

Conclusion

The development of a high-purity, well-characterized this compound reference standard is essential for the accurate assessment of its presence in various matrices and for advancing research into its toxicological effects. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of this compound and other pyrrolizidine alkaloids. Adherence to rigorous isolation, purification, and characterization procedures is paramount to ensure the quality and reliability of the reference standard.

Disclaimer: this compound is a known carcinogen and hepatotoxin. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. All waste materials should be disposed of in accordance with institutional and national safety guidelines for hazardous chemicals.

References

Application Note: Solid-Phase Extraction for Petasitenine Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, such as Petasites japonicus (butterbur).[1][2] It is recognized for its hepatotoxic and carcinogenic properties, posing a significant risk if present in herbal remedies, food supplements, or contaminated food products.[2][3] Accurate quantification of this compound is crucial for safety assessment and quality control. However, the complexity of plant matrices often interferes with analytical methods. Solid-Phase Extraction (SPE) is a robust sample cleanup technique that effectively removes interfering compounds, concentrating the analyte of interest and thereby improving the accuracy and sensitivity of subsequent analyses like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]

This application note provides a detailed protocol for the cleanup of this compound from plant samples using reversed-phase C18 SPE cartridges.

Principle of the Method

The sample is first extracted from the homogenized plant material using an acidified aqueous solution to protonate the nitrogen atom of the alkaloid, enhancing its solubility. After centrifugation, the supernatant is loaded onto a C18 reversed-phase SPE cartridge. The polar matrix components are washed away, while the less polar this compound is retained on the sorbent. Finally, this compound is eluted from the cartridge using an organic solvent like methanol. The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-SPE Processing Sample Plant Material Homogenize Homogenize Sample (e.g., with dry ice) Sample->Homogenize Extract Extract with 0.05 M H₂SO₄ (Sonication) Homogenize->Extract Centrifuge_Prep Centrifuge Extract->Centrifuge_Prep Supernatant Collect Supernatant Centrifuge_Prep->Supernatant Neutralize Neutralize with NH₄OH Supernatant->Neutralize Condition Condition Cartridge (Methanol, then Water) Neutralize->Condition Load Load Sample Extract Condition->Load Step 1 Wash Wash Cartridge (Water) Load->Wash Step 2 Dry Dry Cartridge (Vacuum) Wash->Dry Step 3 Elute Elute this compound (Methanol) Dry->Elute Step 4 Evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 50°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.2 µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Overall workflow for this compound sample preparation and SPE cleanup.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in plant material.[3][4]

Required Apparatus and Reagents
  • Apparatus: Analytical balance, centrifuge, ultrasonic bath, vortex mixer, SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), HPLC vials.

  • Reagents: Methanol (HPLC grade), Water (deionized or equivalent), Sulfuric acid (H₂SO₄), Ammonia solution (NH₄OH), Acetonitrile (HPLC grade), Formic acid, Ammonium formate.

  • SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).[5]

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion of the plant material. To ensure homogeneity, the sample can be ground to a fine powder (e.g., 0.5 mm particle size), potentially using dry ice to prevent degradation.[3]

  • Extraction:

    • Place 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid.

    • Sonicate the mixture for 15-30 minutes.[3][4]

  • Centrifugation: Centrifuge the sample at approximately 4000 x g for 10 minutes.[5]

  • Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, repeat steps 2.2-2.4 on the remaining plant pellet and combine the supernatants.

  • Neutralization: Adjust the pH of the combined supernatant to approximately 6-7 with a dilute ammonia solution. This is crucial before loading onto a reversed-phase cartridge.[4]

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

SPE_Protocol Start Start SPE Condition_MeOH 1. Condition 5 mL Methanol Start->Condition_MeOH Condition_H2O 2. Equilibrate 5 mL Water Condition_MeOH->Condition_H2O Load_Sample 3. Load 10 mL Neutralized Extract Condition_H2O->Load_Sample Wash_H2O 4. Wash 2 x 5 mL Water Load_Sample->Wash_H2O Dry_Cartridge 5. Dry Cartridge 5-10 min under vacuum Wash_H2O->Dry_Cartridge Elute_PA 6. Elute 2 x 5 mL Methanol Dry_Cartridge->Elute_PA End Collect Eluate Elute_PA->End

Caption: Step-by-step SPE procedure for this compound cleanup.

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.[3]

  • Sample Loading: Load 10 mL of the neutralized sample extract onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with two aliquots of 5 mL of water to remove salts and polar interferences.[3]

  • Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes to remove residual water.[3]

  • Elution: Elute the retained this compound by passing two aliquots of 5 mL of methanol through the cartridge into a collection tube.[3]

Post-SPE Processing
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.[3]

  • Reconstitution: Dissolve the residue in a known volume (e.g., 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 5% methanol in water with 5 mM ammonium formate and 0.1% formic acid).[3][4]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial before analysis.[3]

Expected Performance and Data

While specific recovery data for this compound using this exact protocol is not available in the cited literature, the performance is expected to be comparable to that of other pyrrolizidine alkaloids. The table below summarizes recovery data for related PAs from different matrices to provide an indication of expected method efficacy.

Pyrrolizidine AlkaloidMatrixSPE SorbentRecovery (%)Reference
HeliotrineAqueous StandardHNT-PhSO₃H95.8 ± 4.5[6]
LycopsamineAqueous StandardHNT-PhSO₃H98.1 ± 1.6[6]
MonocrotalineAqueous StandardHNT-PhSO₃H96.5 ± 2.9[6]
SenecionineAqueous StandardHNT-PhSO₃H97.3 ± 1.9[6]
Various PAs (24 total)TeaMCX (Mixed-Mode)>80% (for most)[7]

Note: The data presented is for representative pyrrolizidine alkaloids and may not reflect the exact recovery of this compound. Method validation is required for precise quantification.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the cleanup and concentration of this compound from complex plant matrices. By utilizing C18 reversed-phase cartridges, this procedure successfully removes interfering substances, leading to cleaner extracts and enabling more accurate and sensitive quantification by LC-MS/MS. This method is essential for researchers and professionals in drug development and food safety who require precise analysis of carcinogenic pyrrolizidine alkaloids.

References

Application Notes and Protocols for the GC-MS Analysis of Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of petasitenine, a carcinogenic pyrrolizidine alkaloid found in plants of the Petasites genus. The document outlines the challenges associated with this compound analysis by GC-MS and provides a generalized protocol for its determination in plant matrices. Additionally, it details the metabolic activation pathway of this compound leading to its carcinogenicity.

Introduction

This compound is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in several Petasites species, which have been used in traditional medicine. However, this compound is known for its hepatotoxicity and carcinogenicity, making its detection and quantification crucial for the safety assessment of herbal products and in toxicological research.[1] While liquid chromatography-mass spectrometry (LC-MS) is more commonly employed for PA analysis due to the polar and non-volatile nature of these compounds, GC-MS can be a valuable tool, particularly for the analysis of the necine backbone after chemical modification.[2]

The GC-MS analysis of PAs like this compound presents challenges primarily due to their low volatility and the common occurrence of their N-oxide forms, which are not directly amenable to GC analysis.[3] Therefore, the analytical workflow typically involves extraction, reduction of PA N-oxides to their corresponding tertiary amines, and subsequent derivatization to increase their volatility.

Experimental Protocols

The following sections detail a generalized experimental workflow for the analysis of this compound in plant materials using GC-MS. This protocol is based on established methods for the analysis of pyrrolizidine alkaloids.

Sample Preparation: Extraction of this compound from Petasites Plant Material

This protocol describes the extraction of this compound and other pyrrolizidine alkaloids from plant samples.

Materials:

  • Dried and powdered Petasites plant material (e.g., leaves, rhizomes)

  • 0.1 M Sulfuric acid

  • Methanol

  • Ammonia solution (25%)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 1-2 grams of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.1 M sulfuric acid and extract by ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction of the plant residue with another 20 mL of 0.1 M sulfuric acid.

  • Combine the supernatants and adjust the pH to approximately 9 with ammonia solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pH-adjusted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the alkaloids with 10 mL of methanol.

  • Evaporate the methanolic eluate to dryness under reduced pressure or a stream of nitrogen. The residue contains the extracted pyrrolizidine alkaloids.

Reduction of Pyrrolizidine Alkaloid N-oxides

This step is crucial as many PAs exist as N-oxides in the plant.

Materials:

  • Dried plant extract from the previous step

  • Methanol

  • Zinc dust

  • Sulfuric acid (concentrated)

Procedure:

  • Redissolve the dried extract in 10 mL of methanol.

  • Add 100 mg of zinc dust.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise while cooling the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture to remove the excess zinc dust.

  • Evaporate the filtrate to dryness. The residue contains the reduced PAs.

Derivatization for GC-MS Analysis

Derivatization is essential to increase the volatility of the PAs for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Materials:

  • Dried, reduced PA extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Redissolve the dried, reduced PA extract in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the reaction vial tightly and heat at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of derivatized pyrrolizidine alkaloids. Instrument conditions should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-550 (full scan) or Selected Ion Monitoring (SIM) for target analytes
Solvent Delay5 min

Data Presentation

Quantitative data for this compound determined by GC-MS is limited in the scientific literature. The majority of recent quantitative studies on pyrrolizidine alkaloids in Petasites species have been conducted using LC-MS/MS, which offers higher sensitivity and does not require derivatization. The following table presents representative quantitative data for major PAs, including this compound, in Petasites hybridus as determined by LC-MS/MS.

Pyrrolizidine AlkaloidConcentration Range (µg/kg) in Petasites hybridusAnalytical MethodReference
This compoundNot explicitly quantified in the provided search resultsLC-MS/MSN/A
Neothis compoundNot explicitly quantified in the provided search resultsLC-MS/MSN/A
SenkirkineNot explicitly quantified in the provided search resultsLC-MS/MSN/A
SenecionineNot explicitly quantified in the provided search resultsLC-MS/MSN/A

Note: The table is a template. Specific quantitative values for this compound via GC-MS were not available in the provided search results. Researchers should consult specific literature for the plant part and geographical origin of interest.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow plant_material Petasites Plant Material (Dried, Powdered) extraction Extraction (0.1 M H2SO4, Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation spe_cleanup Solid-Phase Extraction (C18 Cartridge) centrifugation->spe_cleanup reduction Reduction of N-oxides (Zinc Dust) spe_cleanup->reduction derivatization Derivatization (BSTFA + 1% TMCS) reduction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: GC-MS analysis workflow for this compound.

Signaling Pathway of this compound-Induced Carcinogenicity

petasitenine_pathway cluster_liver Hepatocyte (Liver Cell) This compound This compound cyp450 Cytochrome P450 (e.g., CYP3A4) This compound->cyp450 Metabolic Activation dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) cyp450->dehydrothis compound dna Nuclear DNA dehydrothis compound->dna Electrophilic Attack dna_adducts DNA Adducts dna->dna_adducts mutations Mutations dna_adducts->mutations cancer Liver Cancer Initiation mutations->cancer

Caption: Metabolic activation of this compound.

References

Application Notes and Protocols for Investigating Petasitenine's Mechanism of Action in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid found in plants of the Petasites genus, notably Petasites japonicus. It is recognized for its carcinogenic properties, particularly its hepatotoxicity.[1][2] Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for risk assessment and for exploring the potential therapeutic applications of related compounds. This document provides detailed protocols for cell-based assays to investigate the cytotoxic, apoptotic, and cell cycle effects of this compound, with a focus on its impact on key signaling pathways such as the PI3K/Akt/mTOR pathway. While specific quantitative data for pure this compound is limited in publicly available literature, this guide includes illustrative data from studies on Petasites japonicus extracts and other related pyrrolizidine alkaloids to demonstrate data presentation and interpretation.

Recommended Cell Culture Models

Given this compound's known hepatotoxicity, liver-derived cell lines are highly relevant models for studying its mechanisms.

  • HepaRG™ (Human Hepatocyte-like Cell Line): This cell line is metabolically competent and expresses cytochrome P450 enzymes, which are crucial for the metabolic activation of pyrrolizidine alkaloids, making it a highly relevant model for studying this compound's toxicity and mechanism.[3][4]

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): A widely used and well-characterized liver cancer cell line suitable for general cytotoxicity and mechanistic studies.[5][6]

  • Other Cancer Cell Lines: Depending on the research question, other cancer cell lines can be employed. For instance, studies on related compounds from Petasites have used colon cancer cell lines (e.g., SW-620, Caco-2, LoVo, HT-29) to investigate anticancer properties.

Data Presentation: Illustrative Quantitative Data

The following tables summarize the kind of quantitative data that can be generated using the protocols described below. The data presented here are derived from studies on Petasites japonicus extracts or other pyrrolizidine alkaloids and should be considered illustrative.

Table 1: Cytotoxicity of Petasites japonicus Extracts in Cancer Cell Lines (IC50 values)

Cell LineExtract FractionIncubation Time (h)IC50 (µg/mL)Reference
AGS (Gastric)Hexane4875.3 ± 2.1[7]
HepG2 (Liver)Hexane4882.5 ± 3.5[7]
HCT-116 (Colon)Hexane4895.1 ± 4.2[7]
MCF-7 (Breast)Hexane48110.4 ± 5.8[7]
AGS (Gastric)Ethyl Acetate4888.2 ± 2.9[7]
HepG2 (Liver)Ethyl Acetate4891.7 ± 3.1[7]
HCT-116 (Colon)Ethyl Acetate48105.6 ± 4.9[7]
MCF-7 (Breast)Ethyl Acetate48125.3 ± 6.3[7]

Table 2: Induction of Apoptosis by Pyrrolizidine Alkaloids in HepaRG Cells

CompoundConcentration (µM)Incubation Time (h)% Early Apoptosis% Late Apoptosis/NecrosisReference
Retrorsine1002415.220.5[3][4]
Monocrotaline200248.912.3[3][4]
Retronecine400245.17.8[3][4]

Table 3: Cell Cycle Arrest Induced by Pyrrolizidine Alkaloids in HepaRG Cells

CompoundConcentration (µM)Incubation Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference
Retrorsine1002435.425.139.5[3][4]
Monocrotaline2002442.828.328.9[3][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound, a vehicle control, a positive control (lysis buffer), and a negative control (untreated cells).

    • Incubate for the desired time.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity based on the kit's instructions.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound as for the apoptosis assay.

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed and treat cells with this compound.

    • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Petasitenine_Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis MTT MTT Assay (Cell Viability) IC50 IC50 Calculation MTT->IC50 LDH LDH Assay (Cytotoxicity) LDH->IC50 Apoptosis Annexin V/PI (Apoptosis) ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycle PI Staining (Cell Cycle) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist WB Western Blot (Signaling) ProteinExp Protein Expression/ Phosphorylation WB->ProteinExp This compound This compound Treatment on Cell Culture This compound->MTT This compound->LDH This compound->Apoptosis This compound->CellCycle This compound->WB PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

References

Application Note: High-Resolution Mass Spectrometry for the Accurate Identification of Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, such as Petasites japonicus (butterbur).[1] PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity, making their detection and identification in herbal medicines, dietary supplements, and food products a critical concern for global food safety.[2][3] High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high performance liquid chromatography (UHPLC), offers unparalleled sensitivity and specificity for the analysis of PAs like this compound.[4][5] This technique provides accurate mass measurements, enabling the determination of elemental composition and confident identification of target compounds even in complex botanical matrices.[6]

This application note provides a detailed protocol for the extraction and identification of this compound from a plant matrix using UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for PA extraction from plant materials.[2]

  • Homogenization & Extraction:

    • Weigh 1.0 g (± 0.1 g) of homogenized and lyophilized plant material (e.g., Petasites leaves or rhizomes) into a 50 mL centrifuge tube.[7]

    • Add 10 mL of an extraction solution consisting of 2% formic acid in water.[2]

    • Shake or vortex the mixture vigorously for 15 minutes.[2]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.[2]

    • Carefully collect the supernatant and filter it through a 0.22 µm hydrophilic PTFE syringe filter.[2]

  • SPE Clean-up:

    • Condition a strong cation-exchange (SCX) SPE cartridge by passing through 3 mL of methanol followed by 3 mL of water.

    • Load 0.5 mL of the filtered supernatant onto the conditioned SPE cartridge.[2]

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol to remove interferences.[2]

    • Elute the target PAs with 1 mL of methanol, followed by 1 mL of 5% ammoniated methanol. Combine the eluents.[2]

    • Evaporate the combined eluent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of 5% methanol in water for UHPLC-HRMS analysis.[2]

2. UHPLC-HRMS Analysis

The following conditions are typical for the separation and detection of this compound and other PAs.[2][8]

  • Instrumentation: An ultra-high performance liquid chromatography system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[2]

    • Mobile Phase A: 0.1% Formic Acid in Water[2]

    • Mobile Phase B: 0.1% Formic Acid in Methanol[2]

    • Flow Rate: 0.3 mL/min[2]

    • Column Temperature: 40°C[2]

    • Injection Volume: 3 µL[2]

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 80% B

      • 10-14 min: Hold at 80% B

      • 14-15 min: Return to 5% B

      • 15-16 min: Hold at 5% B for re-equilibration[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive (+)

    • Mass Range: m/z 100-1000

    • Acquisition Mode: Data-Dependent Acquisition (DDA) with a full scan MS survey followed by MS/MS fragmentation of the top 3-5 most intense ions.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Gas (N₂) Flow: 800 L/hr

    • Desolvation Temperature: 350°C

    • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) for MS/MS to generate informative fragment ions.

Data Presentation

High-resolution mass spectrometry provides highly accurate data for confident compound identification. The quantitative data for this compound is summarized below.

Table 1: High-Resolution Mass Data for this compound Identification

Compound Molecular Formula Theoretical m/z [M+H]⁺ Measured m/z [M+H]⁺ Mass Error (ppm)
This compound C₁₉H₂₇NO₇ 382.1860 User-determined User-calculated

Theoretical m/z calculated from the molecular formula C₁₉H₂₇NO₇[9]. Mass error should ideally be < 5 ppm for confident identification.

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
382.1860 222.1070 C₈H₁₂O₄ Necic acid moiety loss
382.1860 138.0862 C₁₁H₁₅O₆ Retronecine-type base ion + H₂O
382.1860 120.0757 C₁₁H₁₅O₆ + H₂O Retronecine-type base ion

Fragmentation data is based on common pathways for macrocyclic diester pyrrolizidine alkaloids[10][11].

Visualizations

G Experimental Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenized Plant Material B Acidic Aqueous Extraction (2% Formic Acid) A->B C Centrifugation & Filtration B->C D Solid-Phase Extraction (SPE) Clean-up C->D E Evaporation & Reconstitution D->E F UHPLC Separation (C18 Column) E->F G HRMS Detection (ESI+) Full Scan (MS1) F->G H Data-Dependent MS/MS (Fragmentation) G->H I Accurate Mass Measurement (< 5 ppm error) H->I K Compound Identification I->K J Fragment Ion Analysis J->K

Caption: Workflow from sample preparation to final identification.

G Conceptual Fragmentation of this compound parent This compound [M+H]⁺ m/z 382.1860 frag1 Necic Acid Moiety Fragment (Hypothetical) parent->frag1 Loss of Base frag2 Retronecine-type Base Ion + H₂O m/z 138.0862 parent->frag2 Loss of Necic Acid frag3 Retronecine-type Base Ion m/z 120.0757 frag2->frag3 Loss of H₂O

Caption: Logical fragmentation pathway of the this compound ion.

References

Petasitenine in Toxicology Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine is a naturally occurring pyrrolizidine alkaloid (PA) found in certain plants, notably Petasites japonicus.[1] As a member of the PA class of compounds, this compound is recognized for its potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The toxic effects of this compound, like other unsaturated PAs, are not caused by the parent compound itself but rather by its metabolic activation in the liver. This activation, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, induction of apoptosis, and initiation of carcinogenesis.

Given its well-established toxicity profile, this compound serves as a valuable tool in toxicology screening programs. It can be utilized as a positive control for inducing hepatotoxicity and genotoxicity in various in vitro and in vivo models. These application notes provide an overview of the use of this compound in toxicology screening, along with detailed protocols for key experiments.

Data Presentation

The following tables summarize quantitative data on the toxicity of this compound from in vivo and in vitro studies.

Table 1: In Vivo Carcinogenicity of this compound in ACI Rats [1][2]

This compound Concentration in Drinking WaterObservation PeriodKey Findings
0.05%Up to 72 daysAll rats died or were sacrificed in a moribund state. Livers showed necrosis, hemorrhage, and proliferation of bile ducts.
0.01%Beyond 160 days8 out of 10 surviving animals developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas).
Control-No liver tumors were observed.

Table 2: In Vitro Cytotoxicity of this compound and its Precursor, Neothis compound [3]

CompoundCell LineAssayEndpointResults
This compoundHepaRG (human hepatocyte-like)LDH LeakageCytotoxicityCaused significant lactate dehydrogenase (LDH) leakage at high concentrations.
Neothis compoundHepaRG (human hepatocyte-like)LDH LeakageCytotoxicityCaused significant LDH leakage at high concentrations.

Experimental Protocols

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

Objective: To evaluate the cytotoxic potential of this compound by measuring the release of LDH from damaged cells.

Materials:

  • This compound solution (in a suitable solvent, e.g., DMSO)

  • Hepatocyte cell line (e.g., HepG2, HepaRG)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Commercial LDH cytotoxicity assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed the hepatocyte cell line in a 96-well plate at a predetermined optimal density and allow cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate (if required by the kit protocol) and carefully collect the supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of the commercial kit. This typically involves adding a reaction mixture and incubating for a specific time.

  • Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by detecting reverse mutations in histidine-dependent Salmonella typhimurium strains.

Materials:

  • This compound solution

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 metabolic activation system (prepared from rat liver)

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Protocol:

  • Preparation: Prepare fresh cultures of the Salmonella tester strains. Prepare the S9 mix for metabolic activation.

  • Treatment: In a series of test tubes, combine the this compound solution at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9). Include negative (vehicle) and positive controls.

  • Incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 20-30 minutes).

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Genotoxicity Assessment: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in cells treated with this compound.

Materials:

  • This compound solution

  • Mammalian cell line (e.g., CHO, V79, TK6)

  • Cell culture medium and supplements

  • Cytochalasin B (to block cytokinesis)

  • Fixative solution (e.g., methanol:acetic acid)

  • DNA staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope

Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound, along with positive and negative controls. If metabolic activation is required, treat cells in the presence of an S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Fixation: After the appropriate incubation time, harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and then stain with a DNA-specific stain.

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000) for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group. A significant increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.

Mandatory Visualizations

petasitenine_metabolic_activation cluster_liver_cell Hepatocyte cluster_detox Detoxification cluster_cellular_targets Cellular Targets This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Oxidation ReactiveMetabolite Reactive Pyrrolic Ester (Dehydrothis compound) CYP450->ReactiveMetabolite Conjugate GSH Conjugate (Excreted) ReactiveMetabolite->Conjugate Conjugation DNA DNA ReactiveMetabolite->DNA Covalent Binding Protein Proteins ReactiveMetabolite->Protein Covalent Binding GSH GSH GSH->Conjugate DNA_Adduct DNA Adducts DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct petasitenine_toxicology_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Toxicological Outcome This compound This compound ReactiveMetabolite Reactive Pyrrolic Metabolites This compound->ReactiveMetabolite CYP450 Oxidation DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS Induction DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Activation Oxidative_Stress->Apoptosis Induction Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

References

Application of Petasitenine in Cancer Research Models: Inducing Hepatocarcinogenesis in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of petasitenine, a pyrrolizidine alkaloid, in establishing cancer research models. The information presented is intended for professionals in the fields of oncology research, pharmacology, and drug development.

This compound is a naturally occurring pyrrolizidine alkaloid isolated from plants of the Petasites species. In cancer research, this compound is not utilized as a therapeutic agent but rather as a potent carcinogen to induce liver tumors in animal models, primarily in rats.[1] This model is valuable for studying the mechanisms of chemical carcinogenesis, particularly the development of hemangioendothelial sarcomas and liver cell adenomas.[1] Understanding the carcinogenic properties of this compound and its mechanism of action is crucial for toxicological studies and for developing models to test potential anti-cancer therapies.

Mechanism of Action: Carcinogenesis

This compound, like other pyrrolizidine alkaloids, is known to be genotoxic and carcinogenic.[1] Its carcinogenic activity is attributed to the metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules, including DNA, which can induce mutations and initiate the process of carcinogenesis. The primary target organ for this compound-induced carcinogenicity is the liver, where it leads to necrosis, hemorrhage, and the proliferation of bile ducts, ultimately resulting in the formation of tumors.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a seminal carcinogenicity study of this compound in ACI rats conducted by Hirono et al. (1977).[1]

Concentration of this compound in Drinking WaterAnimal StrainDuration of ExperimentKey Pathological FindingsTumor IncidenceTumor Types
0.05%ACI RatsUp to 72 daysNecrosis, hemorrhage, and remarkable proliferation of the bile ducts in the liver.All animals died or were moribund.Not applicable (study terminated early due to toxicity).
0.01%ACI RatsBeyond 160 daysDevelopment of liver tumors.8 out of 10 surviving animals (80%).Hemangioendothelial sarcomas (5 rats), Liver cell adenomas (5 rats, 2 of which also had sarcomas).

Experimental Protocols

This section provides a detailed protocol for inducing liver cancer in rats using this compound, based on the foundational study by Hirono et al. (1977) and supplemented with standard guidelines for rodent carcinogenicity studies.

Materials and Reagents
  • This compound (CAS No: 60102-37-6)

  • ACI (Axel Copeland Irish) rats (male and female, 4-6 weeks old)

  • Standard laboratory rodent chow

  • Drinking water

  • Animal caging with appropriate bedding

  • Water bottles

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow

The following diagram illustrates the general workflow for a this compound-induced carcinogenicity study.

G cluster_0 Acclimatization cluster_1 Treatment Phase cluster_2 Observation and Endpoint cluster_3 Analysis Acclimatization Animal Acclimatization (1-2 weeks) Randomization Randomization into Control and Treatment Groups Acclimatization->Randomization Treatment Administration of this compound in Drinking Water (0.01%) Randomization->Treatment Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Treatment->Monitoring Observation Long-term Observation (>160 days) Monitoring->Observation Endpoint Euthanasia at Predefined Endpoint or when Moribund Observation->Endpoint Necropsy Gross Necropsy Endpoint->Necropsy Histopathology Histopathological Examination of Liver and other Organs Necropsy->Histopathology

Caption: Experimental workflow for a this compound-induced carcinogenicity study in rats.

Detailed Methodology

a. Animal Housing and Care

  • House ACI rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard rodent chow and drinking water (or this compound solution for the treatment group).

  • Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment.

b. Preparation of this compound Solution

  • Prepare a 0.01% (w/v) solution of this compound in drinking water. This corresponds to 100 mg of this compound per 1 liter of water.

  • Ensure this compound is fully dissolved. The use of a co-solvent may be necessary if solubility is an issue, though the original study does not specify this. If a co-solvent is used, the same concentration should be added to the control group's drinking water.

  • Prepare fresh solutions regularly (e.g., weekly) to ensure stability.

c. Experimental Groups

  • Treatment Group: Receives the 0.01% this compound solution as their sole source of drinking water.

  • Control Group: Receives untreated drinking water.

d. Administration and Monitoring

  • Provide the respective drinking solutions to the treatment and control groups ad libitum.

  • Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or signs of distress.

  • Record body weight and food/water consumption weekly to monitor for any treatment-related effects.

e. Study Duration and Termination

  • The study should continue for at least 160 days to allow for tumor development.[1]

  • Animals should be euthanized at the end of the study period or earlier if they become moribund (e.g., showing severe weight loss, lethargy, or signs of pain).

f. Necropsy and Histopathology

  • At the time of euthanasia, perform a thorough gross necropsy on all animals.

  • Examine all organs, with a particular focus on the liver, for any abnormalities, including the presence of nodules or masses.

  • Collect the liver and any other tissues with gross abnormalities.

  • Fix the tissues in 10% neutral buffered formalin.

  • Process the fixed tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin (H&E).

  • A qualified pathologist should examine the slides to identify and characterize any neoplastic lesions.

Signaling Pathways and Pathological Progression

The following diagram illustrates the proposed pathological progression in the liver following chronic exposure to this compound.

G This compound Chronic this compound Exposure Metabolic_Activation Metabolic Activation in Liver (Formation of Pyrrolic Esters) This compound->Metabolic_Activation DNA_Adducts DNA Adduct Formation Metabolic_Activation->DNA_Adducts Cellular_Damage Hepatocellular Necrosis and Hemorrhage Metabolic_Activation->Cellular_Damage Mutations Genetic Mutations DNA_Adducts->Mutations Preneoplastic Preneoplastic Foci Mutations->Preneoplastic Bile_Duct Bile Duct Proliferation Cellular_Damage->Bile_Duct Bile_Duct->Preneoplastic Adenoma Liver Cell Adenoma Preneoplastic->Adenoma Sarcoma Hemangioendothelial Sarcoma Preneoplastic->Sarcoma

Caption: Proposed pathological progression of this compound-induced hepatocarcinogenesis.

Conclusion

This compound serves as a valuable tool for inducing liver cancer in rodent models, providing a platform to study the mechanisms of chemical carcinogenesis and to evaluate potential preventative or therapeutic interventions for liver tumors. The protocol outlined above, based on the established literature, offers a framework for researchers to reliably generate these models. Strict adherence to ethical guidelines for animal research and safety protocols for handling a carcinogenic compound is paramount.

References

Troubleshooting & Optimization

Improving low recovery of Petasitenine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Petasitenine during extraction.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. The most common culprits include:

  • Incomplete Extraction: The solvent system or extraction method may not be efficiently disrupting the plant matrix to release the analyte.

  • Analyte Degradation: this compound, like many pyrrolizidine alkaloids (PAs), can be susceptible to degradation due to improper pH or high temperatures during extraction and processing.

  • Losses During Sample Cleanup: The solid-phase extraction (SPE) steps, if not optimized, can lead to significant loss of the target analyte.

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and artificially low quantification.[1][2][3][4][5]

Q2: What is the best solvent for extracting this compound?

A2: Acidified polar solvents are generally most effective for extracting PAs like this compound.[6] A common and effective extraction solution is 0.05 M sulfuric acid in 50% methanol.[6] The acidic conditions help to protonate the nitrogen in the pyrrolizidine ring, increasing its solubility in the polar solvent mixture.

Q3: Can the extraction temperature affect my this compound recovery?

A3: Yes, temperature can be a critical factor. While elevated temperatures can sometimes improve extraction efficiency by increasing solvent penetration and analyte solubility, they can also lead to the degradation of thermolabile compounds like some PAs.[7] It is crucial to find an optimal balance. For many PA extractions, performing the extraction at ambient temperature or with controlled, gentle heating is recommended to prevent degradation.

Q4: How can I minimize this compound loss during solid-phase extraction (SPE) cleanup?

A4: To minimize losses during SPE, ensure the following:

  • Proper Cartridge Conditioning: The SPE cartridge must be properly conditioned to ensure optimal retention of the analyte. A typical conditioning sequence for a C18 cartridge involves methanol followed by water.[8]

  • Appropriate pH: The pH of the sample load should be adjusted to ensure this compound is in a form that will be retained by the sorbent.

  • Optimized Wash Steps: The washing steps should be strong enough to remove interfering matrix components but not so strong that they elute the this compound.

  • Complete Elution: Use a sufficiently strong solvent to ensure all the bound this compound is eluted from the cartridge. A common elution solvent for PAs from a C18 cartridge is methanol.[8]

Q5: What are matrix effects and how can I mitigate them?

A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3][4][5] This can lead to either ion suppression (lower signal) or enhancement (higher signal), both of which will result in inaccurate quantification. To mitigate matrix effects, you can:

  • Improve Sample Cleanup: A more effective SPE protocol can remove more of the interfering matrix components.

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their effect on the ionization of the analyte.[5]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has gone through the entire extraction and cleanup process. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will behave almost identically to the analyte during extraction, cleanup, and analysis, thus correcting for any losses or matrix effects.

Troubleshooting Guide

Problem: Low this compound Recovery

This guide provides a systematic approach to troubleshooting low this compound recovery. Follow the steps sequentially to identify and resolve the issue.

Step 1: Evaluate the Extraction Efficiency

  • Symptom: You suspect that the this compound is not being efficiently extracted from the plant material.

  • Troubleshooting Actions:

    • Check the Grinding of the Plant Material: Ensure the plant material is finely and homogeneously ground to maximize the surface area for solvent penetration.

    • Re-evaluate the Extraction Solvent: Confirm you are using an appropriate acidified polar solvent (e.g., 0.05 M H₂SO₄ in 50% MeOH).

    • Increase Extraction Time/Repetitions: Consider increasing the sonication or maceration time. Perform a second or even third extraction of the plant material and analyze the extracts separately to see if a significant amount of this compound is being left behind in the first extraction.

    • Optimize Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is being used to fully saturate the plant material.

Step 2: Investigate Potential Analyte Degradation

  • Symptom: You are concerned that this compound is degrading during the sample preparation process.

  • Troubleshooting Actions:

    • Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a water bath at a controlled temperature (e.g., < 40°C) for evaporation.

    • Monitor pH: While acidic conditions are necessary for extraction, prolonged exposure to strong acids or bases at elevated temperatures can cause degradation of some alkaloids.[9][10] Ensure the pH is appropriate for the stability of this compound.

    • Spike a Blank Sample: Spike a known amount of this compound standard into a blank solvent and run it through the entire extraction and cleanup process. If the recovery is still low, it points to a problem with the process itself rather than the extraction from the plant matrix.

Step 3: Optimize the Solid-Phase Extraction (SPE) Cleanup

  • Symptom: You believe that this compound is being lost during the cleanup step.

  • Troubleshooting Actions:

    • Analyze All Fractions: Collect and analyze the flow-through from the sample loading step and the wash solutions to see if this compound is breaking through the cartridge.

    • Review Cartridge Conditioning: Ensure the cartridge is properly conditioned according to the manufacturer's instructions. For C18 cartridges, this typically involves washing with methanol followed by water.[8]

    • Optimize Elution Solvent: If this compound is retained on the column but not efficiently eluted, you may need to use a stronger elution solvent or increase the volume of the elution solvent.

    • Check for Dryness: Ensure the cartridge does not go dry between the conditioning and sample loading steps.

Step 4: Address Potential Matrix Effects in LC-MS/MS

  • Symptom: Your recovery is low even after optimizing the extraction and cleanup, and you observe inconsistent results between different samples.

  • Troubleshooting Actions:

    • Perform a Post-Extraction Spike: Spike a known amount of this compound standard into a blank matrix extract after the cleanup step and just before LC-MS/MS analysis. Compare the response to a standard in pure solvent. A lower response in the matrix indicates signal suppression.

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for matrix effects.

    • Dilute the Sample: Analyze a diluted series of your final extract to see if the matrix effects are lessened at lower concentrations.

    • Use an Isotope-Labeled Internal Standard: If available, an isotope-labeled internal standard is the most effective way to correct for matrix effects.

Data Presentation

Table 1: Comparison of Extraction Solvents for Pyrrolizidine Alkaloids (General Recovery Ranges)

Extraction SolventTypical Recovery Range (%)Notes
0.05 M H₂SO₄ in 50% Methanol70 - 110Commonly used and effective for a broad range of PAs.
0.1 M HCl65 - 105Another effective acidic extraction solvent.
70% Methanol with 2% Formic Acid75 - 115Acidified organic solvent, good for maceration techniques.[6]
Water50 - 90Less efficient for some less polar PAs.
Methanol60 - 95Less efficient than acidified methanol for many PAs.

Note: Recovery rates can be highly matrix-dependent. This table provides general guidance, and optimization for your specific matrix is recommended.

Table 2: Typical Solid-Phase Extraction (SPE) Parameters and Expected Recovery for Pyrrolizidine Alkaloids

SPE ParameterConditionExpected Recovery (%)
Sorbent C1880 - 110
Conditioning 5 mL Methanol, followed by 5 mL Water[8]
Sample Load 10 mL of neutralized extract[8]
Wash 2 x 5 mL Water[8]
Elution 2 x 5 mL Methanol[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from the German Federal Institute for Risk Assessment (BfR) method for pyrrolizidine alkaloid analysis.[8]

  • Sample Preparation:

    • Weigh 2.0 g ± 0.1 g of finely ground and homogenized plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid to the centrifuge tube.

    • Ensure the plant material is completely wetted.

    • Sonicate for 15 minutes at ambient temperature.

    • Centrifuge for 10 minutes at 3800 x g.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Neutralization:

    • Add 5 mL of a 25% ammonia solution to the combined supernatant to neutralize the extract before SPE.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 10 mL of the neutralized plant extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 x 5 mL of water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 5 mL of methanol into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_extraction Extraction Checks cluster_degradation Degradation Checks cluster_spe SPE Checks cluster_matrix Matrix Effect Checks start Start: Low this compound Recovery extraction Step 1: Evaluate Extraction Efficiency start->extraction degradation Step 2: Investigate Analyte Degradation extraction->degradation Extraction OK? grind Check Grinding extraction->grind solvent Check Solvent extraction->solvent time Increase Time/Repetitions extraction->time spe Step 3: Optimize SPE Cleanup degradation->spe Degradation Unlikely? temp Control Temperature degradation->temp ph Monitor pH degradation->ph spike Spike Blank Sample degradation->spike matrix_effects Step 4: Address Matrix Effects spe->matrix_effects SPE Optimized? fractions Analyze All Fractions spe->fractions conditioning Review Conditioning spe->conditioning elution Optimize Elution spe->elution end_good Recovery Improved matrix_effects->end_good Matrix Effects Mitigated? end_bad Consult Further matrix_effects->end_bad No post_spike Post-Extraction Spike matrix_effects->post_spike calibration Matrix-Matched Calibration matrix_effects->calibration dilution Dilute Sample matrix_effects->dilution grind->extraction Adjust solvent->extraction Adjust time->extraction Adjust temp->degradation Adjust ph->degradation Adjust spike->degradation Adjust fractions->spe Adjust conditioning->spe Adjust elution->spe Adjust post_spike->matrix_effects Implement calibration->matrix_effects Implement dilution->matrix_effects Implement

Caption: Troubleshooting workflow for low this compound recovery.

SPE_Workflow start Start: SPE Cleanup conditioning 1. Conditioning (Methanol -> Water) start->conditioning loading 2. Sample Loading (Neutralized Extract) conditioning->loading washing 3. Washing (Water) loading->washing waste1 Waste 1 loading->waste1 Flow-through to Waste (or analysis for troubleshooting) drying 4. Drying (Vacuum) washing->drying waste2 Waste 2 washing->waste2 Wash to Waste (or analysis for troubleshooting) elution 5. Elution (Methanol) drying->elution reconstitution 6. Reconstitution (Mobile Phase) elution->reconstitution product Final Extract elution->product Eluate Collected analysis LC-MS/MS Analysis reconstitution->analysis product->reconstitution

Caption: Solid-Phase Extraction (SPE) workflow for this compound cleanup.

References

Overcoming matrix effects in Petasitenine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of petasitenine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, herbal extracts).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[4]

Q2: I'm seeing low and inconsistent signal intensity for this compound. Could this be a matrix effect?

A2: Yes, low and variable signal intensity is a classic symptom of ion suppression, a common matrix effect.[5][6] Co-eluting components from your sample extract can interfere with the desolvation and ionization of this compound in the MS source.[7] It is also crucial to rule out other potential issues such as poor sample recovery, incorrect mobile phase composition, or problems with the ion source itself.[8][9]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

% Matrix Effect (ME) = [(Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) - 1] * 100

A value of 0% indicates no matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement. Values between -20% and +20% are often considered acceptable, though this can vary by application.[10]

Q4: What is the best type of internal standard (IS) to use for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d3- or 13C-petasitenine). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same extraction inefficiencies and matrix effects.[11] This allows it to effectively normalize the analyte signal, improving accuracy and precision.[12] If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated that it adequately tracks the analyte's behavior.[13]

Troubleshooting Guide

Problem: Poor accuracy and precision in quantitative results.

This is often the primary indicator of unmanaged matrix effects. The following troubleshooting workflow can help diagnose and mitigate the issue.

G cluster_0 Diagnosis cluster_1 Mitigation Strategy Selection cluster_2 Verification start Inconsistent Results? q1 Calculate Matrix Effect (ME) start->q1 q2 Is |ME| > 20%? q1->q2 s1 Optimize Sample Preparation q2->s1 Yes end_node Re-validate Method: Accuracy & Precision Acceptable q2->end_node No, check other method parameters s2 Optimize Chromatography s1->s2 s3 Use Matrix-Matched Calibrators s2->s3 s4 Use a Stable Isotope-Labeled IS s3->s4 s4->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

Problem: Significant ion suppression is confirmed.

If you have calculated the matrix effect and confirmed significant signal suppression, the following steps can help reduce the interference.

Step 1: Improve Sample Preparation

The goal is to remove interfering matrix components before injection. The choice of technique depends on the sample matrix.

G cluster_0 Select Sample Matrix cluster_1 Choose Preparation Technique matrix_type Sample Matrix plasma Plasma / Serum matrix_type->plasma tissue Tissue Homogenate matrix_type->tissue herbal Herbal / Plant matrix_type->herbal ppt Protein Precipitation (PPT) plasma->ppt Fast, but less clean lle Liquid-Liquid Extraction (LLE) plasma->lle Cleaner spe Solid Phase Extraction (SPE) plasma->spe Cleanest tissue->lle tissue->spe herbal->spe Recommended for PAs quechers QuEChERS herbal->quechers

Caption: Decision tree for selecting a sample preparation method.

Solid Phase Extraction (SPE) is highly effective for cleaning up complex samples containing pyrrolizidine alkaloids like this compound.[14] Cation-exchange SPE (e.g., Oasis MCX) is particularly useful as it retains the basic alkaloid structure while allowing neutral and acidic interferences to be washed away.

Step 2: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation between this compound and the interfering compounds is critical.

  • Adjust Gradient: Modify the elution gradient to increase the separation between the analyte peak and any co-eluting matrix components observed in blank matrix injections.

  • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer a different selectivity for your matrix interferences.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve separation efficiency and reduce the impact of matrix effects by altering the ESI spray conditions.

Step 3: Modify Calibration Strategy

If matrix effects cannot be eliminated, they must be compensated for.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.

  • Standard Addition: This involves adding known amounts of analyte to aliquots of the actual sample. It is highly accurate but labor-intensive.[2]

Experimental Protocols & Data

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol is adapted from methods used for pyrrolizidine alkaloids in complex matrices.[14]

  • Sample Pre-treatment: Acidify the sample extract (e.g., with formic or acetic acid) to ensure this compound is protonated.

  • Conditioning: Condition an Oasis MCX SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of acidified water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[15]

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters for pyrrolizidine alkaloid analysis.[10]

  • LC System: UPLC or HPLC system

  • Column: UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.05% formic acid and 2.5 mM ammonium formate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% to 20% B

    • 1.0-11.0 min: 20% to 37% B

    • 11.0-13.0 min: 37% to 95% B

    • 13.0-16.0 min: Hold at 95% B

    • 16.1-18.0 min: Return to 5% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a this compound standard. Monitor at least two transitions for confirmation.

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for pyrrolizidine alkaloids in various matrices, demonstrating the effectiveness of proper sample preparation and methodology.

Table 1: Recovery and Precision Data for Pyrrolizidine Alkaloids [16]

MatrixAverage Recovery (%)Intraday Precision (RSD %)
Honey64.5 – 103.40.96 – 12.51
Milk65.2 – 112.21.10 – 9.07
Tea67.6 – 107.61.43 – 12.79

Table 2: Matrix Effects Observed in Different Food Matrices [16]

Analyte ClassHoney MatrixMilk MatrixTea Matrix
Pyrrolizidine AlkaloidsWeak (-20% to +20%)Weak (-20% to +20%)Moderate to Strong

Note: Tea is a more complex plant matrix and often exhibits stronger matrix effects, underscoring the need for robust sample cleanup like SPE.

Analytical Workflow Overview

The entire process from sample receipt to final data requires a systematic approach to ensure reliable results.

G A Sample Receipt & Login B Spike with Internal Standard A->B C Sample Preparation (e.g., SPE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing (Integration) E->F G Quantification using Calibration Curve F->G H Final Report G->H

Caption: General workflow for quantitative bioanalysis.

References

Navigating Petasitenine Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of petasitenine is critical for experimental design, formulation development, and ensuring the integrity of research outcomes. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in various solvents and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

A1: this compound, a macrocyclic pyrrolizidine alkaloid, is generally considered to be a relatively stable compound. However, its stability can be influenced by factors such as pH, temperature, and the solvent used. Like other pyrrolizidine alkaloids, it is particularly susceptible to degradation under alkaline conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solvent is a critical factor in the stability of this compound. It exhibits greater stability in neutral and acidic solutions. In alkaline environments, this compound is prone to hydrolysis, which can lead to the opening of the macrocyclic ring and loss of biological activity.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures can accelerate the degradation of this compound, especially in the presence of reactive solvents or unfavorable pH conditions. For long-term storage, it is advisable to keep this compound solutions at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or below), to minimize degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For general laboratory use, organic solvents such as methanol, ethanol, and acetonitrile are commonly used to dissolve this compound. The choice of solvent may depend on the specific experimental requirements. For aqueous solutions, it is crucial to control the pH to be neutral or slightly acidic to enhance stability.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrolysis under alkaline conditions is a primary degradation route for pyrrolizidine alkaloids. This would likely lead to the cleavage of the ester linkages in the macrocyclic ring. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity in an experiment. Degradation of this compound due to inappropriate solvent or pH.- Ensure the solvent used is compatible with this compound and the experimental conditions. - If using aqueous solutions, verify and adjust the pH to neutral or slightly acidic. - Prepare fresh solutions for each experiment to minimize degradation over time.
Inconsistent results between experimental batches. Instability of this compound stock solutions during storage.- Store stock solutions in a suitable solvent at low temperatures (e.g., -20°C). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. - Periodically check the purity of the stock solution using an appropriate analytical method like HPLC.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Review the sample preparation and storage conditions. - Conduct a forced degradation study to identify potential degradation products and their retention times. - Use a stability-indicating analytical method that can resolve this compound from its degradants.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in peer-reviewed literature, the following table presents illustrative data based on the general stability trends observed for macrocyclic pyrrolizidine alkaloids. This data should be used as a general guide and not as a substitute for empirical stability studies.

Solvent Temperature (°C) Time (hours) pH Illustrative Degradation (%)
Methanol2524N/A< 2%
Methanol4024N/A2-5%
Water25247.0< 2%
Water40247.03-6%
Water25245.0< 1%
Water40245.01-3%
Water25249.010-20%
Water40249.0> 25%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.

1. Materials:

  • This compound reference standard
  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)
  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC system with a suitable detector (e.g., UV or MS)
  • Photostability chamber
  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

4. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method.
  • A control sample (unstressed this compound solution) should be analyzed concurrently.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (1 mg/mL in Methanol) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1 M NaOH, RT, 4h) stock->base oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock->thermal photo Photostability (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis & Degradation Calculation hplc->data characterize Characterize Degradants (LC-MS/MS, NMR) data->characterize

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome cluster_degradation Degradation Products pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Solvent Solvent Solvent->Stability Degradation Formation of Degradation Products Stability->Degradation low stability leads to

Caption: Factors influencing the stability of this compound.

Resolving co-eluting peaks in Petasitenine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the HPLC analysis of Petasitenine and other pyrrolizidine alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound HPLC analysis?

A1: Peak co-elution in the HPLC analysis of this compound, a type of pyrrolizidine alkaloid, can stem from several factors. These include the presence of structurally similar isomers, inadequate chromatographic resolution, and issues with the mobile phase or column chemistry.[1][2] Often, this compound may co-elute with other PAs or matrix components, complicating accurate quantification.[3]

Q2: How can I detect if I have co-eluting peaks?

A2: Detecting co-elution is the first critical step. Visual inspection of the chromatogram for peak shoulders or asymmetry is a primary indicator.[4][5] For more definitive identification, using a Diode Array Detector (DAD) to assess peak purity across the peak is invaluable; if the UV spectra are not identical, co-elution is likely.[4][6] Similarly, mass spectrometry (MS) can be used to check for multiple mass-to-charge ratios within a single chromatographic peak.[4]

Q3: What is the "resolution equation" and how does it relate to solving co-elution?

A3: The resolution equation is a fundamental principle in chromatography that describes the separation between two peaks. It is defined by three key factors: efficiency (N), selectivity (α), and capacity factor (k').[6][7] To resolve co-eluting peaks, one or more of these factors must be adjusted. Efficiency relates to the narrowness of the peaks, selectivity to the separation between them, and the capacity factor to the retention time on the column.[6]

Q4: Can changing the column temperature help resolve co-eluting peaks?

A4: Yes, adjusting the column temperature can be an effective strategy. Increasing the temperature can improve column efficiency and may alter the selectivity of the separation, potentially resolving closely eluting or co-eluting peaks.[7] It is a parameter worth exploring during method development.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your this compound HPLC analysis.

Issue 1: Poorly Resolved or Overlapping Peaks

Possible Cause: The mobile phase composition is not optimized for the separation of this compound and its potential co-eluents.

Solution:

  • Modify the Organic Solvent Ratio: If using a reversed-phase method, try weakening the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4][6] This will increase the retention time and may improve separation.

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and resolve co-eluting peaks.[6][8]

  • Adjust the pH of the Aqueous Phase: For ionizable compounds like this compound, the pH of the mobile phase is critical.[9][10] Adjusting the pH away from the pKa of the analytes can improve peak shape and resolution.[8][11] Using a buffer is recommended to maintain a stable pH.[9]

  • Incorporate Additives: Additives like formic acid or ammonium formate are commonly used in the mobile phase for PA analysis to improve peak shape and ionization for MS detection.[12][13][14]

Issue 2: Peak Tailing or Fronting Obscuring a Co-eluting Peak

Possible Cause: Secondary interactions with the stationary phase, column contamination, or an inappropriate sample solvent.

Solution:

  • Check for Column Contamination: A blocked frit or contamination on the column can lead to peak asymmetry. Try flushing the column or, if necessary, replace it.[5]

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

  • Adjust Mobile Phase pH: For basic compounds like this compound, secondary interactions with residual silanols on the stationary phase can cause tailing. Lowering the pH of the mobile phase can help to suppress these interactions.

Issue 3: Complete Co-elution of Isomeric Compounds

Possible Cause: The stationary phase chemistry is not suitable for separating structurally similar compounds.

Solution:

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.[6][7] Different C18 columns from various manufacturers can offer different selectivities. For pyrrolizidine alkaloids, columns like HSS T3 or BEH C8 have been shown to provide good resolution.[12][13] Other options to explore include columns with different bonded phases, such as phenyl-hexyl or biphenyl, which can offer alternative selectivities.[6]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Pyrrolizidine Alkaloid Analysis

This protocol is a representative method for the analysis of various PAs, including this compound.

  • Chromatographic System: An ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) system.[12]

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[12]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[12]

    • Solvent B: Methanol with 0.1% formic acid.[12]

  • Gradient Elution:

    • 0–1 min: 5% B

    • 1–10 min: 5–80% B

    • 10–14 min: 80% B

    • 14–15 min: 80–5% B

    • 15–16 min: 5% B[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 3 µL.[12]

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.[12]

Protocol 2: Sample Preparation for PA Analysis from Plant Material
  • Extraction: Extract the sample with a sulfuric acid solution.[13]

  • Clean-up: Use solid-phase extraction (SPE) with Oasis MCX cartridges for sample clean-up.[13][15]

  • Elution: Elute the PAs from the SPE cartridge using methanol.[15]

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase composition (e.g., 95:5 water:methanol).[13][15]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound and other pyrrolizidine alkaloids using UHPLC-MS/MS.

ParameterHoney MatrixTea Matrix
Limit of Detection (LOD) 0.015–0.30 µg/kg0.03–0.75 µg/kg
Limit of Quantification (LOQ) 0.05–1.00 µg/kg0.1–2.5 µg/kg
Linearity (R²) for PAs >0.99>0.99

Data adapted from a study on the quantitative analysis of 24 pyrrolizidine alkaloids.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Observe Peak Co-elution (Shoulder or Asymmetry) purity_check Confirm with Peak Purity Analysis (DAD or MS) start->purity_check mobile_phase Optimize Mobile Phase purity_check->mobile_phase Co-elution Confirmed resolution Achieve Peak Resolution mobile_phase->resolution Successful no_resolution Co-elution Persists mobile_phase->no_resolution Unsuccessful column Change Stationary Phase temperature Adjust Column Temperature column->temperature Unsuccessful column->resolution Successful temperature->resolution Successful no_resolution->column

Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.

G cluster_1 This compound HPLC Analysis Workflow sample_prep Sample Preparation (Extraction and SPE Clean-up) hplc_analysis HPLC Separation (Gradient Elution) sample_prep->hplc_analysis Inject Sample ms_detection MS/MS Detection (MRM Mode) hplc_analysis->ms_detection Eluted Analytes data_analysis Data Analysis (Quantification) ms_detection->data_analysis Acquire Data

Caption: A typical experimental workflow for this compound analysis by HPLC-MS/MS.

References

Technical Support Center: Optimizing Ionization Efficiency for Petasitenine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Petasitenine in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Electrospray ionization in positive ion mode (ESI+) is the most commonly reported and effective ionization technique for the analysis of this compound and other pyrrolizidine alkaloids (PAs).[1][2][3] This is due to the presence of a tertiary amine in the necine base structure, which is readily protonated.

Q2: What are the expected parent ions of this compound in ESI+?

A2: In positive ESI, this compound (Molecular Weight: 381.42 g/mol , Formula: C₁₉H₂₇NO₇) primarily forms a protonated molecule [M+H]⁺. However, adduct formation with alkali metals and ammonium is also common, leading to the observation of [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ ions. The relative abundance of these adducts depends on the purity of the solvents and the composition of the mobile phase.

Q3: What are the characteristic fragment ions of this compound in MS/MS?

Q4: Which mobile phase composition is recommended for this compound analysis?

A4: A mobile phase consisting of a mixture of water and a polar organic solvent (acetonitrile or methanol) with an acidic modifier is typically used.[3][6] The addition of 0.1% formic acid is common to promote protonation and improve peak shape.[7][8] For enhanced sensitivity and control over adduct formation, a buffer such as ammonium formate can also be included.[9]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Possible Cause Troubleshooting Steps
Suboptimal Ionization Source While ESI+ is generally recommended, for certain sample matrices or co-eluting compounds, Atmospheric Pressure Chemical Ionization (APCI) could be tested as it may be less susceptible to ion suppression for some analytes.
Inappropriate Mobile Phase pH Ensure the mobile phase is acidic (pH 3-5) by adding 0.1% formic acid to promote the formation of the [M+H]⁺ ion.[7][8]
Ion Suppression from Matrix Effects - Improve sample cleanup using Solid Phase Extraction (SPE) with cation exchange cartridges to remove interfering matrix components.[10] - Dilute the sample extract to reduce the concentration of matrix components. - Optimize chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.
In-source Fragmentation Reduce the fragmentor or cone voltage to minimize the premature fragmentation of the parent ion in the ion source.
Issue 2: Inconsistent or Undesirable Adduct Formation
Possible Cause Troubleshooting Steps
High Salt Concentration in Sample or Solvents - Use high-purity, LC-MS grade solvents and reagents to minimize sodium and potassium contamination.[11] - If possible, desalt the sample prior to injection. - Avoid using glassware that can leach sodium ions; opt for polypropylene vials and containers.
Mobile Phase Composition Favoring Adducts - The addition of a volatile ammonium salt, such as ammonium formate, can help to promote the formation of the [M+NH₄]⁺ adduct or outcompete sodium and potassium for ionization, leading to a more consistent signal.[12]
Inconsistent Adduct Ratios If a specific adduct (e.g., [M+Na]⁺) provides a more stable and intense signal, consider intentionally promoting its formation by adding a low concentration of the corresponding salt to the mobile phase. This can lead to more reproducible quantification.[11]
Issue 3: Poor Peak Shape or Chromatographic Resolution
Possible Cause Troubleshooting Steps
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Column Use a high-quality C18 column and ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte.[3]

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for common this compound adducts.

AdductFormulaPredicted m/z
[M+H]⁺ C₁₉H₂₈NO₇⁺382.1860
[M+Na]⁺ C₁₉H₂₇NNaO₇⁺404.1679
[M+K]⁺ C₁₉H₂₇KNO₇⁺420.1419
[M+NH₄]⁺ C₁₉H₃₁N₂O₇⁺399.2125

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for the extraction of this compound from a plant matrix, followed by SPE cleanup.

  • Extraction:

    • Homogenize 1 gram of the sample material.

    • Add 10 mL of 0.05 M sulfuric acid in 50% methanol.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 1% formic acid in methanol.

    • Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.

    • Capillary Voltage: Typically around 3.0-4.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temperature: 350-500°C.

    • Cone Gas Flow: ~50 L/hr.

    • Desolvation Gas Flow: ~800 L/hr.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE Cleanup Centrifugation->SPE_Cleanup Supernatant Evaporation Evaporation SPE_Cleanup->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Low Signal Intensity? Check_Ionization Is ESI+ mode selected? Start->Check_Ionization Yes Check_Mobile_Phase Is mobile phase acidic (e.g., 0.1% Formic Acid)? Check_Ionization->Check_Mobile_Phase Yes Solution_Ionization Switch to ESI+ mode. Check_Ionization->Solution_Ionization No Check_Matrix_Effects Suspect Ion Suppression? Check_Mobile_Phase->Check_Matrix_Effects Yes Solution_Mobile_Phase Add 0.1% Formic Acid to mobile phase. Check_Mobile_Phase->Solution_Mobile_Phase No Check_In_Source_Frag Suspect In-source Fragmentation? Check_Matrix_Effects->Check_In_Source_Frag No Solution_Matrix_Effects Improve sample cleanup (SPE) or dilute sample. Check_Matrix_Effects->Solution_Matrix_Effects Yes Solution_In_Source_Frag Reduce fragmentor/cone voltage. Check_In_Source_Frag->Solution_In_Source_Frag Yes

Caption: Troubleshooting decision tree for low signal intensity.

References

Reducing signal suppression in Petasitenine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding signal suppression in the quantitative analysis of Petasitenine, a pyrrolizidine alkaloid (PA), using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it affecting my this compound quantification?

A: Signal suppression is a type of matrix effect that frequently occurs in LC-MS/MS analysis.[1][2] It happens when co-eluting components from the sample matrix (e.g., plasma, plant extracts, honey) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][3] This interference reduces the number of analyte ions that reach the detector, leading to a weaker signal. The consequence is inaccurate and imprecise quantification, often underestimating the true concentration of this compound in the sample.[2][4]

Q2: How can I determine if signal suppression is occurring in my experiment?

A: Two primary methods can qualitatively and quantitatively assess matrix effects:

  • Post-Column Infusion: This method helps identify regions in the chromatogram where suppression occurs. A constant flow of a standard this compound solution is infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. A drop in the baseline signal for this compound indicates the retention times at which matrix components are eluting and causing suppression.[5]

  • Post-Extraction Spike: This method quantifies the extent of suppression. Here, you compare the peak area of this compound in a standard solution prepared in a pure solvent against the peak area of this compound spiked at the same concentration into a pre-extracted blank matrix sample. A lower peak area in the matrix sample confirms signal suppression.

Q3: What are the primary sources of matrix effects when analyzing this compound?

A: The sources depend on the sample type. This compound is found in various matrices like plants, herbal teas, honey, and milk.[6][7]

  • Biological Fluids (Plasma, Serum): Endogenous phospholipids are a major cause of ion suppression and can co-extract with analytes.[1] Proteins and salts also contribute significantly.

  • Plant Extracts & Herbal Teas: These are complex matrices containing numerous organic compounds like phenols, pigments, and saccharides that can interfere with ionization.[7][8]

  • Honey: Sugars and other plant-derived compounds are the main sources of interference.

Q4: Can changing my LC-MS/MS instrument settings help reduce signal suppression?

A: While sample preparation and chromatography are more effective, some instrument settings can help. Changing the ionization source from the more common Electrospray Ionization (ESI), which is highly susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce suppression.[9][10] However, APCI may not be suitable for all analytes. Optimizing MS parameters is standard practice but is generally insufficient to overcome significant matrix effects on its own.[5]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it highly recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[11][12] SIL-IS are considered the gold standard for quantitative MS analysis because they have nearly identical chemical and physical properties to the analyte.[13] They co-elute with this compound and experience the exact same degree of signal suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively canceled out, leading to highly accurate and precise quantification.[14][15]

Section 2: Troubleshooting Guides

Problem: Low Analyte Response & Poor Reproducibility

This is a classic symptom of significant and variable signal suppression. Follow this workflow to diagnose and resolve the issue.

G cluster_0 start Start: Low Signal / Poor Reproducibility cleanup Step 1: Implement or Optimize Sample Cleanup start->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe lle Liquid-Liquid Extraction (LLE) cleanup->lle phos Phospholipid Removal Plates (for biofluids) cleanup->phos check1 Step 2: Re-evaluate Signal. Is Issue Resolved? spe->check1 lle->check1 phos->check1 chrom Step 3: Optimize Chromatography check1->chrom No end_node End: Accurate & Reproducible Quantification Achieved check1->end_node Yes gradient Modify gradient to separate analyte from suppression zones (identified by post-column infusion) chrom->gradient check2 Step 4: Re-evaluate Signal. Is Issue Resolved? gradient->check2 sil_is Step 5: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) check2->sil_is No check2->end_node Yes sil_is->end_node

Caption: Troubleshooting workflow for low signal and poor reproducibility.

The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most robust way to compensate for signal suppression. Since the SIL-IS and the analyte behave almost identically, any suppression effect will impact both compounds equally, preserving the accuracy of their ratio.

G How a SIL-IS Corrects for Signal Suppression cluster_0 Without Internal Standard cluster_1 With SIL-IS A1 True Analyte Concentration = 100 units B1 Matrix Suppression (e.g., 50%) A1->B1 C1 Measured Analyte Concentration = 50 units (Inaccurate) B1->C1 A2 Analyte (100 units) SIL-IS (100 units) Ratio = 1.0 B2 Matrix Suppression (50% on both) A2->B2 C2 Measured Analyte (50 units) Measured SIL-IS (50 units) Ratio = 1.0 (Accurate) B2->C2

Caption: The corrective mechanism of a SIL-IS in mass spectrometry.

Section 3: Data & Method Comparison

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueEffectiveness in Reducing SuppressionProsCons
Protein Precipitation (PPT) Low to ModerateFast, simple, inexpensive.[9]Does not effectively remove phospholipids and other interferences; high risk of matrix effects remains.[2][9]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide cleaner extracts than PPT; effective for certain analytes.[9]More labor-intensive; requires solvent optimization and pH control; can be difficult to automate.[9]
Solid-Phase Extraction (SPE) HighProvides very clean extracts; can be automated; highly effective for PAs.[7][16]More expensive; requires method development to select the correct sorbent and solvents.
Phospholipid Removal Plates High (for phospholipids)Specifically targets and removes phospholipids, a major source of suppression in biofluids.[9]Specific to one class of interference; may not remove other matrix components.
Table 2: Impact of Internal Standards on Quantitative Performance (Illustrative Data)
MethodAccuracy (%)Precision (%RSD)Comments
No Internal Standard 45 - 140%>25%Highly variable and unreliable due to uncorrected matrix effects.
Structural Analogue IS 80 - 120%<15%An improvement, but accuracy can be compromised if the analogue has different chromatographic behavior or ionization efficiency.[13]
Stable Isotope-Labeled IS 95 - 105%<5%The gold standard; effectively corrects for recovery issues and signal suppression, providing the highest accuracy and precision.[12][14][15]

Section 4: Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Pyrrolizidine Alkaloids from Herbal Matrices

This protocol is a general guideline and should be optimized for your specific matrix and analyte.

  • Sample Homogenization: Grind the herbal sample (e.g., tea leaves) to a fine, homogenous powder.[7]

  • Extraction:

    • Weigh 0.2 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol/water). If using a SIL-IS, spike it into this solvent.[7][17]

    • Sonicate for 10-15 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.[17]

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a cation-exchange SPE cartridge (e.g., a mixed-mode C18/SCX cartridge) by passing methanol followed by acidified water through it.

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent like 5% methanol) to remove neutral and weakly-bound interferences.

    • Elution: Elute the this compound and other PAs using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on the basic PAs, releasing them from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial mobile phase (e.g., 200 µL).

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Using the exact sample preparation procedure (e.g., Protocol 1), process a sample of a blank matrix that is known to be free of this compound. This will be your "matrix solvent."

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure organic solvent like methanol.

  • Create Calibration Curve: Perform serial dilutions of the this compound stock solution using the "matrix solvent" prepared in step 1.[6] This creates a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) where each standard has the same matrix background as your actual samples.[18]

  • Analysis: Analyze these matrix-matched calibrants alongside your unknown samples. The resulting calibration curve will inherently account for the signal suppression present at each concentration level.

References

Troubleshooting Petasitenine standard purity and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with petasitenine standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound standard shows multiple peaks on the chromatogram upon receipt. What could be the cause?

A1: The presence of multiple peaks in a new this compound standard could be due to several factors:

  • Isomeric Impurities: this compound belongs to the family of pyrrolizidine alkaloids (PAs), which are known to have several isomers. It is possible that the standard contains isomers of this compound that are not fully separated under your current chromatographic conditions.

  • N-Oxides: PAs can exist as tertiary bases or their corresponding N-oxides.[1] this compound may be present in both forms in the standard material.

  • Manufacturing Impurities: Residual starting materials, by-products, or reagents from the synthesis or isolation process may be present.

Recommendation:

  • Verify the certificate of analysis (CoA) provided by the manufacturer for the specified purity and the analytical method used.

  • Optimize your chromatographic method to improve the resolution between the main peak and the impurities. Consider adjusting the mobile phase composition, pH, or using a different column chemistry.

  • Employ mass spectrometry (MS) detection to identify the mass-to-charge ratio (m/z) of the impurity peaks, which can help in their identification as isomers or other related compounds.

Q2: I am observing a decrease in the peak area of my this compound standard over time. What are the likely causes of degradation?

A2: this compound, as a macrocyclic diester pyrrolizidine alkaloid, is susceptible to degradation under certain conditions. The primary degradation pathways for this class of compounds include:

  • Hydrolysis: The ester linkages in the macrocyclic ring are prone to hydrolysis, especially under alkaline conditions.[2] This would break open the macrocyclic ring and lead to the formation of necine bases and necic acids.[1][3] Hydrolysis is generally considered a detoxification pathway.[1]

  • Oxidation: The tertiary nitrogen in the pyrrolizidine ring can be oxidized to form this compound N-oxide. Additionally, the double bond in the necine base can be oxidized, leading to the formation of dehydropyrrolizidine alkaloids (DHPAs), which are considered the toxic metabolites.[1]

  • Photolysis: Exposure to UV radiation can induce degradation of pyrrolizidine alkaloids.[2]

Recommendation:

  • Store the this compound standard in a cool, dark, and dry place. For long-term storage, keeping it at -15°C under nitrogen is recommended for similar PAs like senecionine.[4]

  • Prepare solutions fresh for each experiment. If solutions need to be stored, use an appropriate solvent and store at a low temperature, protected from light.

  • Avoid exposure of the standard, both in solid form and in solution, to high temperatures and direct light.

Q3: What are the optimal storage conditions for this compound standards and its solutions?

A3: Based on the general stability of pyrrolizidine alkaloids, the following storage conditions are recommended:

FormStorage ConditionRationale
Solid Standard Store at -15°C to -20°C in a tightly sealed container, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen) is ideal.To minimize thermal degradation, oxidation, and hydrolysis.[4]
Stock Solutions Prepare fresh whenever possible. If storage is necessary, store in a tightly capped vial at 2-8°C, protected from light, for a short period. For longer-term storage, freeze at -20°C.To slow down solvent evaporation and chemical degradation.
Working Solutions Prepare fresh daily from the stock solution.To ensure accuracy and precision in experimental results.

Troubleshooting Guides

Issue 1: Inconsistent Purity Results

Symptoms:

  • Wide variability in purity values between different analyses of the same standard.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Sample Preparation Ensure the this compound standard is fully dissolved in the chosen solvent. Use sonication if necessary, but avoid excessive heating.
Suboptimal Analytical Method Develop and validate a stability-indicating analytical method. This involves performing forced degradation studies to ensure that all potential degradation products are separated from the main this compound peak.
Instrument Variability Check the performance of your analytical instrument (e.g., HPLC/UPLC-MS) by running system suitability tests before each analysis.
Contaminated Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants that may interfere with the analysis.
Issue 2: Rapid Degradation of this compound in Solution

Symptoms:

  • Significant decrease in the main peak area and the appearance of degradation peaks within a short time after solution preparation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent This compound, like other PAs, is more stable in neutral to slightly acidic conditions.[2] Avoid using alkaline solvents. Methanol or acetonitrile are commonly used for PA analysis.[5]
Exposure to Light Protect solutions from direct sunlight and artificial light by using amber vials or covering the vials with aluminum foil.[2]
High Temperature Prepare and store solutions at room temperature or below. Avoid heating solutions unless absolutely necessary for dissolution, and even then, use minimal heat for a short duration.
Presence of Oxidizing Agents Ensure that the solvents and any other reagents used are free from oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.[2] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound standard in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV radiation (254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method such as LC-MS/MS.

  • Monitor for the appearance of new peaks and a decrease in the parent peak area.

Protocol 2: Stability-Indicating LC-MS/MS Method for this compound

This protocol provides a starting point for developing a stability-indicating method for the analysis of this compound and its degradation products.

  • Instrumentation: UHPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to ensure the separation of all compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the precursor ion for this compound and potential degradation products in full scan mode and develop a multiple reaction monitoring (MRM) method for quantification.

Visualizations

Petasitenine_Degradation_Pathway This compound This compound (Macrocyclic Diester) Hydrolysis Hydrolysis (e.g., alkaline conditions) This compound->Hydrolysis Ester Cleavage Oxidation1 Oxidation (N-Oxidation) This compound->Oxidation1 Tertiary Amine Oxidation2 Oxidation (Dehydrogenation) This compound->Oxidation2 Double Bond Photolysis Photolysis (UV radiation) This compound->Photolysis Necine_Acid Necine Base + Necic Acid (Detoxification Products) Hydrolysis->Necine_Acid N_Oxide This compound N-Oxide Oxidation1->N_Oxide DHPA Dehydrothis compound (DHPA) (Toxic Metabolite) Oxidation2->DHPA Photo_Degradation Photodegradation Products Photolysis->Photo_Degradation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Start: Purity or Degradation Issue with this compound Standard Check_CoA Check Certificate of Analysis (CoA) Start->Check_CoA Review_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Review_Storage Evaluate_Method Evaluate Analytical Method (Specificity, Resolution) Start->Evaluate_Method CoA_OK CoA Specs Met? Check_CoA->CoA_OK Storage_OK Proper Storage? Review_Storage->Storage_OK Method_OK Method Validated & Suitable? Evaluate_Method->Method_OK CoA_OK->Review_Storage Yes Contact_Supplier Contact Supplier for Clarification CoA_OK->Contact_Supplier No Storage_OK->Evaluate_Method Yes Implement_Proper_Storage Implement Proper Storage (See Storage Guide) Storage_OK->Implement_Proper_Storage No Develop_SIAM Develop/Optimize Stability- Indicating Analytical Method (See Protocol 2) Method_OK->Develop_SIAM No End Issue Resolved Method_OK->End Yes Contact_Supplier->End Implement_Proper_Storage->End Perform_FDS Perform Forced Degradation Study (See Protocol 1) Develop_SIAM->Perform_FDS Perform_FDS->End

References

Technical Support Center: Enhancing Petasitenine Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Petasitenine detection in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound detection.

Issue Potential Cause Recommended Solution
Low or No this compound Signal in LC-MS/MS Inefficient Extraction: this compound may not be efficiently extracted from the biological matrix (e.g., plasma, whole blood).- Optimize Extraction Solvent: Use an acidic extraction solution, such as 0.05 M sulfuric acid, to ensure the protonation of the tertiary amine group of this compound, improving its solubility in the aqueous phase.[1] - Thorough Homogenization: Ensure complete homogenization of the sample to maximize the surface area for extraction.
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer.- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge to effectively remove interfering matrix components.[1] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects. - Use an Internal Standard: Employ a structurally similar internal standard to normalize the signal and correct for variations in extraction recovery and matrix effects.
Degradation of this compound: this compound, especially its N-oxide form, can be unstable under certain conditions.- Maintain Sample Integrity: Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice to reduce enzymatic degradation. - N-Oxide Reduction: If analyzing for total this compound (including N-oxides), include a reduction step using a reducing agent like zinc dust to convert N-oxides to the tertiary amine form prior to extraction.[1]
Poor Chromatographic Peak Shape Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of this compound.- Optimize Mobile Phase pH: Use a mobile phase with a pH below the pKa of this compound (typically around 7-8) to ensure it is in its protonated form, leading to better peak shape on C18 columns. The use of 0.1% formic acid is common.[2] - Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from matrix components and achieve a sharp, symmetrical peak.
Column Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing.- Dilute the Sample: If the signal is sufficiently high, dilute the final extract before injection.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents, reagents, or vials can contribute to high background noise.- Use High-Purity Solvents: Employ LC-MS grade solvents and reagents. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to avoid contamination.
Carryover: Residual analyte from a previous high-concentration sample injection can affect the current analysis.- Implement a Thorough Wash Method: Use a strong wash solvent and a sufficient wash volume between injections to clean the injector and column.
Inconsistent Results Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps can lead to variable recoveries.- Standardize the Protocol: Ensure all steps of the sample preparation protocol are performed consistently for all samples, including timing and volumes. - Use Automated Systems: Where possible, use automated liquid handlers for precise and repeatable sample processing.
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause inconsistent results.- Regular Instrument Maintenance: Perform regular maintenance and calibration of the LC-MS/MS system as per the manufacturer's recommendations. - Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor the instrument's performance.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the detection and quantification of this compound in complex biological matrices like plasma and whole blood.[1][2] Its high selectivity allows for the differentiation of this compound from other structurally related pyrrolizidine alkaloids and endogenous matrix components.

Q2: How can I improve the extraction efficiency of this compound from plasma?

A2: To improve extraction efficiency, an acidic extraction is recommended. Pyrrolizidine alkaloids are basic compounds, and using an acidic solution (e.g., 0.05 M H₂SO₄) will protonate the nitrogen atom, making the molecule more soluble in the aqueous extraction solvent.[1] Following the initial extraction, a solid-phase extraction (SPE) step using a strong cation exchange (SCX) cartridge is highly effective for cleanup and concentration of the analyte.

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound with LC-MS/MS?

A3: The LOD and LOQ for this compound can vary depending on the biological matrix, sample preparation method, and the specific LC-MS/MS instrument used. However, with optimized methods, it is possible to achieve LOQs in the low ng/mL to sub-ng/mL range in biological fluids. For instance, methods for other similar compounds have achieved LOQs of 5 ng/mL in dog plasma and 0.88 ng/mL in human liver microsomes.[3][4] In other matrices like herbal teas, LOQs can range from 0.1 to 8.5 ng/g.[2]

Q4: Is derivatization necessary for this compound analysis?

A4: For LC-MS/MS analysis, derivatization is generally not required for this compound. The molecule can be readily ionized using electrospray ionization (ESI) in positive mode. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the alkaloid.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. To minimize these effects:

  • Use a robust sample cleanup method: Solid-phase extraction is highly recommended.

  • Optimize chromatography: Ensure baseline separation of this compound from the bulk of the matrix components.

  • Use matrix-matched calibrants: Prepare your calibration standards in a blank biological matrix to mimic the effect seen in the samples.

  • Employ an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in extraction recovery.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for pyrrolizidine alkaloids and other relevant compounds in various matrices, providing an indication of the sensitivity that can be achieved with modern analytical methods.

Analyte(s)MatrixMethodLimit of Quantification (LOQ)Reference
28 Pyrrolizidine AlkaloidsHerbal TeaLC-MS/MS0.1 - 8.5 ng/g[2]
35 Pyrrolizidine AlkaloidsPlant-based foods and honeyLC-MS/MS0.6 µg/kg (individual), 1.2 µg/kg (coeluting)
PonicidinDog PlasmaLC-MS/MS5 ng/mL[3]
SapitinibHuman Liver MicrosomesLC-MS/MS0.88 ng/mL[4]

Experimental Protocols

Detailed Methodology for this compound Extraction from Whole Blood

This protocol describes a robust method for the extraction and cleanup of this compound from whole blood samples for subsequent LC-MS/MS analysis.

1. Sample Preparation: a. Thaw frozen whole blood samples on ice. b. Vortex the sample to ensure homogeneity. c. Pipette 500 µL of the whole blood sample into a 2 mL polypropylene centrifuge tube.

2. Red Blood Cell Lysis (Optional but Recommended): a. Add 1.5 mL of RBC Lysis Buffer (e.g., Qiagen) to the whole blood. b. Mix by inverting the tube several times and incubate at room temperature for 5-10 minutes. c. Centrifuge at 2000 x g for 5 minutes. d. Carefully aspirate and discard the supernatant (hemolysate).

3. Protein Precipitation and Extraction: a. To the cell pellet (or 500 µL of whole blood if lysis step is skipped), add 1.5 mL of 0.05 M sulfuric acid. b. Add an appropriate amount of an internal standard solution. c. Vortex vigorously for 1 minute to lyse the remaining cells and precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube.

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge: Use a strong cation exchange (SCX) cartridge (e.g., Oasis MCX). Condition the cartridge with 3 mL of methanol followed by 3 mL of 0.05 M sulfuric acid. Do not let the cartridge run dry. b. Load the sample: Load the supernatant from step 3e onto the conditioned SPE cartridge. c. Wash the cartridge: Wash the cartridge with 3 mL of 0.1 M HCl to remove neutral and acidic interferences, followed by 3 mL of methanol to remove non-polar interferences. d. Elute the analyte: Elute the this compound and other PAs with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. e. Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the sample: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Detailed Methodology for LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 300°C.

  • Gas Flow: 12 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized by infusing pure standards. For this compound (C₂₀H₂₉NO₇), the protonated molecule [M+H]⁺ is m/z 396.2. Example transitions could be 396.2 -> 138.1 and 396.2 -> 221.1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Whole_Blood_Sample Whole Blood Sample (500 µL) RBC_Lysis RBC Lysis (Optional) Whole_Blood_Sample->RBC_Lysis Acidic_Extraction Protein Precipitation & Acidic Extraction (0.05 M H₂SO₄) RBC_Lysis->Acidic_Extraction Centrifugation1 Centrifugation Acidic_Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Conditioning Cartridge Conditioning (Methanol, 0.05 M H₂SO₄) Supernatant_Collection->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (0.1 M HCl, Methanol) Sample_Loading->Washing Elution Elution (5% NH₄OH in Methanol) Washing->Elution Evaporation Evaporation (N₂) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Figure 1. Experimental workflow for this compound extraction from whole blood.

petasitenine_toxicity_pathway This compound This compound CYP3A4 CYP3A4 (Metabolic Activation) This compound->CYP3A4 Reactive_Metabolites Reactive Metabolites (Dehydropyrrolizidine Alkaloids - DHP) CYP3A4->Reactive_Metabolites Macromolecule_Binding Binding to Cellular Macromolecules Reactive_Metabolites->Macromolecule_Binding DNA_Adducts DNA Adducts Macromolecule_Binding->DNA_Adducts Protein_Adducts Protein Adducts Macromolecule_Binding->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Genotoxicity->Cell_Cycle_Arrest Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation Genotoxicity->Mitochondrial_Pathway Cell_Death Hepatocyte Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis Apoptosis Apoptosis->Cell_Death Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase-3/7 Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Figure 2. Simplified signaling pathway of this compound-induced hepatotoxicity.

References

Technical Support Center: Method Refinement for Petasitenine Analysis in Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Petasitenine, particularly at low concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound.

Issue 1: Low or Inconsistent Analyte Recovery

Q: We are experiencing low and variable recovery of this compound from our herbal matrix samples. What are the potential causes and how can we improve our recovery rates?

A: Low recovery of this compound is a frequent challenge, often stemming from the sample extraction and purification steps. Several factors can contribute to this issue:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficiently isolating this compound from the complex plant matrix. A 2% formic acid solution in water has been shown to be effective for extracting a wide range of pyrrolizidine alkaloids (PAs), including this compound.[1]

  • Inefficient Solid-Phase Extraction (SPE): The SPE cleanup step is crucial for removing interfering matrix components. For PAs, cation-exchange cartridges are often employed. Using a mixed-mode cation exchange (MCX) SPE cartridge has demonstrated good recoveries for a variety of PAs in herbal matrices.[2] In some cases, specific SPE cartridges like PCX have shown better recoveries for certain PAs compared to C18 or SCX cartridges.[3]

  • Analyte Breakthrough or Strong Retention during SPE: During the SPE process, this compound may not be adequately retained on the sorbent (breakthrough) or may be too strongly retained, leading to incomplete elution. To troubleshoot this, analyze the flow-through and wash solutions for the presence of the analyte. If breakthrough is observed, consider using a stronger sorbent or reducing the sample load. If the analyte is retained, a stronger elution solvent may be necessary.

  • Improper pH of Solutions: The pH of the extraction and loading solutions can significantly impact the recovery of PAs, which are basic compounds. Acidic conditions are generally used to extract PAs in their protonated form, facilitating their retention on cation-exchange SPE columns.

Troubleshooting Workflow for Low Recovery:

LowRecoveryWorkflow start Low this compound Recovery check_extraction Verify Extraction Solvent (e.g., 2% Formic Acid) start->check_extraction check_spe Evaluate SPE Cartridge (e.g., MCX, PCX) check_extraction->check_spe analyze_fractions Analyze SPE Fractions (Load, Wash, Eluate) check_spe->analyze_fractions breakthrough Analyte in Load/Wash? (Breakthrough) analyze_fractions->breakthrough retained Analyte not in Eluate? (Strong Retention) breakthrough->retained No adjust_sorbent Adjust Sorbent/ Sample Load breakthrough->adjust_sorbent Yes adjust_elution Optimize Elution Solvent retained->adjust_elution Yes check_ph Confirm pH of All Solutions retained->check_ph No end Improved Recovery adjust_sorbent->end adjust_elution->end check_ph->end

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)

Q: We are observing significant peak tailing for this compound in our LC-MS/MS analysis. What could be causing this and how can we achieve better peak symmetry?

A: Peak tailing is a common problem in the analysis of basic compounds like this compound and can negatively impact integration and quantification. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atom of this compound, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of silanol groups, exacerbating secondary interactions.

  • Column Contamination: Buildup of matrix components on the column can create active sites that cause peak tailing.

Solutions to Improve Peak Shape:

  • Mobile Phase Modification: The addition of a buffer to the mobile phase can help to suppress silanol interactions. A common choice is ammonium formate in combination with formic acid.[4]

  • Adjusting Mobile Phase pH: For basic compounds, a low pH (e.g., ≤ 2.5) can ensure consistent protonation of the analyte and minimize interactions with silanol groups.

  • Use of Modern Columns: Employing newer generation columns with end-capping or hybrid particle technology can significantly reduce the number of accessible silanol groups.

  • Guard Column and Proper Sample Cleanup: Using a guard column and ensuring thorough sample cleanup can prevent the accumulation of contaminants on the analytical column.

Issue 3: Matrix Effects and Ion Suppression

Q: Our signal intensity for this compound is significantly lower when analyzing matrix-containing samples compared to pure standards, suggesting ion suppression. How can we mitigate this?

A: Ion suppression is a major challenge in LC-MS/MS analysis, especially at low concentrations, where co-eluting matrix components compete with the analyte for ionization.

Strategies to Overcome Ion Suppression:

  • Improved Sample Cleanup: A more effective sample cleanup procedure, such as a well-optimized SPE method, is the first line of defense against matrix effects.

  • Chromatographic Separation: Modifying the chromatographic method to separate this compound from the interfering matrix components is highly effective. This can be achieved by adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can compensate for the signal suppression.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.

Logical Diagram for Addressing Matrix Effects:

MatrixEffects start Suspected Ion Suppression improve_cleanup Enhance Sample Cleanup (e.g., SPE Optimization) start->improve_cleanup optimize_chromatography Optimize LC Method (Gradient, Column) improve_cleanup->optimize_chromatography matrix_matched Implement Matrix-Matched Calibration optimize_chromatography->matrix_matched internal_standard Use Stable Isotope-Labeled Internal Standard matrix_matched->internal_standard end Accurate Quantification internal_standard->end

Caption: Stepwise approach to mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis by LC-MS/MS?

A1: The LOD and LOQ for this compound can vary depending on the analytical method, instrument sensitivity, and the complexity of the matrix. However, recently developed methods have achieved high sensitivity.

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
UHPLC-MS/MSHoney, Milk, Tea0.015–0.750.05–2.5[1]
LC-MS/MSHerbal Medicines-1[5]
UPLC-UVDietary Supplements5000-[4]
HPLC-TOF-MSDietary Supplements1-[4]

Q2: What is a recommended sample preparation protocol for the analysis of this compound in herbal supplements?

A2: A widely used and effective protocol involves acidic extraction followed by solid-phase extraction (SPE) cleanup.

Experimental Protocol: Sample Preparation for this compound Analysis

  • Sample Homogenization: Grind the herbal supplement sample to a fine, homogeneous powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 2% formic acid in water.

    • Vortex or sonicate for 15-30 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering substances.

    • Elution: Elute the this compound and other PAs with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Q3: What are the key parameters for an LC-MS/MS method for this compound analysis?

A3: A typical LC-MS/MS method for this compound would involve a reversed-phase separation with mass spectrometric detection in multiple reaction monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS Parameters

  • LC System: UHPLC or HPLC system.

  • Column: A C18 column is commonly used. For example, an Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol or acetonitrile

  • Gradient: A typical gradient would start with a high aqueous phase (e.g., 95% A) and ramp up to a high organic phase (e.g., 95% B) to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized on the specific instrument. For this compound (C₂₀H₂₇NO₆), the protonated molecule [M+H]⁺ at m/z 378.18 would be the precursor ion. Product ions would be determined by collision-induced dissociation.

Q4: How stable is this compound during sample storage and analysis?

A4: While specific, detailed stability studies on this compound are not extensively published, general principles for the stability of pyrrolizidine alkaloids apply. PAs can be susceptible to degradation under certain conditions. To ensure the integrity of the samples and standards:

  • Storage of Stock Solutions: Prepare stock solutions in a non-aqueous solvent like methanol and store them at -20°C or lower in the dark.

  • Storage of Processed Samples: Analyze processed samples as soon as possible. If storage is necessary, keep them at 4°C for short-term storage (less than 24 hours) or at -80°C for long-term storage to minimize potential degradation.

  • pH Considerations: this compound, being an ester, could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, while acidic conditions are used for extraction, prolonged exposure to harsh pH at high temperatures should be avoided.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both samples and standards, as this can lead to degradation. Aliquoting samples and standards before freezing is recommended.

By following these guidelines and implementing robust quality control measures, researchers can achieve reliable and accurate quantification of this compound at low concentrations.

References

Addressing variability in Petasitenine in vitro assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in in vitro assays involving Petasitenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in vitro?

This compound is a pyrrolizidine alkaloid found in plants of the Petasites genus.[1] It is the carcinogenic metabolite of neothis compound and is known to exhibit hepatotoxicity, causing leakage of lactate dehydrogenase (LDH).[1][2] In vitro studies are crucial for understanding its mechanisms of toxicity, including its effects on cell viability, genotoxicity, and carcinogenicity, providing an alternative to animal testing.[2][3]

Q2: Which cell lines are suitable for this compound in vitro assays?

Hepatocyte-like cell lines are commonly used to study the hepatotoxicity of this compound. The human hepatocyte-like cell line HepaRG has been used to assess LDH leakage as an index of hepatotoxicity.[2][4][5] Other liver cell lines, such as HepG2, are also frequently used for cytotoxicity studies of pyrrolizidine alkaloids.[6][7]

Q3: What are the common assays used to measure this compound-induced cytotoxicity?

The most common assays for assessing this compound-induced cytotoxicity include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1][2][5]

  • Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[8]

  • Resazurin-based Assays: A fluorescent assay that also measures the metabolic activity of viable cells.[8][9]

Q4: How should this compound be stored and handled?

This compound should be stored under the conditions recommended in its Certificate of Analysis.[1] For short-term storage in the continental US, room temperature may be acceptable, but this can vary.[1]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge Effects To mitigate evaporation, avoid using the outer wells of the microplate or ensure proper humidification in the incubator.[10]
Incomplete Solubilization of Formazan (MTT assay) After adding the solubilization solution, mix thoroughly to ensure all formazan crystals are dissolved.[8]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Issue 2: My IC50 value for this compound is inconsistent with published data.

Potential Cause Troubleshooting Step
Different Cell Line or Passage Number Use the same cell line and a consistent range of passage numbers as the reference study. Cell characteristics can change with extensive passaging.
Variations in Cell Culture Conditions Standardize cell culture media, serum concentration, and supplements, as these can affect cell sensitivity.[6][9]
Incorrect Incubation Time Optimize and standardize the incubation time with this compound.[8]
Purity of this compound Verify the purity of your this compound sample. Use a high-purity standard.
Metabolic Activation Differences The expression of metabolic enzymes (e.g., CYP enzymes) can vary between cell lines, affecting the conversion of this compound to its toxic form.[7]

Issue 3: Low signal-to-noise ratio in my assay.

Potential Cause Troubleshooting Step
Suboptimal Cell Density Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[9]
Incorrect Wavelength Settings (Fluorescent/Absorbance Assays) Ensure the correct excitation and emission wavelengths are used for your specific assay.[9]
Reagent Instability Prepare fresh reagents as recommended by the manufacturer. Some reagents are light-sensitive.
High Background from Media Components Use phenol red-free medium if it interferes with colorimetric or fluorescent readings. Include a "medium only" control for background subtraction.[8]

Experimental Protocols

Protocol 1: this compound Quantification by UHPLC-MS/MS

This protocol is adapted from methods for quantifying pyrrolizidine alkaloids.

  • Sample Preparation:

    • Prepare a standard stock solution of this compound in an appropriate solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • For in vitro samples, precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., YMC-Triart, 3 µm, 2.0 mm × 150 mm).[11]

    • Mobile Phase A: 10 mM ammonium acetate in water.[11]

    • Mobile Phase B: Methanol.[11]

    • Flow Rate: 0.30 mL/min.[11]

    • Gradient:

      • 0–5.5 min: Linear gradient from 5% to 60% B.[11]

      • 5.6–7.0 min: Hold at 100% B.[11]

      • 7.1–9.0 min: Hold at 5% B.[11]

    • Column Temperature: 40°C.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Positive Ionization (ESI+).[11]

    • MRM Transition for this compound: m/z 382 → 168.[11]

Protocol 2: LDH Cytotoxicity Assay

This protocol is a general guideline for assessing cytotoxicity.

  • Cell Seeding:

    • Seed cells (e.g., HepaRG) in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Include vehicle controls (medium with the same concentration of solvent used for this compound).

    • Include a positive control for maximum LDH release (e.g., using a lysis buffer provided with the assay kit).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Follow the manufacturer's instructions for the specific LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "medium only" wells).

    • Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Petasitenine_Toxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepaRG) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Petasitenine_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with This compound Petasitenine_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 24-72h) Treatment->Incubation Assay_Step 6. Perform Assay (e.g., LDH, MTT) Incubation->Assay_Step Data_Acquisition 7. Read Plate (Absorbance/Fluorescence) Assay_Step->Data_Acquisition Data_Processing 8. Calculate % Cytotoxicity and IC50 Data_Acquisition->Data_Processing

Caption: Workflow for assessing this compound cytotoxicity.

Petasitenine_MoA Hypothesized Signaling Pathway for this compound Hepatotoxicity This compound This compound Metabolic_Activation Metabolic Activation (CYP Enzymes) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity Cellular_Damage Cellular Damage Protein_Adducts->Cellular_Damage Membrane_Damage Membrane Damage Cellular_Damage->Membrane_Damage LDH_Leakage LDH Leakage Membrane_Damage->LDH_Leakage

Caption: this compound's pathway to hepatotoxicity.

References

Technical Support Center: Optimization of Mobile Phase for Petasitenine Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Petasitenine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound separation using reversed-phase HPLC or UPLC?

A successful separation of this compound, a pyrrolizidine alkaloid, typically involves a reversed-phase chromatographic approach. A common starting point is a C18 column, such as an Acquity UPLC™ HSS T3, with a gradient elution. The mobile phase generally consists of an aqueous component with an organic modifier.[1]

For the aqueous phase, additives are often used to improve peak shape and resolution. These can include buffers like ammonium formate or ammonium acetate, and acids like formic acid to control the pH.[1][2] The organic phase is typically acetonitrile or methanol.[2][3]

Q2: How can I improve the peak shape of this compound? I am observing significant peak tailing.

Peak tailing for basic compounds like this compound in reversed-phase chromatography is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[4][5] Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated basic analyte.[4][5] The addition of a small amount of an acid like formic acid (e.g., 0.05-0.1%) to the mobile phase is a common practice.[1][2]

  • Use of Mobile Phase Additives: Incorporating a buffer, such as ammonium formate or acetate, can help maintain a consistent pH and mask the residual silanol sites.[1][2][6]

  • Employ End-Capped Columns: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, which can significantly reduce peak tailing for basic compounds.[5]

  • Increase Ionic Strength: Adding a salt to the mobile phase can sometimes improve peak shape by increasing the ionic strength of the eluent.[6]

Q3: My resolution between this compound and other related compounds is poor. What steps can I take to improve it?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[7] Here are some key parameters to adjust:

  • Optimize the Organic Solvent: The choice and proportion of the organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.[3][8] Experiment with different gradient profiles or isocratic compositions.

  • Adjust the Mobile Phase pH: Altering the pH can change the ionization state of this compound and other analytes, which can lead to changes in retention and selectivity.[8][9]

  • Modify the Mobile Phase Additives: The type and concentration of the buffer or ion-pairing reagent can influence the separation.[6]

  • Change the Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a different C18 phase from another manufacturer, or a phenyl-hexyl phase) to achieve a different selectivity.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will increase the analysis time.[3]

  • Adjust the Column Temperature: Temperature can affect selectivity and viscosity of the mobile phase. Experimenting with different column temperatures (e.g., 30-40 °C) may improve resolution.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Secondary interactions with silanol groups Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Use a mobile phase buffer (e.g., ammonium formate).[1][2][4]
Column Overload Reduce the sample concentration or injection volume.[11]
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.[12]
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.[13]
Problem: Poor Resolution
Potential Cause Suggested Solution
Inadequate Mobile Phase Composition Optimize the gradient slope or the isocratic percentage of the organic solvent. Try a different organic solvent (e.g., methanol instead of acetonitrile).[3][8]
Suboptimal pH Adjust the pH of the aqueous mobile phase to alter the selectivity between this compound and co-eluting peaks.[8]
Insufficient Column Efficiency Use a column with a smaller particle size or a longer column. Decrease the flow rate.[5]
Inappropriate Column Chemistry Select a column with a different stationary phase to provide alternative selectivity.
Problem: Retention Time Variability
Potential Cause Suggested Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately by measuring components separately before mixing. Ensure the mobile phase is well-mixed and degassed.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[10]
Pump Malfunction or Leaks Check the pump for pressure fluctuations and inspect for leaks in the system.[12]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Example UPLC-UV Protocol for this compound Analysis

This protocol is based on a method for the analysis of pyrrolizidine alkaloids.[1]

  • Column: Acquity UPLC™ HSS T3 (100mm × 2.1mm, 1.8µm)[1]

  • Mobile Phase A: 50mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid[1]

  • Gradient Elution: A linear gradient should be optimized to achieve the best separation. A starting point could be a low percentage of B, increasing to a high percentage over several minutes.

  • Flow Rate: 0.25 mL/min[1]

  • Column Temperature: 35 °C

  • Detection: UV detector, wavelength to be optimized based on the absorbance maximum of this compound.

  • Injection Volume: 1-5 µL

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) CheckSample Check Sample Concentration & Solvent Start->CheckSample CheckSample->Start High Conc./ Strong Solvent AdjustMobilePhase Adjust Mobile Phase CheckSample->AdjustMobilePhase Sample OK CheckHardware Check Hardware AdjustMobilePhase->CheckHardware No Improvement End Good Peak Shape AdjustMobilePhase->End Improved CheckHardware->AdjustMobilePhase Hardware OK CheckHardware->End Issue Fixed MobilePhaseOptimization Start Define Separation Goals SelectColumn Select Appropriate Column (e.g., C18) Start->SelectColumn InitialConditions Establish Initial Conditions (Gradient, Solvents) SelectColumn->InitialConditions OptimizeGradient Optimize Gradient Profile InitialConditions->OptimizeGradient OptimizeAdditives Optimize Mobile Phase Additives (pH, Buffer) OptimizeGradient->OptimizeAdditives FineTune Fine-Tune Flow Rate & Temperature OptimizeAdditives->FineTune Validate Validate Method FineTune->Validate End Optimized Method Validate->End

References

Strategies to minimize Petasitenine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of petasitenine during sample preparation. This compound is a pyrrolizidine alkaloid (PA) known for its potential toxicity, making accurate quantification crucial for safety and efficacy studies. Its stability can be compromised by various factors during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an otonecine-type pyrrolizidine alkaloid found in plants of the Petasites genus.[1][2] It is a known carcinogen, and its accurate quantification is essential for toxicological assessment and the safety of herbal products.[2][3] Like many alkaloids, this compound can degrade during sample preparation, leading to inaccurate analytical results. Factors such as pH, temperature, light, and the choice of solvents can all influence its stability.[4][5]

Q2: What are the most common degradation pathways for pyrrolizidine alkaloids like this compound?

A2: Pyrrolizidine alkaloids can undergo several degradation reactions, including hydrolysis of the ester linkages, oxidation of the necine base nitrogen to form N-oxides, and other structural rearrangements. The 1,2-unsaturated necine base, a feature of many toxic PAs, is susceptible to chemical transformations. While specific degradation pathways for this compound are not extensively detailed in the literature, general knowledge of PA chemistry suggests that maintaining acidic conditions can help to stabilize the molecule by protonating the nitrogen atom, reducing its susceptibility to oxidation.

Q3: Which analytical technique is most suitable for this compound analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of pyrrolizidine alkaloids, including this compound.[6][7] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of this compound even in complex matrices and at low concentrations.[6][7] LC-MS/MS also has the advantage of being able to analyze both the free base and the N-oxide forms of PAs in a single run without the need for chemical derivatization.[7]

Q4: Should I be concerned about the N-oxide form of this compound?

A4: Yes. Pyrrolizidine alkaloids often exist in plants as both the free base and their corresponding N-oxides. The applied sample preparation method should be capable of extracting both forms efficiently.[6] The use of polar organic solvents or aqueous solutions is generally preferred due to the high polarity of PA N-oxides.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Incomplete Extraction: The solvent may not be optimal for extracting this compound and its N-oxide from the sample matrix.Use a polar solvent such as methanol or an acidified aqueous solution. A 2% solution of formic acid in water has been shown to be effective for extracting a wide range of PAs.[8] Consider using solid-liquid extraction (SLE) with sonication to improve extraction efficiency.
Degradation during extraction: High temperatures or exposure to non-optimal pH can cause this compound to degrade.Perform extractions at room temperature or below. Use an acidic extraction solvent (e.g., with formic or sulfuric acid) to improve stability. Avoid prolonged exposure to strong bases.
Appearance of unknown peaks in the chromatogram Degradation Products: this compound may be degrading into other compounds during sample preparation or storage.Minimize sample exposure to light and elevated temperatures.[4][5] Ensure the pH of all solutions is acidic. Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at low temperatures (e.g., -20°C or -80°C).
Matrix Effects: Components of the sample matrix may be co-extracting and interfering with the analysis.Incorporate a sample clean-up step using solid-phase extraction (SPE). Strong cation exchange (SCX) SPE cartridges are often used for purifying PA extracts.[6]
Poor reproducibility of results Inconsistent Sample Handling: Variations in extraction time, temperature, or storage conditions between samples can lead to differing levels of degradation.Standardize all sample preparation steps. Use a validated standard operating procedure (SOP) and ensure all samples are treated identically.
Instability in Autosampler: this compound may be degrading in the autosampler vials while awaiting injection.Use a cooled autosampler if available. Minimize the time samples spend in the autosampler before injection. Prepare smaller batches of samples if necessary.

Experimental Protocols

Optimized Sample Preparation Protocol for this compound Analysis

This protocol is a general guideline based on best practices for pyrrolizidine alkaloid analysis. Optimization may be required for specific sample matrices.

  • Sample Homogenization:

    • Lyophilize (freeze-dry) plant or biological samples to remove water.

    • Grind the dried sample to a fine, homogeneous powder.

  • Solid-Liquid Extraction (SLE):

    • Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 2% formic acid in water or methanol.

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up (if necessary):

    • Condition a strong cation exchange (SCX) SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the SLE step onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

    • Wash the cartridge with a polar solvent (e.g., methanol) to remove polar interferences.

    • Elute the this compound using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound. For example, a transition of m/z 382→168 has been used for quantification.[9]

Visualizations

Petasitenine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Non-optimal pH) This compound->Hydrolysis pH > 7 or < 3 High Temperature Oxidation Oxidation (Exposure to air/light) This compound->Oxidation Light Oxygen Degradation_Products Degradation Products (e.g., necine base, necic acid) Hydrolysis->Degradation_Products N_Oxide This compound N-oxide Oxidation->N_Oxide

Caption: Potential degradation pathways for this compound.

Caption: Workflow to minimize this compound degradation.

References

Calibration curve issues in Petasitenine quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of petasitenine, with a specific focus on calibration curve-related problems.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your analysis.

Question: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?

Answer:

Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings. Below is a summary of potential causes and their solutions.

Table 1: Troubleshooting Non-Linear Calibration Curves

Potential CauseRecommended Solution
Inaccurate Standard Preparation Ensure accurate weighing of the this compound standard and use calibrated volumetric flasks and pipettes for dilutions.[1][2] Prepare fresh standard solutions for each analysis.
Detector Saturation If the curve flattens at high concentrations, your detector may be saturated.[3] Reduce the concentration of your highest standards or decrease the injection volume.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[4] Improve sample clean-up using Solid Phase Extraction (SPE) or use matrix-matched calibration standards.
Analyte Adsorption This compound may adsorb to active sites in the column or LC system, especially at low concentrations.[4] Use a column with less residual silanols or add a competing agent to the mobile phase.
Inappropriate Calibration Range The selected concentration range may exceed the linear dynamic range of the instrument for this compound.[3] Narrow the concentration range of your calibration standards.
Incorrect Regression Model While a linear model is often preferred, some assays may inherently have a non-linear response. If the non-linearity is reproducible and well-defined, a quadratic or other non-linear regression model might be appropriate.[4][5] However, this should be carefully validated.

Question: I'm observing poor peak shapes (tailing, fronting, or broad peaks) for this compound. How can I improve them?

Answer:

Poor peak shape can significantly impact the accuracy and precision of your quantification. The following table outlines common causes and solutions for improving peak shape.

Table 2: Troubleshooting Poor Peak Shapes

Peak Shape IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between this compound and the column's stationary phase.[6][7]Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH or add an ion-pairing reagent.
Column contamination or degradation.[8][9]Wash the column according to the manufacturer's instructions. If the problem persists, replace the column.
Peak Fronting Column overload.[7]Dilute the sample or reduce the injection volume.
Column collapse or void formation.[7]Replace the column and ensure operating conditions (pH, temperature, pressure) are within the manufacturer's limits.
Broad Peaks Large dead volume in the HPLC system.[9]Check and minimize the length and diameter of tubing between the injector, column, and detector.
Mismatch between sample solvent and mobile phase.[9][10]Dissolve the sample in the mobile phase or a solvent with similar strength.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification by UHPLC-MS/MS?

A1: The linear range can vary depending on the instrument sensitivity and sample matrix. However, a typical range for pyrrolizidine alkaloids, including this compound, in food matrices is between 0.05 µg/L and 100 µg/L.[11] It is crucial to determine the linear range for your specific instrument and method through validation experiments.

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects are a common challenge in LC-MS/MS analysis. To minimize them, you can:

  • Improve sample preparation: Use a robust sample clean-up method like Solid Phase Extraction (SPE) to remove interfering compounds.[12][13]

  • Use matrix-matched standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement.

  • Use an isotopically labeled internal standard: A stable isotope-labeled internal standard that co-elutes with this compound can effectively correct for matrix effects.

Q3: What are the key considerations for preparing this compound standard solutions?

A3:

  • Purity of the standard: Use a certified reference material of known purity.

  • Accurate weighing: Use a calibrated analytical balance.[1]

  • Solvent: Dissolve the standard in a high-purity solvent that is compatible with your mobile phase, such as methanol or acetonitrile.[1][14]

  • Serial dilutions: Prepare a stock solution and perform serial dilutions using calibrated volumetric flasks and pipettes to create your calibration standards.[14]

  • Storage: Store the stock and standard solutions under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 1.0 mg of this compound reference standard using a calibrated analytical balance.

    • Dissolve the standard in a 10 mL volumetric flask with HPLC-grade methanol.

    • Ensure the standard is fully dissolved by vortexing or sonicating.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution at 2-8°C and protect it from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase or a solvent mixture that matches the initial mobile phase composition (e.g., 95:5 water:methanol).[11]

    • Prepare a series of at least 5-7 calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).[11]

    • Use calibrated micropipettes and volumetric flasks for all dilutions.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Herbal Matrices

  • Sample Extraction:

    • Weigh 1.0 g of the homogenized herbal sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., 2% formic acid in water or methanol).[11]

    • Vortex for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Clean-up (using a cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the extracted supernatant onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 30-40% methanol in water) to remove interferences.[11]

    • Elution: Elute the this compound with 5 mL of a suitable eluting solvent (e.g., 5% ammonia in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol 3: UHPLC-MS/MS Analysis of this compound

  • UHPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[15]

  • Mobile Phase:

    • A: 0.1% formic acid and 5 mM ammonium acetate in water.[15]

    • B: Methanol.[15]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Table 3: Example UHPLC-MS/MS Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.04060
7.0595
9.0595
9.1955
12.0955

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve issue Identify Issue: - Non-linearity - Poor R-squared - Inconsistent Response start->issue non_linearity Non-Linearity issue->non_linearity Curvature poor_r2 Poor R-squared issue->poor_r2 Scattered Data inconsistent_response Inconsistent Response issue->inconsistent_response Variable Results check_standards Check Standard Preparation: - Accuracy - Freshness - Dilution Series non_linearity->check_standards check_instrument Check Instrument Performance: - Peak Shape - Sensitivity - System Suitability poor_r2->check_instrument check_matrix Investigate Matrix Effects: - Use Matrix-Matched Standards - Improve Sample Cleanup inconsistent_response->check_matrix check_standards->check_instrument If not resolved solution Solution Found check_standards->solution Resolved check_instrument->check_matrix If not resolved check_instrument->solution Resolved check_matrix->solution Resolved

Caption: Troubleshooting workflow for calibration curve issues.

SPE_Workflow start Start: Sample Extract conditioning 1. Conditioning (Methanol, then Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Collect this compound) washing->elution analysis Analysis by UHPLC-MS/MS elution->analysis

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Enhancing Reproducibility in Petasitenine Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of animal studies involving petasitenine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that can lead to variability and poor reproducibility in this compound animal studies.

Problem Potential Causes Troubleshooting Steps
High inter-animal variability in liver enzyme levels (ALT, AST) 1. Inconsistent dosing (gavage technique, formulation).2. Genetic variability within the animal strain.3. Underlying subclinical infections in the animal colony.4. Differences in food and water consumption (especially if this compound is administered in drinking water).5. Stress-induced liver enzyme elevation.1. Ensure all personnel are thoroughly trained in oral gavage techniques. Prepare fresh solutions of this compound for each dosing session and ensure homogeneity. 2. Use a well-characterized, genetically stable animal strain from a reputable vendor. Consider using larger group sizes to account for individual variability.3. Implement a robust sentinel animal health monitoring program to screen for common pathogens.4. Monitor individual food and water intake if possible. If variability is high with drinking water administration, switch to oral gavage for precise dosing.5. Acclimate animals to the experimental procedures and housing conditions to minimize stress. Handle animals consistently.
Unexpected mortality at doses reported as non-lethal 1. Errors in dose calculation or preparation.2. Increased susceptibility of the specific animal strain or substrain used.3. Gavage-related trauma (esophageal perforation).4. Contamination of the this compound sample.5. Dehydration and malnutrition due to toxicity-induced anorexia and lethargy.1. Double-check all dose calculations and ensure the purity of the this compound standard.2. Conduct a small pilot study to determine the tolerability of this compound in the chosen animal model before proceeding with a large-scale experiment.3. Ensure proper training in oral gavage and use appropriate gavage needle sizes.[1][2][3] Observe animals for signs of distress post-gavage.4. Verify the purity and identity of the this compound sample using analytical methods.5. Provide supportive care, such as fluid replacement and palatable, high-carbohydrate diets, to animals showing signs of toxicity.[1]
Inconsistent tumor incidence or latency in carcinogenicity studies 1. Insufficient duration of the study.2. Dose levels are too low to induce a consistent carcinogenic response.3. Variability in the metabolic activation of this compound among animals.4. Differences in diet, which can affect metabolic enzymes.1. Carcinogenicity studies with pyrrolizidine alkaloids may require long-term administration (e.g., over 160 days) to observe tumor development.[4]2. Refer to established literature for effective dose ranges. A 0.01% solution of this compound in drinking water has been shown to induce liver tumors in ACI rats.[4]3. Use a sufficient number of animals per group to account for individual metabolic differences.4. Standardize the diet across all experimental groups and ensure it is free of contaminants that could modulate liver metabolism.
Difficulty in dissolving this compound for administration 1. This compound has limited solubility in aqueous solutions.1. For oral administration, this compound can be dissolved in a 0.15 M aqueous NaCl solution.[5] For other routes, consult literature for appropriate vehicle selection, which may include organic solvents like DMSO followed by dilution, though vehicle toxicity must be controlled for.

Frequently Asked Questions (FAQs)

Q1: What is the recommended animal model for studying this compound-induced hepatotoxicity and carcinogenicity?

A1: ACI rats have been successfully used in studies demonstrating the carcinogenic activity of this compound.[4] However, other strains like Fischer 344 (F-344/DuCrl) and Sprague-Dawley have also been used in studies of other pyrrolizidine alkaloids and may be suitable.[5] The choice of strain can influence the metabolic profile and susceptibility to toxicity, so it is crucial to be consistent and report the specific strain used.[6]

Q2: How should I prepare this compound for oral administration?

A2: For administration in drinking water, a 0.01% to 0.05% solution can be prepared.[4] For oral gavage, this compound can be dissolved in a 0.15 M aqueous NaCl solution.[5] It is essential to ensure the solution is homogeneous before each administration.

Q3: What clinical signs of toxicity should I monitor in animals treated with this compound?

A3: Common clinical signs of pyrrolizidine alkaloid toxicity in rodents include loss of condition, anorexia, lethargy, and in severe cases, jaundice and ascites.[1] In some species, neurological signs of hepatic encephalopathy such as head-pressing and aimless wandering may be observed.[7] Regular monitoring of body weight, food and water intake, and clinical signs is crucial.

Q4: What are the key biochemical markers for assessing this compound-induced hepatotoxicity?

A4: The primary biochemical markers are the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] An increase in these enzymes indicates hepatocellular damage. Alkaline phosphatase (ALP) and total bilirubin can also be monitored to assess cholestasis and overall liver function.[8]

Q5: What histopathological changes are characteristic of this compound-induced liver damage?

A5: Characteristic histopathological findings include necrosis, hemorrhage, and proliferation of the bile ducts in the liver.[4][9] In chronic studies, liver fibrosis and the development of hemangioendothelial sarcomas and liver cell adenomas can be observed.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound and related pyrrolizidine alkaloid studies to aid in experimental design and data comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelDosingSource
Time to Peak Plasma Concentration (Tmax)~2 hours (after neothis compound administration)Male Rats1.0 mg/kg neothis compound (oral)[10][11]
ClearanceSlow from plasmaMale Rats1.0 mg/kg neothis compound (oral)[10][11]

Table 2: this compound-Induced Carcinogenicity in ACI Rats

This compound Concentration in Drinking WaterStudy DurationKey FindingsSource
0.05%72 daysAll animals died or were moribund. Livers showed necrosis, hemorrhage, and bile duct proliferation.[4]
0.01%>160 days8 out of 10 animals developed liver tumors (hemangioendothelial sarcomas and/or liver cell adenomas).[4]

Experimental Protocols

Protocol: 28-Day Oral Gavage Hepatotoxicity Study of this compound in Rats

This protocol is a synthesized guideline based on best practices for pyrrolizidine alkaloid studies.

  • Animal Model: Male Fischer 344 (F-344/DuCrl) rats, 8-9 weeks old at the start of the study.[5]

  • Acclimation: Acclimate animals for at least one week to the housing conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Groups: A minimum of 5 animals per dose group is recommended. Include a vehicle control group.

  • Dose Preparation: Dissolve this compound in 0.15 M aqueous NaCl solution.[5] Prepare fresh solutions daily.

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.[5] The volume should not exceed 10 mL/kg body weight.[2]

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity and mortality.

    • Weekly: Record individual body weights.

  • Terminal Procedures (Day 29):

    • Fast animals overnight (with access to water).

    • Collect blood via cardiac puncture under anesthesia for serum biochemistry (ALT, AST, ALP, total bilirubin).

    • Perform a thorough necropsy and record any gross abnormalities.

    • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology.

  • Histopathology: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[5]

Signaling Pathways and Experimental Workflows

This compound-Induced Hepatotoxicity Signaling Pathway

The following diagram illustrates the putative signaling pathways involved in this compound-induced hepatotoxicity, based on the known mechanisms of pyrrolizidine alkaloids.

Petasitenine_Hepatotoxicity cluster_Cell Hepatocyte cluster_Nucleus Nucleus cluster_Mitochondria Mitochondria This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Alkylation Proteins Cellular Proteins ReactiveMetabolites->Proteins Alkylation Mitochondrial_Dysfunction Mitochondrial Dysfunction ReactiveMetabolites->Mitochondrial_Dysfunction DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis_Nuclear Apoptosis DNA_Damage_Response->Apoptosis_Nuclear Hepatocellular_Necrosis Hepatocellular Necrosis Apoptosis_Nuclear->Hepatocellular_Necrosis Protein_Adducts Protein Adducts Proteins->Protein_Adducts ER_Stress ER Stress Protein_Adducts->ER_Stress ER_Stress->Mitochondrial_Dysfunction ROS ↑ ROS Mitochondrial_Dysfunction->ROS Apoptosis_Mito Apoptosis Mitochondrial_Dysfunction->Apoptosis_Mito Inflammation Inflammation (NF-κB, MAPK pathways) ROS->Inflammation Apoptosis_Mito->Hepatocellular_Necrosis Inflammation->Hepatocellular_Necrosis

Caption: Putative signaling pathways of this compound-induced hepatotoxicity.

Experimental Workflow for a this compound Carcinogenicity Study

This diagram outlines the key steps in a long-term carcinogenicity study of this compound.

Carcinogenicity_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation grouping Randomization and Group Assignment acclimation->grouping dosing Chronic this compound Administration (e.g., in drinking water for >160 days) grouping->dosing monitoring Regular Monitoring: - Clinical signs - Body weight - Food/water consumption dosing->monitoring interim_sac Interim Sacrifice (optional) for mechanistic studies dosing->interim_sac termination Study Termination (at predefined endpoint or when moribund) monitoring->termination necropsy Gross Necropsy and Tissue Collection interim_sac->necropsy termination->necropsy histopath Histopathological Evaluation of Liver and Other Tissues necropsy->histopath data_analysis Data Analysis: - Tumor incidence and latency - Statistical analysis histopath->data_analysis end End data_analysis->end

Caption: Workflow for a this compound carcinogenicity study.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: Monocrotaline vs. Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two prominent pyrrolizidine alkaloids: monocrotaline and petasitenine. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

At a Glance: Key Toxicological and Mechanistic Differences

FeatureMonocrotaline (MCT)This compound
Primary Target Organ LungsLiver
Major Toxic Endpoint Pulmonary Arterial Hypertension (PAH)Hepatotoxicity, Carcinogenicity
Metabolic Activation Metabolized by hepatic cytochrome P450 to the reactive metabolite monocrotaline pyrrole (MCTP).[1]Assumed to undergo metabolic activation in the liver to a reactive pyrrolic ester.
Key Mechanistic Features MCTP travels to the lungs, causing endothelial cell injury and apoptosis.[1] This leads to vascular remodeling, inflammation, and ultimately PAH. Involves disruption of BMPR2 and CaSR signaling.Causes dose-dependent liver necrosis, hemorrhage, and proliferation of bile ducts.[2] Leads to the development of hemangioendothelial sarcomas and liver cell adenomas in rats.[2]

Quantitative Toxicity and Cytotoxicity Data

The following tables summarize available quantitative data on the toxicity and cytotoxicity of monocrotaline and this compound. It is important to note that direct comparative studies under identical conditions are limited.

Table 1: In Vivo Toxicity Data

CompoundSpeciesRoute of AdministrationToxicological EndpointEffective Dose/ConcentrationReference
MonocrotalineRatOralLD5066 mg/kg[3]
MonocrotalineRatSubcutaneous injectionInduction of Pulmonary Arterial Hypertension60 mg/kg
This compoundRatOral (in drinking water)Carcinogenicity (liver tumors)0.01% solution[2]
This compoundRatOral (in drinking water)Mortality0.05% solution[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayCytotoxicity Metric (IC20)Concentration (mM)Reference
MonocrotalineHepG2 (Human hepatocellular carcinoma)MTTIC20~0.6 mM[4]
MonocrotalineHepG2 (Human hepatocellular carcinoma)BrdU incorporationIC20~0.5 mM[4]
This compoundNot directly available in a comparable study---
Related otonecine-type PA (clivorine)HepG2 (Human hepatocellular carcinoma)MTTIC200.013 ± 0.004 mM[3]
Related otonecine-type PA (clivorine)HepG2 (Human hepatocellular carcinoma)BrdU incorporationIC200.066 ± 0.031 mM[3]

Note: Data for this compound's IC20 on HepG2 cells was not found in the searched literature. Data for clivorine, another otonecine-type pyrrolizidine alkaloid, is included to provide a potential point of reference for the cytotoxicity of this structural class.

Mechanisms of Action and Signaling Pathways

Monocrotaline: A Pathway to Pulmonary Arterial Hypertension

The toxicity of monocrotaline is a multi-step process initiated by its metabolic activation in the liver.

Monocrotaline_Metabolism MCT Monocrotaline (MCT) Liver Liver (Cytochrome P450) MCT->Liver Metabolism MCTP Monocrotaline Pyrrole (MCTP) (Reactive Metabolite) Liver->MCTP Lungs Lungs MCTP->Lungs Transport via Red Blood Cells Endothelial_Cell Pulmonary Artery Endothelial Cell Lungs->Endothelial_Cell Targets

Caption: Metabolic activation of monocrotaline in the liver to form the toxic metabolite MCTP.

Once in the pulmonary circulation, MCTP damages the endothelial cells lining the pulmonary arteries. This initiates a cascade of events involving key signaling pathways, leading to the pathological changes characteristic of PAH.

Monocrotaline_Signaling cluster_MCTP MCTP-Induced Endothelial Cell Injury MCTP Monocrotaline Pyrrole (MCTP) BMPR2 BMPR2 (Bone Morphogenetic Protein Receptor Type II) MCTP->BMPR2 Inhibits CaSR CaSR (Calcium-Sensing Receptor) MCTP->CaSR Activates TGF_beta TGF-β Signaling BMPR2->TGF_beta Disrupts MAPK MAPK Signaling CaSR->MAPK Activates Endothelial_Dysfunction Endothelial Dysfunction (Apoptosis, Inflammation) TGF_beta->Endothelial_Dysfunction MAPK->Endothelial_Dysfunction Vascular_Remodeling Vascular Remodeling (Smooth Muscle Cell Proliferation) Endothelial_Dysfunction->Vascular_Remodeling PAH Pulmonary Arterial Hypertension (PAH) Vascular_Remodeling->PAH

Caption: Signaling pathways disrupted by MCTP in pulmonary artery endothelial cells.

This compound: A Direct Assault on the Liver

The mechanism of this compound-induced hepatotoxicity is less defined at the signaling pathway level but is characterized by direct cellular damage. A key indicator of this damage is the leakage of lactate dehydrogenase (LDH), signifying compromised cell membrane integrity.

Petasitenine_Hepatotoxicity This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Targets Cell_Damage Cellular Damage Hepatocyte->Cell_Damage Induces LDH_Leakage Lactate Dehydrogenase (LDH) Leakage Cell_Damage->LDH_Leakage Necrosis Necrosis & Hemorrhage Cell_Damage->Necrosis Carcinogenesis Carcinogenesis Cell_Damage->Carcinogenesis Chronic Exposure

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Chronic exposure to this compound has been shown to be carcinogenic in rats, leading to the formation of liver tumors.[2] The precise signaling pathways driving this carcinogenesis are a critical area for future research.

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

A widely used and reproducible model for studying PAH involves the administration of a single dose of monocrotaline to rats.

Objective: To induce pulmonary arterial hypertension in rats for the study of disease pathogenesis and evaluation of potential therapeutics.

Materials:

  • Monocrotaline (Sigma-Aldrich)

  • 1 M HCl

  • 3 M NaOH

  • 0.9% NaCl (sterile saline)

  • Male Wistar rats (or other suitable strain)

Procedure:

  • Dissolve monocrotaline in 1 M HCl and neutralize to a pH of 7.2 with 3 M NaOH.

  • Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg body weight. The solution is typically prepared in 0.9% NaCl.

  • Monitor the animals for the development of PAH over a period of several weeks. Key indicators include increased right ventricular systolic pressure, right ventricular hypertrophy (measured by the Fulton index: the ratio of the right ventricular weight to the left ventricular plus septal weight), and histological evidence of pulmonary vascular remodeling.

In Vitro Cytotoxicity Assessment of Pyrrolizidine Alkaloids

This protocol outlines a general method for assessing the cytotoxicity of pyrrolizidine alkaloids like monocrotaline and this compound using a cell-based assay.

Objective: To determine the concentration-dependent cytotoxicity of a pyrrolizidine alkaloid on a relevant cell line (e.g., HepG2 for hepatotoxicity).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compound (Monocrotaline or this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 or IC20 value (the concentration that inhibits cell viability by 50% or 20%, respectively).

Conclusion and Future Directions

Monocrotaline and this compound, while both pyrrolizidine alkaloids, exhibit distinct toxicological profiles and mechanisms of action. Monocrotaline's primary toxicity is directed towards the pulmonary vasculature, leading to PAH through a well-characterized pathway involving metabolic activation and disruption of key signaling cascades in endothelial cells. In contrast, this compound is a potent hepatotoxin and carcinogen, inducing direct damage to liver cells.

For researchers and drug development professionals, this comparative analysis highlights the importance of understanding the structure-activity relationships of pyrrolizidine alkaloids and their organ-specific toxicities. Further research is warranted to elucidate the specific signaling pathways involved in this compound-induced hepatotoxicity and carcinogenesis. Additionally, direct comparative studies on the cytotoxicity of these two compounds across a range of cell lines would provide a more complete picture of their relative potencies and inform risk assessments.

References

A Comparative Analysis of Petasitenine and Other Hepatotoxic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of petasitenine and other hepatotoxic pyrrolizidine alkaloids (PAs), focusing on their mechanisms of action, toxicity profiles, and the experimental methods used for their evaluation.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by thousands of plant species worldwide.[1][2] Contamination of food, herbal teas, and animal products with these alkaloids poses a significant risk to human and animal health.[3] The toxicity of PAs is primarily linked to their chemical structure, specifically the presence of an unsaturated necine base, which makes them hepatotoxic, carcinogenic, and genotoxic.[3][4][5] this compound, isolated from Petasites japonicus, is a notable PA known for its carcinogenic and hepatotoxic properties.[6][7]

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids

The hepatotoxicity of PAs varies significantly depending on their chemical structure.[5] Factors such as the type of necine base (retronecine, heliotridine, or otonecine) and the esterification pattern influence their toxic potential.[3][5] Generally, macrocyclic diesters are more toxic than open-chain diesters, which are in turn more toxic than monoesters.[8]

Table 1: Comparative Toxicity of Selected Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidChemical Structure TypeKey Toxic EffectsQuantitative Toxicity Data (Example)
This compound Retronecine-typeHepatotoxicity, Carcinogenicity (hemangioendothelial sarcoma, liver cell adenomas)[7]In rats, a 0.01% solution in drinking water led to liver tumors in 80% of animals surviving beyond 160 days[7].
Monocrotaline Retronecine-typeHepatotoxicity, Pulmonary Arterial HypertensionVmax/Km for metabolic activation is 5.5-fold lower than that of retrorsine, indicating lower bioactivation efficiency[9].
Retrorsine Retronecine-typeHigh HepatotoxicityMore potent than monocrotaline in inducing liver injury and depleting hepatic glutathione[9].
Lasiocarpine Retronecine-typeHepatotoxicity, GenotoxicityHigh cytotoxic potential with an EC50 of 12.6 µM in HepG2-CYP3A4 cells.
Senecionine Retronecine-typeHepatotoxicityCytotoxicity in HepaRG cells is higher than echimidine, heliotrine, and senkirkine[5].
Senkirkine Otonecine-typeHepatotoxicityLower cytotoxicity compared to retronecine-type PAs like senecionine[5].
Intermedine Retronecine-typeDose-dependent cytotoxicity and apoptosis in hepatocytes[10].Induces mitochondrial-mediated apoptosis[10].

Mechanism of Hepatotoxicity

The hepatotoxicity of PAs is a complex process that requires metabolic activation in the liver.

3.1. Metabolic Activation

PAs are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[1] These reactive metabolites can bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage and toxicity.[1][11] The formation of these adducts is a critical step in initiating liver injury.[11]

Metabolic Activation of Pyrrolizidine Alkaloids cluster_liver Hepatocyte PA Pyrrolizidine Alkaloid (Inactive) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->DHPA Detox Detoxification (e.g., Glutathione Conjugation) DHPA->Detox Pathway 1 Adducts Protein & DNA Adducts DHPA->Adducts Pathway 2 Toxicity Hepatotoxicity Adducts->Toxicity

Metabolic activation of PAs in the liver.

3.2. Cellular Signaling Pathways

The formation of pyrrole-protein adducts triggers several downstream signaling pathways that contribute to hepatotoxicity:

  • Oxidative Stress: PAs can induce the excessive production of reactive oxygen species (ROS), leading to an imbalance in the cellular redox state and causing oxidative damage.[4][10]

  • Apoptosis: PAs can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This involves the activation of caspases, which are key executioner enzymes in apoptosis.[4][10]

  • DNA Damage Response: The genotoxic nature of PAs leads to DNA damage, which activates cell cycle regulation processes and DNA damage response pathways.[12]

  • Inflammation and Fibrosis: Chronic exposure to PAs can lead to persistent liver injury, inflammation, and the development of fibrosis and cirrhosis.[12] Hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, is a characteristic feature of PA poisoning.[10]

Apoptotic Signaling in PA-induced Hepatotoxicity cluster_pathway Apoptosis Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PA_Metabolite Reactive PA Metabolite (DHPA) Mitochondria Mitochondria PA_Metabolite->Mitochondria Stress DeathReceptor Death Receptor (e.g., TNFR1) PA_Metabolite->DeathReceptor Ligand Binding CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Executioner Caspases (Caspase-3, -7) Caspase9->Caspase37 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Key signaling pathways leading to apoptosis.

Experimental Protocols for Hepatotoxicity Assessment

The evaluation of PA-induced hepatotoxicity involves a combination of in vitro and in vivo experimental models.

4.1. In Vitro Cytotoxicity Assay

  • Objective: To determine the direct cytotoxic effects of PAs on liver cells.

  • Cell Lines: Primary hepatocytes, HepG2, or HepaRG cells are commonly used.[5][13]

  • Methodology:

    • Cell Culture: Cells are cultured in appropriate media and conditions.

    • Treatment: Cells are exposed to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or by quantifying lactate dehydrogenase (LDH) leakage into the culture medium.[6][14]

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency of the PA.

In Vitro Cytotoxicity Assay Workflow start Start culture Culture Hepatocytes (e.g., HepG2, Primary) start->culture plate Seed Cells into Multi-well Plates culture->plate treat Treat with Pyrrolizidine Alkaloids (Varying Concentrations) plate->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 read->analyze end End analyze->end

Workflow for an in vitro cytotoxicity assay.

4.2. In Vivo Animal Studies

  • Objective: To investigate the systemic hepatotoxic effects of PAs in a living organism.

  • Animal Models: Rats and mice are commonly used.[7][9]

  • Methodology:

    • Acclimatization: Animals are acclimatized to the laboratory conditions.

    • Administration: The test PA is administered to the animals, typically via oral gavage or intraperitoneal injection, at different dose levels.

    • Monitoring: Animals are monitored for clinical signs of toxicity, and body weight is recorded regularly.

    • Sample Collection: At the end of the study, blood and liver tissue samples are collected.

    • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Histopathology: Liver tissues are processed for histopathological examination to assess for necrosis, inflammation, fibrosis, and other pathological changes.[7]

Conclusion

This compound and other 1,2-unsaturated pyrrolizidine alkaloids are potent hepatotoxins that require metabolic activation to exert their toxic effects. The degree of toxicity is highly dependent on their chemical structure. The primary mechanisms of their hepatotoxicity involve the formation of reactive pyrrolic metabolites that lead to cellular adducts, oxidative stress, apoptosis, and DNA damage. Understanding the comparative toxicity and mechanisms of action of different PAs is crucial for risk assessment, the development of potential therapeutics for PA-induced liver injury, and ensuring the safety of food and herbal products.

References

Cross-validation of different analytical methods for Petasitenine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Petasitenine Analysis

This compound, a pyrrolizidine alkaloid (PA) found in plants of the Petasites genus, is of significant interest to researchers and drug development professionals due to its potential hepatotoxicity. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for safety assessment and quality control. This guide provides a comparative overview of the most common analytical methods employed for the determination of this compound and other related pyrrolizidine alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., screening vs. quantification). The following table summarizes the key performance characteristics of each method based on published data for pyrrolizidine alkaloids. It is important to note that direct comparative data for this compound across all platforms is limited; therefore, data for other representative PAs are included to illustrate the capabilities of each technique.

ParameterHPLC-UVGC-MSLC-MS/MSELISA
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass-to-charge ratio.High-resolution separation coupled with highly selective and sensitive mass detection.Antigen-antibody binding for detection and quantification.
Limit of Quantification (LOQ) Generally in the µg/mL range.Typically in the range of 10 µg/kg.[1]0.05 - 2.5 µg/kg.[2][3]Less than 25 µg/kg.[4]
Linearity (R²) >0.99[5][6]>0.99≥ 0.99[7]Good linearity observed.[8]
Precision (%RSD) < 5%[9]Intraday and interday precision are generally acceptable.[10]< 15%[2][3]Intra-assay: < 10%, Inter-assay: < 15%[8]
Recovery (%) 95-105%73.1 - 93.6%[1]64.5 - 112.2%[2][3]88 - 212% for spiked samples.[11]
Throughput ModerateLow to moderateHighHigh
Sample Preparation Extraction, filtration.Extraction, clean-up, derivatization.Extraction, clean-up, filtration.Dilution, possible extraction.
Specificity Lower, potential for interferences.High, but derivatization can be complex.Very high, capable of distinguishing isomers.Variable, depends on antibody cross-reactivity.
Primary Use Quantification of known major components.Broad screening and quantification.Targeted quantification and confirmation.Rapid screening of a large number of samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are generalized experimental protocols for each of the discussed analytical techniques for the analysis of pyrrolizidine alkaloids like this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective quantification of this compound.

Sample Preparation:

  • Extraction: A homogenized sample (e.g., 1-2 grams of plant material) is extracted with an acidic aqueous/organic solution (e.g., 20 mL of 0.05 M sulfuric acid in 50% methanol) using ultrasonication or vortexing.[12][13]

  • Centrifugation: The extract is centrifuged to separate solid debris.

  • Solid-Phase Extraction (SPE) Clean-up: The supernatant is loaded onto a pre-conditioned cation exchange SPE cartridge (e.g., Oasis MCX).[12] The cartridge is washed with water and methanol to remove interferences.

  • Elution: this compound and other PAs are eluted with an ammoniated organic solvent (e.g., 5% ammonia in methanol).[14]

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[13]

Instrumental Analysis:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[12]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed.[15]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Sample Preparation:

  • Extraction and Clean-up: Similar to the initial steps for LC-MS/MS, involving acidic extraction and SPE clean-up.

  • Reduction (for N-oxides): If N-oxides of PAs are of interest, a reduction step is required to convert them to their corresponding free bases.

  • Derivatization: The cleaned-up extract is subjected to a derivatization reaction (e.g., with heptafluorobutyric anhydride) to increase the volatility of the PAs.[1]

  • Final Preparation: The derivatized sample is dissolved in a suitable volatile solvent for GC-MS injection.

Instrumental Analysis:

  • GC Column: A low-polarity capillary column (e.g., 5% phenyl-polymethylsiloxane) is typically used.[16]

  • Carrier Gas: Helium is commonly used as the carrier gas.[17][18]

  • Injection: A splitless injection mode is often employed for trace analysis.[18]

  • Mass Spectrometry: Detection is performed in electron ionization (EI) mode, often using selected ion monitoring (SIM) for enhanced sensitivity.[17][18]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method suitable for the rapid screening of a large number of samples for the presence of PAs.

Assay Procedure (Competitive ELISA):

  • Coating: Microplate wells are coated with a capture antibody specific to the target group of PAs.

  • Sample/Standard Addition: Standards or sample extracts are added to the wells, followed by the addition of an enzyme-conjugated PA.

  • Competitive Binding: The PA in the sample and the enzyme-conjugated PA compete for binding to the limited number of antibody sites.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PA in the sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Acidic Extraction Sample->Extraction Add acidic solvent Centrifugation Centrifugation Extraction->Centrifugation SPE SPE Clean-up Centrifugation->SPE Load supernatant Elution Elution SPE->Elution Wash & Elute FinalPrep Evaporation & Reconstitution Elution->FinalPrep LC LC Separation (C18) FinalPrep->LC Inject MSMS MS/MS Detection (MRM) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for this compound analysis by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Acidic Extraction & Clean-up Sample->Extraction Derivatization Derivatization Extraction->Derivatization FinalPrep Solvent Exchange Derivatization->FinalPrep GC GC Separation FinalPrep->GC Inject MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

Caption: Workflow for this compound analysis by GC-MS.

ELISA_Workflow cluster_assay ELISA Procedure Coating Coat Plate with Antibody Addition Add Sample/Standard & Enzyme-Conjugate Coating->Addition Incubation Competitive Binding Addition->Incubation Washing1 Wash Incubation->Washing1 Substrate Add Substrate Washing1->Substrate Incubation2 Color Development Substrate->Incubation2 Stop Stop Reaction Incubation2->Stop Read Read Absorbance Stop->Read

Caption: Workflow for this compound screening by ELISA.

References

Inter-laboratory Comparison of Petasitenine Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical challenges and methodologies associated with the quantification of petasitenine, a hepatotoxic pyrrolizidine alkaloid (PA). Due to the absence of publicly available inter-laboratory comparison studies specifically for this compound, this document leverages data from proficiency tests on other structurally related PAs to illustrate the current state of analytical performance in this compound class. Detailed experimental protocols for PA analysis are provided, alongside a visualization of the toxicological pathway of this compound, to support research and drug development activities.

Performance in Inter-laboratory Comparison of Pyrrolizidine Alkaloids

While a dedicated proficiency test for this compound is not available, an inter-laboratory comparison study on 35 PAs in black tea and marjoram highlights the performance of analytical laboratories in quantifying this class of compounds.[1] The results for a selection of PAs from this study are summarized below to provide an indication of the expected inter-laboratory variability. The performance of the participating laboratories is evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Data from a Proficiency Test on Pyrrolizidine Alkaloids in Black Tea (Material A)

AnalyteAssigned Value (µg/kg)Standard Deviation for Proficiency Assessment (µg/kg)Number of Laboratories
Echimidine25.55.8624
Europine21.74.9924
Lasiocarpine24.35.5924
Lycopsamine23.05.2924
Retrorsine26.46.0724
Senecionine25.15.7724
Senkirkine23.95.5024

Data sourced from a proficiency test on various food matrices. This compound was not included in the scope of this specific test.[1]

Data from a Proficiency Test on Pyrrolizidine Alkaloids in Marjoram (Material B)

AnalyteAssigned Value (µg/kg)Standard Deviation for Proficiency Assessment (µg/kg)Number of Laboratories
Echimidine10824.824
Europine89.020.524
Lasiocarpine10223.524
Lycopsamine94.621.824
Retrorsine10925.124
Senecionine10423.924
Senkirkine99.222.824

Data sourced from a proficiency test on various food matrices. This compound was not included in the scope of this specific test.[1]

These tables demonstrate the expected level of analytical variability in PA quantification. For both matrices, the standard deviations for proficiency assessment were approximately 23% of the assigned values, indicating a significant but manageable level of inter-laboratory variation.

Experimental Protocols for Pyrrolizidine Alkaloid Quantification

Accurate quantification of PAs like this compound relies on robust analytical methodologies, typically involving extraction from a matrix followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Extraction and Clean-up

A widely used method for the extraction of PAs from plant material involves the following steps, as outlined by the German Federal Institute for Risk Assessment (BfR).[2]

  • Extraction:

    • Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Extract in an ultrasonic bath for 15 minutes.

    • Centrifuge for 10 minutes at 3800 x g and collect the supernatant.

    • Repeat the extraction step on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • Neutralization and Filtration:

    • Neutralize the combined extracts to pH 7 with an ammonia solution.

    • Filter the neutralized extract through a folded filter.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load 10 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 2 x 5 mL of water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PAs with 2 x 5 mL of methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of a methanol/water mixture (typically 5/95, v/v).

    • Filter the reconstituted sample through a 0.2 µm membrane filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides an example of LC-MS/MS conditions suitable for the analysis of PAs.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions (Triple Quadrupole):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Specific MRM transitions for this compound and other PAs need to be optimized on the instrument used.

Visualizing Experimental Workflow and Toxicity Pathway

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Acidic Extraction (0.05 M H2SO4) homogenization->extraction centrifugation Centrifugation extraction->centrifugation neutralization Neutralization (pH 7) centrifugation->neutralization filtration Filtration neutralization->filtration spe Solid-Phase Extraction (C18) filtration->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing

Caption: Experimental workflow for this compound quantification.

Simplified Toxicity Pathway of this compound

This compound, like other toxic PAs, requires metabolic activation to exert its carcinogenic effects.[3][4] The following diagram depicts a simplified pathway from the ingestion of a precursor to the formation of DNA adducts.

toxicity_pathway cluster_ingestion Ingestion & Metabolism cluster_cellular_damage Cellular Damage neothis compound Neothis compound (in Petasites japonicus) This compound This compound neothis compound->this compound Deacetylation metabolic_activation Metabolic Activation (CYP450 in Liver) This compound->metabolic_activation dehydrothis compound Dehydrothis compound (Electrophilic Pyrrolic Ester) metabolic_activation->dehydrothis compound dna DNA dehydrothis compound->dna Alkylation dna_adducts DNA Adducts dna->dna_adducts cancer Hepatocellular Carcinoma dna_adducts->cancer

Caption: Simplified toxicity pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative carcinogenic potency of Petasitenine and other structurally related pyrrolizidine alkaloids (PAs). Pyrrolizidine alkaloids are a large class of natural toxins found in numerous plant species, and their potential for causing cancer, primarily in the liver, is a significant concern for human health. This document summarizes key experimental data, outlines methodologies for carcinogenicity testing, and illustrates the underlying molecular pathways involved.

Quantitative Comparison of Carcinogenic and Genotoxic Potency

The carcinogenic potential of pyrrolizidine alkaloids is intrinsically linked to their chemical structure, which dictates their metabolic activation and ability to damage DNA. The following tables summarize quantitative data from various studies, offering a comparative view of the cytotoxicity and genotoxicity of this compound and its counterparts.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Human Liver Cells

Pyrrolizidine AlkaloidChemical Structure TypeCell LineExposure Time (h)IC50 (µM)Relative Potency Ranking (Cytotoxicity)
This compound OtonecineHepaRGNot specifiedHigh concentration needed for LDH leakageLower
Neothis compoundOtonecineHepaRGNot specifiedHigh concentration needed for LDH leakageLower
LasiocarpineRetronecine (Open Diester)HepG2-CYP3A42412.6[1]Highest
SeneciphyllineRetronecine (Macrocyclic Diester)HepG2-CYP3A42426.2[1]High
RetrorsineRetronecine (Macrocyclic Diester)HepG2-CYP3A4Not specified~10-70[1]High
SenecionineRetronecine (Macrocyclic Diester)HepG2Not specified0.66 mM (IC20)[2]High
RiddelliineRetronecine (Macrocyclic Diester)HepG2-CYP3A4Not specified~10-70[1]Moderate
EchimidineRetronecine (Open Diester)HepG2-CYP3A4Not specified~10-70[1]Moderate
HeliotrineHeliotridine (Monoester)HepG2-CYP3A4Not specified>100[1]Lower
MonocrotalineRetronecine (Macrocyclic Diester)HepG2-CYP3A4Not specified>100[1]Lowest
LycopsamineRetronecine (Monoester)HepG2-CYP3A4Not specified>100[1]Lowest
IntermedineRetronecine (Monoester)HepD24239.39[3]Lower

Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidGenotoxicity EndpointCell Line/SystemBenchmark Dose Lower Confidence Limit (BMDL) (µM)Relative Potency Ranking (Genotoxicity)
RetrorsineγH2AX formationHepG2-CYP3A40.14[1]Highest
SeneciphyllineγH2AX formationHepG2-CYP3A40.14[1]Highest
LasiocarpineNot specifiedMetabolically competent cells0.01–8.5[1]High
RiddelliineNot specifiedMetabolically competent cells0.01–8.5[1]High
HeliotrineNot specifiedMetabolically competent cells0.01–8.5[1]Moderate
MonocrotalineNot specifiedMetabolically competent cells25-154[1]Lower
LycopsamineγH2AX formationHepG2-CYP3A4>62[1]Lowest

Experimental Protocols for Carcinogenicity Assessment

The evaluation of the carcinogenic potential of substances like this compound relies on standardized and rigorous long-term animal bioassays. The following outlines a typical experimental protocol based on the OECD Guideline 451 for Carcinogenicity Studies, supplemented with details from a specific study on this compound.

Objective: To determine the carcinogenic potential of a test substance after prolonged and repeated exposure.

Test System:

  • Species: Typically rats and mice. For this compound, ACI rats were used[4].

  • Sex: Both males and females.

  • Group Size: At least 50 animals of each sex per dose group and control group[5].

Administration of the Test Substance:

  • Route of Administration: The route should be relevant to potential human exposure. For this compound, it was administered in the drinking water[4]. Other common routes include oral gavage and dietary administration[5].

  • Dose Levels: A minimum of three dose levels plus a concurrent control group are used[5]. In the this compound study, concentrations of 0.05% and 0.01% in drinking water were used[4]. The highest dose should induce signs of toxicity without significantly altering the normal lifespan of the animals.

  • Duration of Exposure: For rodents, the study duration is typically 24 months[5]. The this compound study observed animals that survived beyond 160 days for tumor development[4].

Observations and Examinations:

  • Clinical Observations: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Biochemistry: Conducted at terminal sacrifice.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

Data Analysis:

  • Statistical analysis is performed to determine the significance of any observed tumors. The incidence of tumors in the treated groups is compared to the control group.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Carcinogenesis

The carcinogenicity of pyrrolizidine alkaloids is initiated by their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can bind to DNA, forming DNA adducts, which are a critical step in the initiation of cancer. The subsequent cellular response to this DNA damage involves complex signaling pathways.

Pyrrolizidine_Alkaloid_Carcinogenesis PA Pyrrolizidine Alkaloids (e.g., this compound) Metabolism Metabolic Activation (CYP450 in Liver) PA->Metabolism ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine) Metabolism->ReactiveMetabolites DNA_Adducts DNA Adduct Formation ReactiveMetabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Repair_Failure DNA Repair Failure DNA_Damage->Repair_Failure p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Mutations Gene Mutations Repair_Failure->Mutations Carcinogenesis Hepatocarcinogenesis Mutations->Carcinogenesis

Caption: PA-induced carcinogenesis pathway.

The formation of DNA adducts by reactive metabolites of pyrrolizidine alkaloids triggers a DNA damage response, primarily mediated by the ATM and ATR kinases. This, in turn, activates the tumor suppressor protein p53. Activated p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired. However, if the DNA damage is not properly repaired, it can lead to mutations in critical genes, such as p53 itself, which can drive the process of hepatocarcinogenesis[6][7]. Studies have shown that PAs can induce mutations in the p53 gene in mouse liver tumors[6].

Experimental Workflow for Assessing Carcinogenic Potency

The overall process for determining the carcinogenic potency of a compound like this compound involves a multi-step approach, from initial in vitro screening to long-term in vivo studies.

Carcinogenicity_Assessment_Workflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Genotoxicity Assays (e.g., Ames test, Comet assay) start->in_vitro cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH release) start->cytotoxicity short_term Short-Term In Vivo Studies (Dose-range finding) in_vitro->short_term cytotoxicity->short_term long_term Long-Term Carcinogenicity Bioassay (e.g., OECD 451) short_term->long_term histopathology Histopathological Analysis of Tissues long_term->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis potency Carcinogenic Potency Determination (e.g., TD50 calculation) data_analysis->potency end End: Risk Assessment potency->end

Caption: Workflow for carcinogenicity assessment.

References

Comparative Cytotoxicity of Petasitenine Across Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the cytotoxic effects of Petasitenine, a naturally occurring pyrrolizidine alkaloid, on various cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available experimental data, detailed methodologies, and insights into its mechanism of action.

Executive Summary

This compound, an otonecine-type pyrrolizidine alkaloid isolated from Petasites japonicus, has demonstrated notable cytotoxic and carcinogenic properties.[1][2] While in vivo studies have established its hepatotoxicity in rats, in vitro data on its effects across different cell lines remain limited.[1] This guide consolidates the available quantitative data, outlines the experimental protocols used for its assessment, and visualizes its proposed mechanism of action. The primary focus of in vitro research has been on the human hepatocyte-like cell line, HepaRG, given the liver is the main target of pyrrolizidine alkaloid toxicity.[3][4]

Data Presentation: Cytotoxicity of this compound

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a range of cell lines is not extensively available in the current body of scientific literature. The most detailed in vitro study to date has utilized the HepaRG cell line to assess cytotoxicity.

Cell LineAssay TypeEndpointResultCitation
HepaRG (Human hepatocyte-like)LDH Leakage AssayCell Membrane IntegrityDose-dependent increase in LDH leakage[3][5]

Note: Specific IC50 values for this compound in HepaRG or other common cancer cell lines (e.g., A549, MCF-7, HeLa) have not been reported in the reviewed literature. One study that screened various pyrrolizidine alkaloids against a panel of cancer cell lines (CHO, CT26, SW480, HeLa, SkMel25, SkMel28) did not find this compound to be significantly active and thus did not report quantitative data.[6]

Experimental Protocols

The following is a detailed methodology for the Lactate Dehydrogenase (LDH) leakage assay, a common method for quantifying cytotoxicity, as adapted from studies on this compound and other pyrrolizidine alkaloids.[3][7][8][9][10][11]

Objective: To determine the cytotoxicity of this compound by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • HepaRG cells

  • Cell culture medium (e.g., William’s E Medium supplemented with fetal bovine serum, penicillin-streptomycin, and hydrocortisone hemisuccinate)

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Positive control (e.g., Lysis solution provided with the kit)

  • Vehicle control (medium with solvent)

  • Microplate reader

Procedure:

  • Cell Seeding: HepaRG cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach and differentiate for a specific period, typically 24 hours, in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control and a positive control (for maximum LDH release) are also included.

  • Incubation: The plates are incubated for a defined exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, the plates are centrifuged to pellet the cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: The reaction mixture from the LDH assay kit is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of a substrate into a colored formazan product.

  • Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. A reference wavelength (e.g., 680 nm) is also measured to subtract background absorbance.

  • Data Analysis: The cytotoxicity is calculated as a percentage of the maximum LDH release (positive control), after subtracting the background absorbance from the untreated cells (spontaneous LDH release).

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed toxicological pathway of this compound and a typical experimental workflow for assessing its cytotoxicity.

Petasitenine_Toxicity_Pathway Proposed Toxicological Pathway of this compound This compound This compound (Otonecine-type PA) Metabolic_Activation Metabolic Activation (Hepatic CYPs) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Metabolic_Activation->Reactive_Metabolites Macromolecule_Binding Binding to Cellular Macromolecules Reactive_Metabolites->Macromolecule_Binding DNA_Adducts DNA Adducts & Cross-linking Macromolecule_Binding->DNA_Adducts Protein_Adducts Protein Adducts Macromolecule_Binding->Protein_Adducts Genotoxicity Genotoxicity & Mutagenicity DNA_Adducts->Genotoxicity Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction Cytotoxicity Cytotoxicity Genotoxicity->Cytotoxicity Cellular_Dysfunction->Cytotoxicity

Caption: Proposed toxicological pathway of this compound.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepaRG) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep This compound Stock Solution Treatment Treat with this compound (and controls) Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Supernatant_Transfer Transfer Supernatant Incubation->Supernatant_Transfer LDH_Reaction Add LDH Reagents Supernatant_Transfer->LDH_Reaction Measure_Absorbance Measure Absorbance (490nm) LDH_Reaction->Measure_Absorbance Data_Analysis Calculate % Cytotoxicity Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

References

Validation of Petasitenine as a Biomarker for Toxic Plant Ingestion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ingestion of toxic plants containing pyrrolizidine alkaloids (PAs) poses a significant health risk to both humans and livestock, necessitating the development of reliable biomarkers for exposure and diagnosis. Petasitenine, a carcinogenic otonecine-type PA found in plants of the Petasites genus, such as butterbur (Petasites japonicus), has been a subject of toxicological concern.[1] This guide provides a comparative analysis of this compound as a potential biomarker for toxic plant ingestion, contrasting it with the more established class of biomarkers, pyrrole-protein adducts. Experimental data and methodologies are presented to offer a comprehensive overview for researchers in the field.

This compound vs. Pyrrole-Protein Adducts: A Comparative Analysis

The ideal biomarker for toxic plant ingestion should be specific, sensitive, and readily measurable in biological fluids. The validation of such a biomarker requires robust analytical methods and a clear understanding of its toxicokinetics and mechanism of action.

This compound

This compound is a direct indicator of exposure to Petasites species. Its detection in biological samples would confirm the ingestion of this specific toxic plant. Following ingestion of Petasites japonicus, the less toxic neothis compound is rapidly absorbed and metabolized into the more toxic and carcinogenic this compound.[2][3][4][5] Pharmacokinetic modeling based on rat studies suggests that after oral administration, this compound is slowly cleared from the plasma, indicating a potential window for detection.[3][4]

However, the direct validation of this compound as a routine biomarker is not extensively documented in the scientific literature. While analytical methods for its detection in food matrices exist, specific protocols and performance data for its quantification in human or animal biological samples (e.g., blood, urine) are not well-established.[6]

Pyrrole-Protein Adducts

A more broadly accepted approach for biomarker development for PA exposure involves the detection of pyrrole-protein adducts.[7][8][9] The toxicity of PAs, including this compound, is mediated by their metabolic activation in the liver by cytochrome P450 enzymes.[8][9] This process generates highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids) that bind covalently to cellular macromolecules, such as proteins and DNA, forming adducts.[8][9][10]

These pyrrole-protein adducts are considered mechanism-based biomarkers because their formation is a key step in PA-induced hepatotoxicity.[8][9] They are not specific to this compound but are indicative of exposure to any toxic PA. Methods for the detection and quantification of these adducts in blood samples are well-developed and have been applied in clinical settings to diagnose PA-induced liver injury.[7][9] Furthermore, pyrrole-hemoglobin adducts and urinary pyrrole-amino acid adducts are being explored as non-invasive biomarkers with the potential for longer detection windows.[7][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and pyrrole-protein adducts as biomarkers. It is important to note that direct comparative studies are limited, and data for this compound as a validated biomarker in biological fluids are scarce.

Parameter This compound Pyrrole-Protein Adducts References
Biomarker Type Direct (Parent Compound)Mechanism-Based (Metabolic Adduct)[2][8]
Specificity Specific to Petasites species ingestionGeneral for toxic Pyrrolizidine Alkaloid exposure[2][8]
Matrix Plasma (predicted), FoodBlood (serum/plasma), Liver tissue, Hemoglobin, Urine[3][6][7][9][11]
Half-life Slow clearance from plasma observed in ratsLonger persistence, especially hemoglobin adducts[3][7]
Validation Status Limited validation in biological samplesValidated in animal models and human cases[3][7][9]

Analytical Method Performance

Parameter UHPLC-MS/MS for this compound (in food matrices) UHPLC-MS/MS for Pyrrole-Protein Adducts (in blood) References
Linearity Good linearity with high correlation coefficientsEstablished calibration curves for quantification[6][11]
LOD/LOQ Method-dependent, established for food analysisSensitive detection at low levels[6][11]
Accuracy & Precision Challenges with recovery due to polarity and bindingGood accuracy and precision reported[6][7]

Experimental Protocols

Analysis of this compound in Food Matrices by UHPLC-MS/MS

This protocol is adapted from methods for analyzing PAs in complex matrices and would require validation for biological samples.

  • Sample Preparation:

    • Homogenize the sample.

    • Extract with an acidic aqueous solution (e.g., 2% formic acid in water).

    • Centrifuge to separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition the cartridge with methanol and water.

    • Load the sample extract.

    • Wash with an optimized rinsing solution to remove interferences. Note: this compound recovery can be challenging due to its high pKa, requiring careful optimization of this step.[6]

    • Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • UHPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent.

    • Inject into a UHPLC system coupled to a tandem mass spectrometer.

    • Use a C18 column with a gradient elution of mobile phases such as methanol and ammonium acetate in water.[6]

    • Detect and quantify using multiple reaction monitoring (MRM) in positive ion mode.

Analysis of Pyrrole-Protein Adducts in Blood

  • Sample Preparation:

    • Collect whole blood, serum, or plasma.

    • For hemoglobin adducts, isolate red blood cells.

  • Derivatization:

    • A common method involves the cleavage of the thiol linkage of the pyrrole-protein adducts using silver nitrate in acidic ethanol.

    • This reaction releases a stable derivative, such as 7,9-diethoxy-DHP, which can be quantified.

  • UHPLC-MS/MS Analysis:

    • Inject the derivatized sample into the UHPLC-MS/MS system.

    • Use an appropriate column and mobile phase gradient for separation.

    • Quantify the derivative using a stable isotope-labeled internal standard for improved accuracy.

Visualizing Pathways and Workflows

Toxicity Pathway of this compound

Petasitenine_Toxicity_Pathway cluster_ingestion Ingestion & Metabolism cluster_toxicity Cellular Toxicity Petasites_japonicus Petasites japonicus ingestion Neothis compound Neothis compound Petasites_japonicus->Neothis compound Contains This compound This compound Neothis compound->this compound Deacetylation CYP450 Cytochrome P450 This compound->CYP450 Metabolic Activation (Liver) Reactive_Metabolites Reactive Pyrrolic Metabolites (DHPAs) CYP450->Reactive_Metabolites Protein_Adducts Pyrrole-Protein Adducts (Biomarker) Reactive_Metabolites->Protein_Adducts DNA_Adducts Pyrrole-DNA Adducts Reactive_Metabolites->DNA_Adducts Hepatotoxicity Hepatotoxicity (e.g., HSOS, Carcinogenesis) Protein_Adducts->Hepatotoxicity DNA_Adducts->Hepatotoxicity

Caption: Metabolic activation and toxicity pathway of this compound.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_validation Validation & Comparison Sample_Collection Biological Sample Collection (Blood, Urine) Sample_Preparation Extraction / Derivatization Sample_Collection->Sample_Preparation UHPLC_MSMS UHPLC-MS/MS Analysis Sample_Preparation->UHPLC_MSMS Quantification Quantification of This compound or Adducts UHPLC_MSMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Performance_Metrics Performance Metrics (Sensitivity, Specificity, etc.) Data_Analysis->Performance_Metrics Comparison Comparison with Alternative Biomarkers Data_Analysis->Comparison Final_Validation Biomarker Validation Performance_Metrics->Final_Validation Comparison->Final_Validation

Caption: General workflow for the validation of a toxic ingestion biomarker.

Conclusion

The validation of this compound as a specific biomarker for the ingestion of toxic Petasites plants is an area that requires further research. While its presence in plasma is suggested by toxicokinetic models, a lack of validated analytical methods and performance data for biological samples limits its current utility. In contrast, pyrrole-protein adducts are well-established, mechanism-based biomarkers for general exposure to toxic pyrrolizidine alkaloids. These adducts benefit from validated analytical protocols and have been successfully used to diagnose PA-induced liver injury in humans.

For researchers and drug development professionals, focusing on the detection of pyrrole-protein adducts currently represents a more robust and reliable strategy for assessing PA exposure. Future studies should aim to develop and validate sensitive methods for the direct quantification of this compound and its specific metabolites in biological fluids. Such studies would enable a direct comparison of its performance against the established pyrrole-protein adduct biomarkers and would be invaluable for a more precise diagnosis of poisoning by Petasites species.

References

A Comparative Metabolomics Guide to Petasitenine-Induced Liver Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the metabolic consequences of petasitenine-induced liver damage. While direct comparative metabolomics studies on this compound are not extensively available in the public domain, this document synthesizes known information about this compound's hepatotoxicity and general metabolomic approaches for studying drug-induced liver injury (DILI). We propose a hypothetical comparative study to illustrate the expected metabolic perturbations and outline the experimental protocols required for such an investigation.

Introduction to this compound-Induced Hepatotoxicity

This compound, a pyrrolizidine alkaloid found in plants of the Petasites genus, is a known hepatotoxin.[1] It is a carcinogenic metabolite of neothis compound. Like other toxic pyrrolizidine alkaloids, this compound requires metabolic activation in the liver by cytochrome P450 enzymes to exert its toxic effects.[2] This bioactivation leads to the formation of reactive pyrrolic esters that can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage, apoptosis, and necrosis.[3][4] Chronic exposure to low levels of hepatotoxic pyrrolizidine alkaloids can result in liver cirrhosis and cancer.[5]

Proposed Comparative Metabolomics Study

To elucidate the specific metabolic pathways perturbed by this compound, a comparative metabolomics study is proposed. This study would compare the metabolic profiles of a this compound-treated group with a control group.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (n=8 per group).

  • Treatment Group: Administered this compound orally at a dose known to induce sub-chronic liver injury.

  • Control Group: Administered vehicle (e.g., water or saline) orally.

  • Duration: 28 days of daily administration.

  • Sample Collection: Blood (serum/plasma), urine, and liver tissue samples collected at the end of the study.

Potential Biomarkers and Affected Pathways

Based on metabolomics studies of other hepatotoxins, several classes of metabolites are expected to be altered in response to this compound-induced liver damage.[6][7] These alterations reflect disturbances in key hepatic functions such as energy metabolism, amino acid metabolism, bile acid metabolism, and lipid metabolism.

Table 1: Potential Metabolite Biomarkers in this compound-Induced Liver Damage (Hypothetical Data)

Metabolite ClassPotential BiomarkersExpected Change in this compound GroupBiological Implication
Amino Acids Glycine, Alanine, Valine, LeucineProtein degradation, impaired amino acid metabolism
OrnithineDisruption of the urea cycle
Bile Acids Cholic acid, Lithocholic acidCholestasis, impaired bile acid synthesis and transport
Lipids Acylcarnitines (short-, medium-, long-chain)Mitochondrial dysfunction, impaired fatty acid β-oxidation
Phosphatidylcholines, SphingomyelinsCell membrane damage, apoptosis
Steroids 11β-hydroxyandrosterone, EpiandrosteroneDisrupted steroid hormone metabolism
Carbohydrates GlucoseImpaired gluconeogenesis and glycogenolysis
LactateShift to anaerobic glycolysis due to mitochondrial damage
Nucleotides Uridine monophosphate (UMP), Uridine diphosphate (UDP)-glucoseIncreased RNA turnover and cellular stress response

Experimental Protocols

Sample Preparation
  • Serum/Plasma: Thaw samples on ice. Precipitate proteins using a cold solvent mixture (e.g., methanol:acetonitrile:water). Centrifuge to pellet the protein and collect the supernatant for analysis.

  • Urine: Thaw samples on ice. Centrifuge to remove any particulate matter. Dilute with water prior to analysis.

  • Liver Tissue: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold solvent (e.g., methanol). Centrifuge to remove tissue debris and collect the supernatant.

Metabolomic Analysis
  • Mass Spectrometry (MS): Utilize Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for broad profiling of metabolites. Both positive and negative ionization modes should be used to capture a wide range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ 1H-NMR spectroscopy for the detection and quantification of highly abundant metabolites, particularly in urine.

Data Analysis
  • Data Preprocessing: Raw data from MS and NMR should be processed for peak picking, alignment, and normalization.

  • Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ significantly between the this compound-treated and control groups.

  • Biomarker Identification: Putative biomarkers should be identified by comparing their mass-to-charge ratio and retention time (for MS) or chemical shifts (for NMR) to online databases (e.g., METLIN, HMDB). Confirmation should be done using authentic chemical standards.

  • Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways that are significantly impacted by this compound treatment.

Visualizations

Experimental Workflow

G cluster_0 Animal Study cluster_1 Sample Processing cluster_2 Metabolomic Analysis cluster_3 Data Analysis Animal Model Animal Model This compound Group (n=8) This compound Group (n=8) Animal Model->this compound Group (n=8) Control Group (n=8) Control Group (n=8) Animal Model->Control Group (n=8) Dosing (28 days) Dosing (28 days) This compound Group (n=8)->Dosing (28 days) Control Group (n=8)->Dosing (28 days) Sample Collection Sample Collection Dosing (28 days)->Sample Collection Serum/Plasma Serum/Plasma Sample Collection->Serum/Plasma Urine Urine Sample Collection->Urine Liver Tissue Liver Tissue Sample Collection->Liver Tissue Metabolite Extraction Metabolite Extraction Serum/Plasma->Metabolite Extraction Urine->Metabolite Extraction Liver Tissue->Metabolite Extraction UPLC-MS UPLC-MS Metabolite Extraction->UPLC-MS NMR NMR Metabolite Extraction->NMR Data Processing Data Processing UPLC-MS->Data Processing NMR->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biomarker ID Biomarker ID Statistical Analysis->Biomarker ID Pathway Analysis Pathway Analysis Biomarker ID->Pathway Analysis

Caption: Proposed experimental workflow for comparative metabolomics of this compound.

Signaling Pathways in this compound-Induced Hepatotoxicity

G This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes Metabolic Activation Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP450 Enzymes->Reactive Pyrrolic Esters DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Pyrrolic Esters->Mitochondrial Dysfunction Cellular Damage Cellular Damage DNA Adducts->Cellular Damage Protein Adducts->Cellular Damage Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress->Cellular Damage Liver Injury Liver Injury Apoptosis->Liver Injury Cellular Damage->Liver Injury

Caption: Key signaling pathways in this compound-induced liver injury.

Conclusion

This guide outlines a proposed framework for the comparative metabolomic analysis of this compound-induced liver damage. By identifying and quantifying changes in the metabolome, researchers can gain a deeper understanding of the mechanisms of this compound toxicity. The identified biomarkers could serve as sensitive and specific indicators of liver injury, aiding in the development of diagnostic tools and therapeutic interventions for pyrrolizidine alkaloid poisoning. Further experimental validation is necessary to confirm the specific metabolic signature of this compound hepatotoxicity.

References

Unraveling the Cytotoxic Puzzle: A Comparative Guide to the Structural Activity Relationship of Petasitenine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of petasitenine, a carcinogenic pyrrolizidine alkaloid (PA), and its naturally occurring derivatives. While a comprehensive library of synthetic this compound analogues with corresponding cytotoxicity data remains to be published, this guide synthesizes the current knowledge to provide a comparative overview, supported by experimental protocols and pathway visualizations.

This compound, an otonecine-type pyrrolizidine alkaloid isolated from plants of the Petasites genus, is a known hepatotoxin and carcinogen.[1][2] Its toxicity, like that of other PAs, is intrinsically linked to its chemical structure. The core features responsible for the toxicological profile of these alkaloids include the unsaturation in the necine base and the nature of the ester side chains.[3] This guide will compare this compound with its common derivatives, neothis compound and senkirkine, also found in Petasites japonicus, and discuss the broader SAR principles governing the activity of otonecine-type PAs.

Comparative Overview of this compound and its Natural Derivatives

While extensive quantitative data from a systematic study on a series of this compound derivatives is not currently available in the public domain, we can compile a comparative table based on existing literature, including qualitative observations and in silico predictions. This compound and its derivatives require metabolic activation by cytochrome P450 enzymes in the liver to exert their toxic effects. This activation transforms them into reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

CompoundStructureKey Structural FeaturesSummary of Biological Activity
This compound Otonecine-type PA- Unsaturated necine base- Macrocyclic diester- Carcinogenic in rats, inducing liver tumors.[1][2]- In vitro hepatotoxicity observed at high concentrations in HepaRG cells, causing lactate dehydrogenase leakage.[4]- Predicted to have developmental toxicity potential and a low oral LD50 in rats.[3]
Neothis compound Otonecine-type PA- Acetylated derivative of this compound- Rapidly absorbed and metabolized to the carcinogenic this compound in vivo.[4]- Shows in vitro hepatotoxicity at high concentrations.[4]
Senkirkine Otonecine-type PA- Structurally similar to this compound- Exhibits hepatotoxicity in vitro, causing lactate dehydrogenase leakage from HepaRG cells.[5]

General Structural Activity Relationships of Otonecine-Type Pyrrolizidine Alkaloids

The biological activity of this compound and its derivatives is governed by the principles of SAR that apply to otonecine-type PAs in general. Key structural determinants of toxicity include:

  • Unsaturated Necine Base: The 1,2-double bond in the necine base is a crucial requirement for metabolic activation to the toxic pyrrolic esters. Saturated PAs are generally considered non-toxic.[3]

  • Esterification: The presence of ester groups at the C7 and C9 positions is essential for activity. The nature of the necic acid (the acid moiety of the ester) significantly influences the degree of toxicity.

  • Macrocyclic Diesters: For retronecine-type PAs, 12-membered macrocyclic diesters have been shown to exhibit higher cytotoxicity than monoesters. This principle is likely to extend to otonecine-type PAs like this compound.[3]

  • Branching in the Necic Acid: The presence of branched carbon chains in the ester side chains is a characteristic feature of highly toxic PAs.[5]

Experimental Protocols

A fundamental technique for evaluating the cytotoxicity of compounds like this compound and its derivatives is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Detailed Protocol for MTT Cytotoxicity Assay on HepG2 Cells

1. Cell Seeding:

  • Culture human hepatoma (HepG2) cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).
  • Make serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • After the incubation period, prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium containing MTT from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group using the following formula:
  • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Mechanism and Workflow

To better understand the processes involved in the activity of this compound and its evaluation, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow.

metabolic_activation This compound This compound (Otonecine-type PA) CYP450 Cytochrome P450 Enzymes (in Liver) This compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Ester (Dehydrothis compound) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Pyrrole-Macromolecule Adducts Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation of this compound leading to cellular toxicity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed HepG2 Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add this compound Derivatives (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for evaluating the cytotoxicity of this compound derivatives.

References

Petasitenine versus its precursor neopetasitenine: a toxicological comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitenine and its precursor, neothis compound, are pyrrolizidine alkaloids found in plants of the Petasites genus, commonly known as butterbur. While these plants have a history of use in traditional medicine, the presence of these alkaloids raises significant toxicological concerns. This compound is a known hepatocarcinogenic compound.[1] This guide provides a comparative toxicological overview of this compound and neothis compound, summarizing available experimental data and methodologies to inform research and drug development professionals. The primary toxicological concern with neothis compound is its rapid metabolic conversion to the more toxic this compound.[2][3]

Data Presentation

Cytotoxicity Data

In vitro studies utilizing human hepatocyte-like HepaRG cells have demonstrated the cytotoxic potential of both this compound and neothis compound. The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, was observed to be dose-dependent for both compounds.[2]

CompoundCell LineAssayObservationReference
This compoundHepaRGLDH LeakageDose-dependent increase in LDH leakage, indicating cytotoxicity.[2]
Neothis compoundHepaRGLDH LeakageDose-dependent increase in LDH leakage, indicating cytotoxicity.[2]
Carcinogenicity Data

Long-term in vivo studies in rats have established the carcinogenic potential of this compound. Administration of this compound in drinking water led to severe liver damage and the development of tumors.[4]

CompoundSpeciesDosing RegimenPathological FindingsTumor IncidenceReference
This compoundACI Rats0.05% in drinking water for 72 daysNecrosis, hemorrhage, and remarkable proliferation of the bile ducts in the liver.All animals died or were sacrificed in a moribund condition before tumor development could be fully assessed at this high dose.[4]
This compoundACI Rats0.01% in drinking water for over 160 days-8 out of 10 animals developed liver tumors (5 hemangioendothelial sarcomas, 5 liver cell adenomas; 2 had both).[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Leakage Assay

This protocol is based on the methodology used to assess the hepatotoxicity of this compound and neothis compound in HepaRG cells.[2]

  • Cell Culture: Human hepatocyte-like HepaRG cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere and differentiate.

  • Treatment: Cells are exposed to various concentrations of this compound or neothis compound for a specified period (e.g., 24 hours). A vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent) are included.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.

  • LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction where the LDH-catalyzed conversion of lactate to pyruvate is linked to the reduction of a tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured spectrophotometrically. The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a detergent).

In Vivo Carcinogenicity Study of this compound in Rats

The following protocol is based on the study that established the carcinogenicity of this compound.[4]

  • Animal Model: Male and female ACI rats are used.

  • Housing and Diet: Animals are housed under standard laboratory conditions with free access to food and water.

  • Test Substance Administration: this compound is dissolved in the drinking water at different concentrations (e.g., 0.05% and 0.01%). A control group receives untreated drinking water.

  • Duration of Study: The study is conducted for a long-term period (e.g., over 160 days) to allow for tumor development.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are recorded regularly.

  • Pathology: At the end of the study, or when animals become moribund, a complete necropsy is performed. Organs, particularly the liver, are examined for gross abnormalities. Tissues are collected, fixed in formalin, and processed for histopathological examination to identify neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence and types of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.

Mandatory Visualization

metabolic_conversion Neothis compound Neothis compound (Precursor) Metabolism Metabolic Conversion (in vivo) Neothis compound->Metabolism Rapid Absorption & Conversion This compound This compound (Carcinogenic Metabolite) Metabolism->this compound

Metabolic activation of neothis compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HepaRG_cells HepaRG Cells Treatment_vitro Treatment with this compound or Neothis compound HepaRG_cells->Treatment_vitro LDH_assay LDH Leakage Assay Treatment_vitro->LDH_assay Cytotoxicity_data Cytotoxicity Data LDH_assay->Cytotoxicity_data Rats ACI Rats Treatment_vivo Oral Administration of this compound Rats->Treatment_vivo Observation Long-term Observation Treatment_vivo->Observation Pathology Histopathology Observation->Pathology Carcinogenicity_data Carcinogenicity Data Pathology->Carcinogenicity_data

Experimental workflow for toxicological assessment.

Conclusion

The available evidence strongly indicates that this compound is a hepatotoxic and carcinogenic pyrrolizidine alkaloid. Its precursor, neothis compound, undergoes rapid metabolic conversion to this compound in vivo, and therefore, its toxicity is intrinsically linked to that of its metabolite. Both compounds exhibit cytotoxicity in human liver cells in vitro. A significant data gap exists regarding the acute toxicity (LD50) and a detailed comparative genotoxicity profile of neothis compound. Further research is warranted to fully characterize the toxicological profile of neothis compound and to elucidate the specific signaling pathways involved in the toxicity of both compounds. This information is critical for the risk assessment of botanical products containing these alkaloids and for the development of any potential therapeutic applications of related compounds.

References

A Comparative Guide to the Efficacy of Extraction Techniques for Petasitenine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of various techniques for extracting petasitenine and other pyrrolizidine alkaloids (PAs), a class of compounds known for their potential therapeutic applications and inherent toxicity[1][2]. The efficacy of extraction is a key determinant of the final yield and purity of the target alkaloids.

This comparison focuses on both traditional and modern extraction methods, presenting supporting experimental data where available. The methodologies for key experiments are detailed to allow for replication and further investigation.

Comparison of Extraction Techniques

Various methods have been employed for the extraction of pyrrolizidine alkaloids from plant matrices, each with its own set of advantages and disadvantages. These techniques range from conventional solvent-based methods to more advanced, technology-driven approaches. The choice of method can significantly impact the extraction efficiency, yield, and purity of the alkaloids obtained[1][2]. Common techniques include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE)[3][4][5].

The efficiency of these methods can vary depending on the specific plant material, the target alkaloids, and the solvent system used. For instance, modern techniques like Accelerated Solvent Extraction (ASE) and MAE have shown significantly better performance than traditional methods like maceration and Soxhlet extraction in terms of yield and purity for general alkaloid extraction[4].

Data Presentation

The following table summarizes the quantitative data from various studies on the extraction of alkaloids, providing a comparative overview of the different techniques.

Extraction TechniquePlant Material/TargetKey FindingsReference
Supercritical Fluid Extraction (SFE) Senecio species (PAs)SFE with MeOH/CO2 yielded higher recovery compared to traditional Soxhlet extraction.[6][7] At the second SFE step, recoveries were about 60% above those of Soxhlet extraction.[6][6][7]
Accelerated Solvent Extraction (ASE) Various medicinal plants (Alkaloids)ASE produced the highest average alkaloid yield (2.63%) and purity (88.8%).[4][4]
Microwave-Assisted Extraction (MAE) Various medicinal plants (Alkaloids)MAE showed a high average alkaloid yield (2.50%) and purity (88.2%).[4] It offers shorter extraction times, less solvent consumption, and higher extraction rates.[8][4][8]
Soxhlet Extraction Senecio species (PAs)A classical method, but time-consuming (4h) and requires large amounts of solvent.[6] Prolonged use at high temperatures can lead to a decrease in PA yield.[3][3][6]
Maceration Various medicinal plants (Alkaloids)Lowest extraction efficiency with an average yield of 1.19% and purity of 67.9%.[4][4]
Ultrasound-Assisted Extraction (UAE) Petasites hybridus (Phenolic compounds)Effective for the extraction of bioactive compounds, with efficiency influenced by solvent choice, time, and temperature.[9][9]

Note: The data presented is a summary from different studies and may not be directly comparable due to variations in plant material, specific alkaloids targeted, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key extraction techniques discussed.

1. Supercritical Fluid Extraction (SFE) of Pyrrolizidine Alkaloids

  • Plant Material Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.[3]

  • Apparatus: A home-assembled or commercial SFE apparatus is used.

  • Extraction Procedure:

    • A specific amount of the powdered plant material is placed into the extraction cartridge.

    • A modifier, such as methanol (MeOH), is added directly to the cartridge.[6]

    • The extraction is carried out using supercritical CO2 modified with the chosen solvent.

    • Typical conditions are set at a specific temperature (e.g., 55°C) and pressure (e.g., 15 MPa).[7]

    • The extracted alkaloids are collected in a suitable solvent (e.g., CH2Cl2) for subsequent analysis by gas chromatography (GC) or other analytical methods.[6]

2. Microwave-Assisted Extraction (MAE) of Alkaloids

  • Plant Material Preparation: Air-dried and powdered plant material is used.

  • Apparatus: A microwave extraction system.

  • Extraction Procedure:

    • The powdered plant material is placed in a quartz extraction vessel with a suitable solvent.

    • The vessel is subjected to microwave irradiation at a specified power (e.g., 700W) and for a short duration (e.g., 70 seconds).[10]

    • After extraction, the vessel is allowed to cool to room temperature.

    • The extract is then centrifuged, and the supernatant is collected and evaporated to dryness under a vacuum.[11]

3. Ultrasound-Assisted Extraction (UAE) / Sonication

  • Plant Material Preparation: The plant material is ground into a powder.

  • Apparatus: An ultrasonic bath or probe sonicator.

  • Extraction Procedure:

    • A specific weight of the plant material (e.g., 2.0 g) is placed in a centrifuge tube.

    • An extraction solution (e.g., 20 mL of aqueous sulphuric acid) is added to the sample.[12]

    • The sample is sonicated in an ultrasonic bath for a defined period (e.g., 15 minutes) at ambient temperature.[12]

    • The mixture is then centrifuged (e.g., for 10 min at 3800 x g), and the supernatant is collected.[12]

    • The extraction process can be repeated on the remaining solid material to maximize yield.[12]

4. Classical Soxhlet Extraction

  • Plant Material Preparation: The plant material is dried and coarsely powdered.

  • Apparatus: A Soxhlet extractor.

  • Extraction Procedure:

    • A sample of the plant material (e.g., 10 g) is placed in a thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The extraction is performed with a suitable solvent, such as methanol (MeOH), for an extended period (e.g., 4 hours).[6]

    • The solvent is heated, vaporizes, condenses, and drips back onto the sample, repeatedly extracting the alkaloids.

    • After extraction, the solvent is evaporated to obtain the crude alkaloid extract.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the different extraction techniques.

Extraction_Technique_Comparison cluster_input Input cluster_extraction Extraction Methods cluster_output Analysis & Comparison Plant_Material Dried & Ground Petasites Plant Material SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE MAE Microwave-Assisted Extraction (MAE) Plant_Material->MAE UAE Ultrasound-Assisted Extraction (UAE) Plant_Material->UAE Soxhlet Soxhlet Extraction Plant_Material->Soxhlet Crude_Extract Crude Alkaloid Extract SFE->Crude_Extract MAE->Crude_Extract UAE->Crude_Extract Soxhlet->Crude_Extract Analysis Quantitative Analysis (e.g., LC-MS, GC-MS) Crude_Extract->Analysis Comparison Comparative Evaluation: - Yield - Purity - Time - Solvent Consumption Analysis->Comparison

Caption: Workflow for the comparative evaluation of different alkaloid extraction techniques.

General_Alkaloid_Extraction_Workflow Start Start: Plant Material (e.g., Petasites) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (Select Method & Solvent) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Crude_Product Crude Alkaloid Extract Solvent_Removal->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Purified this compound & Other Alkaloids Purification->Final_Product

Caption: A generalized workflow for the extraction and purification of alkaloids from plant sources.

References

Interspecies Differences in Petasitenine Metabolism and Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and toxicity of Petasitenine, a carcinogenic pyrrolizidine alkaloid found in certain plants of the Petasites genus. Understanding the interspecies differences in the biotransformation and toxicological effects of this compound is crucial for risk assessment and the development of potential therapeutics. This document summarizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in pivotal studies.

Executive Summary

This compound requires metabolic activation to exert its toxic effects, which primarily target the liver. The balance between bioactivation and detoxification pathways is a key determinant of species-specific susceptibility. Current research has largely focused on rats as a model organism, with data extrapolated to humans using pharmacokinetic modeling. While direct comparative studies across a wide range of species are limited, the available evidence highlights significant differences in metabolic rates and toxicokinetic profiles.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and its precursor, Neothis compound, from in vivo and in vitro studies.

Species/SystemCompoundDosage/ConcentrationDurationObserved EffectsReference(s)
Rat (ACI strain)This compound0.05% in drinking water72 daysDeath, liver necrosis, hemorrhage, bile duct proliferation[1]
Rat (ACI strain)This compound0.01% in drinking water>160 daysHemangioendothelial sarcomas and liver cell adenomas[1]
RatNeothis compound1.0 mg/kg (oral)Single doseRapid absorption and conversion to this compound[2][3][4]
RatThis compound1.0 mg/kg (oral)Single doseSlow clearance from plasma[2][4]
Human (extrapolated)Neothis compound3.0 mg/kg/day (oral)4 daysAssociated with acute toxicity (lethal outcome reported in a case study)[5]
Human (extrapolated)Neothis compound1.3 mg/kg/day (oral)14 daysAssociated with short-term toxicity (hepatic veno-occlusive disease)[5]
Human hepatocyte-like cells (HepaRG)Neothis compound & this compoundHigh concentrationsNot specifiedIn vitro hepatotoxicity (measured by LDH leakage)[2][3][4][5]

Metabolic Pathways: A Tale of Two Routes

The toxicity of this compound is intrinsically linked to its metabolic fate. The biotransformation of pyrrolizidine alkaloids (PAs) like this compound generally follows two competing pathways: bioactivation, which leads to toxic metabolites, and detoxification, which facilitates their excretion.

Bioactivation: The primary route of bioactivation for PAs occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[6] This process converts the parent alkaloid into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[6] These electrophilic compounds can readily bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[6][7] In the case of this compound's precursor, Neothis compound, it is rapidly deacetylated to the more toxic this compound.[2][3][4]

Detoxification: The main detoxification pathways for PAs include N-oxidation to form PA N-oxides and conjugation with glutathione (GSH).[6][8][9] PA N-oxides are generally less toxic and more water-soluble, allowing for easier excretion.[7] Glutathione conjugation of the reactive DHPAs also serves to neutralize their toxicity and facilitate their removal from the body.[6]

The following diagram illustrates the generalized metabolic pathways for this compound.

Petasitenine_Metabolism cluster_precursor Precursor Metabolism cluster_bioactivation Bioactivation (Liver - CYP450) cluster_toxicity Toxicity cluster_detoxification Detoxification Neothis compound Neothis compound This compound This compound Neothis compound->this compound Deacetylation Reactive Metabolites (DHPAs) Reactive Metabolites (DHPAs) This compound->Reactive Metabolites (DHPAs) Oxidation This compound N-oxide This compound N-oxide This compound->this compound N-oxide N-oxidation Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Reactive Metabolites (DHPAs)->Cellular Macromolecules (DNA, Proteins) Adduct Formation GSH Conjugates GSH Conjugates Reactive Metabolites (DHPAs)->GSH Conjugates GSH Conjugation Toxicity (Hepatotoxicity, Carcinogenicity) Toxicity (Hepatotoxicity, Carcinogenicity) Cellular Macromolecules (DNA, Proteins)->Toxicity (Hepatotoxicity, Carcinogenicity) Excretion Excretion This compound N-oxide->Excretion GSH Conjugates->Excretion

Caption: Generalized metabolic pathways of this compound, showing bioactivation and detoxification routes.

Interspecies Differences in Metabolism and Susceptibility

The balance between the bioactivation and detoxification of this compound can vary significantly between species, leading to differences in susceptibility to its toxic effects.

  • Rats vs. Humans: Studies using physiologically based pharmacokinetic (PBPK) modeling have been instrumental in extrapolating data from rats to humans.[2][3][4] While in vitro studies may show similar intrinsic hepatic clearances between the two species, allometric scaling is necessary to account for differences in body size and metabolic rates.[5][10] In rats, orally administered Neothis compound is rapidly absorbed and converted to this compound, which is then slowly cleared from the plasma.[2][4] PBPK models suggest that daily consumption of plants containing these alkaloids could lead to a dangerous accumulation of this compound in human plasma.[2][3]

  • Role of Specific CYP Enzymes: While not extensively studied for this compound specifically, research on other PAs, such as senecionine in guinea pigs, has identified CYP2B isoforms as major contributors to bioactivation.[8] The expression and activity of different CYP isoforms vary across species, which is a likely source of interspecies differences in PA toxicity.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the study of this compound metabolism and toxicity.

In Vivo Animal Studies (Rat)
  • Objective: To determine the pharmacokinetic profile and carcinogenic potential of this compound.

  • Method:

    • Animal Model: ACI (Agouti Copenhagan Irish) rats are often used.[1]

    • Administration: this compound or its precursor, Neothis compound, is administered orally, either as a single dose (e.g., 1.0 mg/kg) via gavage or chronically in drinking water (e.g., 0.01% or 0.05% solution).[1][2][4]

    • Sample Collection: Blood samples are collected at various time points to determine plasma concentrations of the parent compound and its metabolites.[2][4] For long-term studies, tissues, particularly the liver, are collected for histopathological analysis at the end of the study or upon euthanasia.[1]

    • Analysis: Plasma concentrations are typically measured using liquid chromatography-mass spectrometry (LC-MS). Histopathological examination of the liver involves staining tissue sections to identify necrosis, hemorrhage, bile duct proliferation, and tumors.[1]

In Vitro Hepatotoxicity Assay (HepaRG Cells)
  • Objective: To assess the direct hepatotoxic effects of this compound and its precursor in a human-relevant cell model.

  • Method:

    • Cell Line: Human hepatocyte-like cells (HepaRG) are used as they can metabolize xenobiotics.[2][3][4][5]

    • Treatment: Cells are exposed to varying concentrations of Neothis compound and this compound.

    • Toxicity Endpoint: Cytotoxicity is commonly assessed by measuring the leakage of lactate dehydrogenase (LDH) into the cell culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage.

    • Analysis: The amount of LDH in the medium is quantified using a colorimetric assay. An increase in LDH leakage in treated cells compared to control cells indicates cytotoxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling
  • Objective: To simulate the pharmacokinetic profiles of this compound and Neothis compound in humans based on rat data.

  • Method:

    • Model Development: A simplified PBPK model is constructed using experimental pharmacokinetic data from rats.[2][4] This model incorporates parameters such as absorption rate, volume of distribution, and intrinsic hepatic clearance.

    • Interspecies Extrapolation: Allometric scaling is applied to the rat PBPK parameters to predict the corresponding parameters in humans.[5] This method uses mathematical relationships between physiological variables and body weight to scale data across species.[10]

    • Simulation: The human PBPK model is then used to simulate plasma and hepatic concentrations of the compounds after virtual oral administration of doses relevant to human exposure scenarios.[2][5]

The following diagram illustrates the workflow for PBPK modeling and interspecies extrapolation.

PBPK_Workflow Rat_in_vivo_data Rat in vivo pharmacokinetic data Rat_PBPK_model Develop Rat PBPK Model Rat_in_vivo_data->Rat_PBPK_model Allometric_scaling Allometric Scaling Rat_PBPK_model->Allometric_scaling Human_PBPK_model Develop Human PBPK Model Allometric_scaling->Human_PBPK_model Human_simulation Simulate Human Plasma and Liver Concentrations Human_PBPK_model->Human_simulation Risk_assessment Human Health Risk Assessment Human_simulation->Risk_assessment

Caption: Workflow for PBPK modeling and interspecies extrapolation of this compound pharmacokinetics.

Downstream Toxicity Pathways

While the primary mechanism of this compound toxicity is initiated by the formation of reactive metabolites, subsequent cellular events contribute to the observed pathology. Studies on PAs in general have implicated several downstream signaling pathways:

  • Oxidative Stress: The metabolic activation of PAs can lead to the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress.

  • Mitochondrial Damage: Oxidative stress and the direct action of PA metabolites can damage mitochondria, leading to impaired energy production and the release of pro-apoptotic factors.

  • Endoplasmic Reticulum (ER) Stress: The binding of reactive metabolites to proteins within the ER can disrupt protein folding and lead to ER stress.

  • Apoptosis: The culmination of these cellular stresses can trigger programmed cell death, or apoptosis, contributing to tissue damage.[11]

Further research is needed to delineate the specific signaling cascades activated by this compound in different species.

Conclusion and Future Directions

The metabolism and toxicity of this compound exhibit significant interspecies differences, primarily driven by variations in metabolic enzyme activity and pharmacokinetic parameters. Current knowledge relies heavily on rat studies extrapolated to humans, highlighting a need for more direct comparative research in other species relevant to drug development and safety assessment. Future studies should aim to:

  • Characterize the specific human and animal CYP450 isoforms responsible for this compound bioactivation.

  • Conduct in vitro metabolism studies using liver microsomes from a wider range of species.

  • Investigate the downstream signaling pathways of this compound-induced toxicity in greater detail.

A more comprehensive understanding of these interspecies differences will ultimately improve the accuracy of human health risk assessments and guide the development of strategies to mitigate the potential toxicity of this and other pyrrolizidine alkaloids.

References

Benchmarking New Petasitenine Detection Methods Against Established Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging and established analytical methods for the detection of Petasitenine, a toxic pyrrolizidine alkaloid. The performance of modern techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) is benchmarked against the conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, accuracy, and analytical throughput.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including herbal products, dietary supplements, and biological samples. The following table summarizes the key performance metrics for UPLC-MS/MS, HPLC-TOF-MS, and HPLC-UV for the analysis of pyrrolizidine alkaloids, including this compound.

Performance MetricUPLC-MS/MSHPLC-TOF-MSHPLC-UV
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]~0.001 µg/mL[2]0.42 - 2.56 µg/mL
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kg[1]2 ppb (µg/kg)[3]1.22 - 8.40 µg/mL
Accuracy (Recovery) 64.5 - 112.2%[1]88.9 - 141.9%[3]97.8 - 102.4%
Precision (%RSD) < 15%[1]3.5 - 13.6%[3]< 1.83%
Analysis Time Shorter run times due to UPLCLonger run times than UPLCGenerally longer run times
Specificity Very High (based on mass-to-charge ratio)High (based on accurate mass measurement)Lower (potential for co-eluting interferences)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the detection of this compound using the compared methods.

UPLC-MS/MS Method

This method is highly sensitive and specific, making it suitable for trace-level detection of this compound in complex matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient elution is typically used, for example, starting with a mixture of water with 0.1% formic acid and acetonitrile, and gradually increasing the acetonitrile concentration.

  • Flow Rate: Approximately 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its N-oxide.

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration. An acidic extraction followed by cation exchange SPE is a common approach for pyrrolizidine alkaloids.

HPLC-TOF-MS Method

This high-resolution mass spectrometry method provides excellent mass accuracy, aiding in the identification and confirmation of this compound.

  • Instrumentation: An HPLC system coupled to a Time-of-Flight mass spectrometer, often with an ESI source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of ammonium formate in water and acetonitrile with formic acid is commonly used.[2]

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Full-scan high-resolution mass spectra are acquired. Quantification is performed by extracting the ion chromatogram of the accurate mass of the protonated this compound molecule.

  • Sample Preparation: Similar to UPLC-MS/MS, sample preparation often involves an acidic extraction followed by SPE for purification.

HPLC-UV Method

This is a more traditional and widely available method, though it generally offers lower sensitivity and specificity compared to mass spectrometry-based methods.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically in the range of 1.0 mL/min.

  • Detection: UV detection is performed at a specific wavelength, often around 220 nm.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up. Due to lower specificity, more rigorous clean-up may be required to minimize interferences.

Mandatory Visualizations

Logical Comparison of Detection Methods

cluster_0 Established Method cluster_1 Newer Methods HPLC-UV HPLC-UV UPLC-MS/MS UPLC-MS/MS HPLC-UV->UPLC-MS/MS Improved Sensitivity & Specificity HPLC-TOF-MS HPLC-TOF-MS HPLC-UV->HPLC-TOF-MS Higher Mass Accuracy UPLC-MS/MS->HPLC-TOF-MS Comparable High Performance

Caption: Comparison of this compound detection methods.

Experimental Workflow for this compound Detection

Sample_Collection Sample Collection (e.g., Herbal Material) Extraction Extraction (Acidic Solution) Sample_Collection->Extraction Cleanup Sample Clean-up (Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or HPLC) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing This compound This compound CYP450 Metabolic Activation (Cytochrome P450) This compound->CYP450 Dehydro_PA Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) CYP450->Dehydro_PA DNA_Adducts DNA Adducts & Cross-links Dehydro_PA->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Cellular_Damage Cellular Damage & Necrosis DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

References

Unraveling the Molecular Aftermath of Petasitenine Exposure: A Comparative Toxicogenomic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Petasitenine, a pyrrolizidine alkaloid found in certain plants of the Petasites genus, is a known hepatotoxin and carcinogen.[1][2] Understanding its impact on gene expression is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comparative analysis of the molecular effects of this compound, juxtaposed with the well-characterized hepatotoxin Acetaminophen (APAP), to infer potential gene expression profiles and highlight key toxicological pathways. While direct, comprehensive gene expression data for this compound is limited in publicly available literature, this analysis synthesizes existing toxicological data to build a predictive framework.

Comparative Molecular Effects: this compound vs. Acetaminophen

This section summarizes the known molecular and cellular consequences of exposure to this compound and Acetaminophen, providing a basis for inferring gene expression changes.

FeatureThis compoundAcetaminophen (APAP)Likely Overlapping Gene Expression Signatures
Primary Target Organ LiverLiverGenes involved in liver function, metabolism, and injury response.
Mechanism of Toxicity Metabolic activation to reactive pyrrolic esters that form DNA adducts, leading to genotoxicity and carcinogenicity.[1][3]Metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione and forms protein adducts, leading to oxidative stress and mitochondrial dysfunction.[4]Genes related to xenobiotic metabolism (e.g., Cytochrome P450s), oxidative stress response, and DNA damage response.
Key Molecular Events DNA damage, chromosomal aberrations, cellular necrosis, and proliferation of bile ducts.[1]Glutathione depletion, mitochondrial oxidative stress, activation of c-Jun N-terminal kinase (JNK), and induction of sterile inflammation.Pathways related to cell death (apoptosis, necrosis), inflammation, and tissue repair.
Pathological Outcomes Hemangioendothelial sarcomas and liver cell adenomas in rats.[1]Centrilobular hepatic necrosis.[5]Genes associated with cell cycle regulation, angiogenesis, and cancer development.

Inferred Gene Expression Changes Following this compound Exposure

Based on its known toxicological profile, exposure to this compound is likely to induce significant changes in the expression of genes involved in several key pathways:

  • DNA Damage Response (DDR) and Repair: Given that this compound's primary mode of action is the formation of DNA adducts, a robust upregulation of genes involved in DNA repair pathways is expected. This would likely include genes from the Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break Repair (DSBR) pathways. Key genes to anticipate being affected include RAD51, BRCA1, OGG1, XRCC1, and components of the Fanconi anemia pathway.

  • Cell Cycle Control: In response to extensive DNA damage, cell cycle arrest is a common cellular defense mechanism. Therefore, the upregulation of cell cycle checkpoint genes such as CDKN1A (p21) and the modulation of cyclin-dependent kinases (CDKs) and cyclins would be anticipated.

  • Apoptosis and Cell Death: Depending on the extent of cellular damage, pathways leading to programmed cell death would likely be activated. This would involve the differential expression of genes in the BCL-2 family and the activation of caspases.

  • Oxidative Stress Response: Although not the primary mechanism, the cellular stress induced by this compound would likely trigger an oxidative stress response, leading to the upregulation of genes under the control of the Nrf2 transcription factor.

  • Inflammation and Immune Response: Tissue damage and necrosis are potent triggers of the inflammatory response. An influx of immune cells into the liver would be accompanied by the increased expression of pro-inflammatory cytokines and chemokines.

  • Xenobiotic Metabolism: The metabolic activation of this compound by cytochrome P450 enzymes suggests that genes encoding these enzymes may be modulated upon exposure.

Experimental Protocols

This compound Carcinogenicity Study in Rats (Adapted from Hirono et al., 1977)
  • Animal Model: ACI rats.

  • Exposure: this compound was administered in the drinking water at concentrations of 0.05% and 0.01%.

  • Duration: The study continued until the animals died or were in a moribund condition.

  • Endpoint Analysis: Tissues were collected for histopathological examination to identify tumors and other pathological changes in the liver.

Gene Expression Analysis of Acetaminophen-Induced Hepatotoxicity in Mice (Representative Protocol)
  • Animal Model: C57BL/6J mice.

  • Treatment: A single intraperitoneal injection of Acetaminophen (e.g., 300 mg/kg) or vehicle control.

  • Time Points: Livers are typically harvested at various time points (e.g., 6, 24, and 48 hours) post-injection to capture the temporal dynamics of gene expression changes.

  • RNA Isolation: Total RNA is extracted from liver tissue using standard methods (e.g., TRIzol reagent).

  • Gene Expression Profiling: RNA sequencing (RNA-Seq) or microarray analysis is performed to determine genome-wide changes in gene expression.

  • Data Analysis: Bioinformatic analysis is used to identify differentially expressed genes, which are then subjected to pathway and gene ontology analysis to elucidate the biological processes affected by APAP.

Visualizing the Molecular Pathways

Petasitenine_Metabolic_Activation This compound This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolite Reactive Pyrrolic Ester (Dehydrothis compound) Metabolic_Activation->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Cancer Cancer DNA_Adducts->Cancer Mutations Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Metabolic activation of this compound leading to DNA damage and carcinogenesis.

Experimental_Workflow cluster_in_vivo In Vivo Exposure cluster_sample_collection Sample Collection cluster_molecular_analysis Molecular Analysis Animal_Model Animal Model (e.g., Rats, Mice) Exposure Exposure to this compound (e.g., Oral Gavage, Diet) Animal_Model->Exposure Tissue_Harvest Tissue Harvest (e.g., Liver) Exposure->Tissue_Harvest RNA_Isolation RNA Isolation Tissue_Harvest->RNA_Isolation RNA_Sequencing RNA Sequencing RNA_Isolation->RNA_Sequencing Bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) RNA_Sequencing->Bioinformatics Gene_Expression_Profile Gene Expression Profile Bioinformatics->Gene_Expression_Profile Generates

Caption: A representative experimental workflow for toxicogenomic studies.

DNA_Damage_Response_Pathway cluster_outcomes Cellular Outcomes Petasitenine_Adduct This compound-DNA Adduct Sensor_Proteins Sensor Proteins (e.g., RPA, RAD9-RAD1-HUS1) Petasitenine_Adduct->Sensor_Proteins Recognition Mediator_Kinases Mediator Kinases (ATM/ATR) Sensor_Proteins->Mediator_Kinases Activation Effector_Kinases Effector Kinases (CHK1/CHK2) Mediator_Kinases->Effector_Kinases Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (p21, GADD45) Effector_Kinases->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., BRCA1, RAD51) Effector_Kinases->DNA_Repair Apoptosis Apoptosis (p53, Caspases) Effector_Kinases->Apoptosis

Caption: A simplified overview of the DNA Damage Response (DDR) pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Petasitenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling petasitenine, a carcinogenic and hepatotoxic pyrrolizidine alkaloid, must adhere to stringent disposal protocols to ensure laboratory and environmental safety.[1][2] Due to its hazardous nature, standard laboratory waste procedures are insufficient. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound-containing waste.

This compound is classified as a highly toxic chemical, and its waste is considered hazardous.[2][3] Improper disposal of this compound and other toxic alkaloids can lead to environmental contamination and potential health risks. Therefore, all personnel must be trained on these procedures before handling this compound.

I. Core Principles of this compound Waste Management

The following principles form the foundation of safe this compound disposal:

  • Waste Minimization: The most effective safety measure is to minimize the generation of this compound waste. This can be achieved by:

    • Ordering only the necessary quantities of the chemical.[4][5]

    • Reducing the scale of experiments whenever feasible.[6]

    • Avoiding the preparation of excess stock solutions.

  • Designated Accumulation Area: All this compound waste must be collected in a designated and clearly labeled satellite accumulation area within the laboratory.[3][6] This area should be secure and accessible only to authorized personnel.

  • Proper Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of the contents (e.g., "this compound solid waste," "Aqueous solution containing this compound").[4][6]

II. Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe disposal of various types of this compound waste. Crucially, these steps must be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

A. Solid this compound Waste

This category includes pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials that have come into direct contact with the compound.

  • Container Selection: Use a dedicated, leak-proof, and sealable hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Collection: Carefully place all solid this compound waste into the designated container. Avoid generating dust during transfer.

  • Labeling: Immediately label the container with the appropriate hazardous waste tags as required by your institution.

  • Storage: Store the sealed container in the designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.

B. Liquid this compound Waste

This includes stock solutions, experimental solutions containing this compound, and the first rinse from cleaning contaminated glassware.

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container, preferably plastic, for liquid hazardous waste.[6]

  • Collection: Carefully pour all liquid this compound waste into the designated container.

  • pH Neutralization (if applicable): If the waste is highly acidic or basic, it may need to be neutralized to a pH between 5 and 11.5 before disposal, as per institutional guidelines.[7] However, consult your EHS office before attempting any neutralization procedures.

  • Labeling: Accurately label the container with the contents, including all chemical constituents and their approximate concentrations.

  • Storage: Securely cap the container and store it in the designated satellite accumulation area.

  • Disposal: Contact your institution's EHS for collection and disposal. Under no circumstances should liquid this compound waste be poured down the drain. [6]

C. Contaminated Laboratory Glassware and Equipment
  • Initial Decontamination:

    • Rinse the glassware or equipment three times with a suitable solvent (e.g., ethanol, methanol, or a solvent in which this compound is soluble).[3]

    • Collect all rinsate as hazardous liquid waste and dispose of it according to the procedures outlined in Section B.[3]

  • Secondary Cleaning: After the initial decontamination, the glassware can be washed with soap and water.

  • Disposal of Broken Glassware: If contaminated glassware is broken, the fragments should be collected and disposed of as solid this compound waste.

D. Disposal of Empty this compound Containers

Empty containers that have held this compound are considered hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[3]

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste.[3]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, labels should be defaced or removed to prevent misuse.[3] Confirm this procedure with your institution's EHS.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Petasitenine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWasteDisposal Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWasteDisposal Yes IsContainer Empty Container? IsLiquid->IsContainer No LiquidWasteDisposal Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWasteDisposal Yes TripleRinse Triple Rinse Container IsContainer->TripleRinse Yes EHS_Pickup Arrange for EHS Pickup SolidWasteDisposal->EHS_Pickup LiquidWasteDisposal->EHS_Pickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->LiquidWasteDisposal

Caption: Workflow for the safe disposal of this compound waste.

IV. Emergency Procedures

In the event of a spill of this compound, immediately follow your institution's established emergency protocols for hazardous material spills. This typically involves:

  • Alerting personnel in the immediate area.

  • Evacuating the area if necessary.

  • Contacting your institution's EHS or emergency response team.

  • Do not attempt to clean up a significant spill unless you are trained and equipped to do so.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Petasitenine
Reactant of Route 2
Petasitenine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。